Product packaging for 3-(Chloromethyl)-4-methyl-1,2,5-oxadiazole(Cat. No.:CAS No. 62642-47-1)

3-(Chloromethyl)-4-methyl-1,2,5-oxadiazole

Cat. No.: B1353326
CAS No.: 62642-47-1
M. Wt: 132.55 g/mol
InChI Key: INOQCOXZPZSNGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-(Chloromethyl)-4-methyl-1,2,5-oxadiazole is a useful research compound. Its molecular formula is C4H5ClN2O and its molecular weight is 132.55 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H5ClN2O B1353326 3-(Chloromethyl)-4-methyl-1,2,5-oxadiazole CAS No. 62642-47-1

Properties

IUPAC Name

3-(chloromethyl)-4-methyl-1,2,5-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClN2O/c1-3-4(2-5)7-8-6-3/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INOQCOXZPZSNGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NON=C1CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20426602
Record name 3-(chloromethyl)-4-methyl-1,2,5-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62642-47-1
Record name 3-(chloromethyl)-4-methyl-1,2,5-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(chloromethyl)-4-methyl-1,2,5-oxadiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

In-depth Technical Guide on 3-(Chloromethyl)-4-methyl-1,2,5-oxadiazole (CAS Number: 62642-47-1)

Author: BenchChem Technical Support Team. Date: December 2025

It is important to note that detailed, publicly available scientific literature specifically investigating 3-(Chloromethyl)-4-methyl-1,2,5-oxadiazole is exceptionally limited. Therefore, this guide provides foundational information and outlines general methodologies and principles applicable to the broader class of oxadiazole compounds. The CAS number for the target compound is 62642-47-1.

Introduction to Oxadiazoles

Oxadiazoles are a class of five-membered heterocyclic aromatic compounds containing one oxygen and two nitrogen atoms in the ring. There are four main isomers of oxadiazole: 1,2,3-oxadiazole, 1,2,4-oxadiazole, 1,2,5-oxadiazole, and 1,3,4-oxadiazole. These scaffolds are of significant interest to researchers in medicinal chemistry and materials science due to their diverse biological activities and physicochemical properties. Derivatives of oxadiazoles have been reported to exhibit a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, anticancer, and antiviral activities.

The 1,2,5-oxadiazole ring system, also known as furazan, is a key structural motif in various functional molecules. The introduction of substituents, such as a chloromethyl and a methyl group at the 3 and 4 positions respectively, as in the case of this compound, can significantly influence the compound's reactivity, stability, and biological profile.

Physicochemical Properties

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value
Molecular Formula C₄H₅ClN₂O
Molecular Weight 132.55 g/mol
Appearance Likely a colorless to pale yellow liquid or low-melting solid
Boiling Point Estimated to be in the range of 150-200 °C
Solubility Expected to have moderate solubility in organic solvents
Stability The chloromethyl group may be susceptible to nucleophilic substitution

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of this compound is not documented in readily accessible scientific journals, a general synthetic approach can be proposed based on established methods for the formation of the 1,2,5-oxadiazole ring.

General Synthetic Strategy

The synthesis of 1,2,5-oxadiazoles often involves the cyclization of α-dioximes. For this compound, a plausible precursor would be a substituted glyoxime.

An In-depth Technical Guide to 3-(Chloromethyl)-4-methyl-1,2,5-oxadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Chloromethyl)-4-methyl-1,2,5-oxadiazole, also known as 3-chloromethyl-4-methyl-furazan, is a substituted heterocyclic compound belonging to the furazan (1,2,5-oxadiazole) class. The furazan ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. This core structure is of interest in medicinal chemistry and materials science due to its unique electronic properties and potential as a bioisostere for other functional groups. This technical guide provides a summary of the available physicochemical properties, a plausible synthetic approach, and an overview of the current knowledge regarding the biological activity of this compound.

Core Physicochemical Properties

Detailed experimental data for this compound is limited in publicly accessible literature. The following table summarizes the available information, with a clear distinction between experimental and predicted values.

PropertyValueSource/Notes
Molecular Formula C₄H₅ClN₂OPubChemLite[1]
Molecular Weight 132.55 g/mol Calculated
CAS Registry Number 62642-47-1
Canonical SMILES CC1=NON=C1CClPubChemLite[1]
InChI InChI=1S/C4H5ClN2O/c1-3-4(2-5)7-8-6-3/h2H2,1H3PubChemLite[1]
Monoisotopic Mass 132.00903 DaPubChemLite[1]
Predicted XlogP 0.6PubChemLite[1]
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available
Appearance Data not available

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

A likely precursor for the synthesis of this compound is 2,3-butanedione, which can be selectively chlorinated and then converted to the dioxime.

Synthetic Pathway cluster_0 Starting Material cluster_1 Intermediate 1 cluster_2 Intermediate 2 cluster_3 Final Product 2_3_butanedione 2,3-Butanedione 1_chloro_2_3_butanedione 1-Chloro-2,3-butanedione 2_3_butanedione->1_chloro_2_3_butanedione Chlorination 1_chloro_2_3_butanedione_dioxime 1-Chloro-2,3-butanedione dioxime 1_chloro_2_3_butanedione->1_chloro_2_3_butanedione_dioxime Oximation (Hydroxylamine) final_product This compound 1_chloro_2_3_butanedione_dioxime->final_product Cyclization (Dehydration)

Caption: Proposed synthetic workflow for this compound.

General Experimental Protocol for Furazan Synthesis

The following is a generalized protocol for the synthesis of a furazan from a diketone, which could be adapted for the synthesis of the target compound.

  • Chlorination of the Diketone: The starting diketone, 2,3-butanedione, would first undergo a selective chlorination on one of the methyl groups. This could potentially be achieved using a reagent like sulfuryl chloride (SO₂Cl₂) with a radical initiator. The reaction conditions would need to be carefully controlled to favor monochlorination.

  • Oximation: The resulting 1-chloro-2,3-butanedione would then be reacted with hydroxylamine (NH₂OH) or its hydrochloride salt in the presence of a base (e.g., sodium hydroxide or sodium carbonate) to form the corresponding dioxime, 1-chloro-2,3-butanedione dioxime. This reaction is typically carried out in an aqueous or alcoholic solvent.

  • Cyclization/Dehydration: The final step involves the cyclization of the dioxime to form the furazan ring. This is a dehydration reaction that can be accomplished using various dehydrating agents. Common reagents for this transformation include thionyl chloride (SOCl₂), phosphorus pentoxide (P₂O₅), or strong acids. The reaction often requires heating.[2]

Note: This is a generalized and hypothetical protocol. The specific reaction conditions, such as temperature, reaction time, solvent, and purification methods, would need to be optimized for the synthesis of this compound.

Spectral and Characterization Data

No specific experimental spectral data (NMR, IR, Mass Spectrometry) for this compound has been found in the surveyed literature. Characterization of the compound, once synthesized, would rely on these standard analytical techniques to confirm its structure.

Biological Activity and Signaling Pathways

There is currently no available information in the scientific literature regarding the biological activity of this compound. Consequently, no signaling pathways involving this compound have been described. The 1,2,5-oxadiazole (furazan) and its N-oxide (furoxan) derivatives are known to exhibit a range of biological activities, including acting as nitric oxide (NO) donors, and have been investigated for their potential as cardiovascular, anticancer, and antimicrobial agents. However, the specific biological profile of this chloromethyl- and methyl-substituted derivative remains to be elucidated.

Conclusion

This compound is a chemical entity for which there is a significant lack of publicly available experimental data. While its basic chemical identity is established with a CAS number, its physicochemical properties, a detailed and validated synthetic protocol, and its biological activities are yet to be thoroughly investigated and reported. The information provided in this guide is based on the limited available data and on general chemical principles for the synthesis of related furazan compounds. Further research is required to fully characterize this compound and to explore its potential applications.

References

A Technical Guide to the Structural Analysis of 3-(Chloromethyl)-4-methyl-1,2,5-oxadiazole

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

3-(Chloromethyl)-4-methyl-1,2,5-oxadiazole is a heterocyclic compound belonging to the oxadiazole family. Members of this chemical class are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and stable chemical structures.[1] This document provides a comprehensive guide to the structural analysis of this compound. While specific experimental data for this particular molecule is limited in publicly accessible literature, this guide outlines the standard methodologies and expected analytical outcomes based on its known structure and data from closely related analogues. It covers fundamental properties, proposed analytical workflows, predicted spectroscopic data, and potential, inferred biological significance.

Molecular Structure and Physicochemical Properties

The fundamental structural and chemical properties of this compound provide the basis for its analysis. The molecule consists of a five-membered 1,2,5-oxadiazole (furazan) ring substituted with a methyl group at position 4 and a chloromethyl group at position 3.

Table 1: Core Molecular Identifiers and Properties

Identifier/Property Value Reference
Molecular Formula C₄H₅ClN₂O [2]
IUPAC Name This compound [2]
SMILES CC1=NON=C1CCl [2]
InChI Key INOQCOXZPZSNGJ-UHFFFAOYSA-N [2]
Monoisotopic Mass 132.00903 Da [2]

| Predicted XlogP | 0.6 |[2] |

Spectroscopic and Chromatographic Analysis

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight and fragmentation pattern. High-resolution mass spectrometry (HRMS) would be used to verify the elemental composition.

Table 2: Predicted Mass Spectrometry Data (Adducts)

Adduct m/z
[M+H]⁺ 133.01631
[M+Na]⁺ 154.99825
[M+NH₄]⁺ 150.04285
[M-H]⁻ 131.00175

Data sourced from predicted values.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

  • ¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aliphatic region:

    • A singlet corresponding to the methyl protons (CH₃), anticipated around δ 2.0-2.6 ppm.

    • A singlet for the chloromethyl protons (CH₂Cl), expected further downfield, likely in the range of δ 4.4-4.8 ppm, due to the deshielding effect of the adjacent chlorine atom.[3]

  • ¹³C NMR: The carbon NMR spectrum should reveal four unique carbon signals:

    • A signal for the methyl carbon (CH₃).

    • A signal for the chloromethyl carbon (CH₂Cl).

    • Two distinct signals for the sp²-hybridized carbons of the oxadiazole ring (C3 and C4), expected in the aromatic/heteroaromatic region (typically δ 140-160 ppm).[4]

Infrared (IR) Spectroscopy

IR spectroscopy would be used to identify characteristic functional groups. Expected key absorption bands include:

  • C-H stretching (aliphatic): ~2900-3000 cm⁻¹

  • C=N stretching (oxadiazole ring): ~1580-1650 cm⁻¹

  • N-O stretching (oxadiazole ring): ~1300-1450 cm⁻¹

  • C-Cl stretching: ~650-800 cm⁻¹

Experimental Workflows

The synthesis and purification of oxadiazole derivatives are well-established processes, typically involving cyclization reactions. The subsequent structural characterization follows a logical workflow to confirm the identity and purity of the synthesized compound.

General Synthesis Protocol (Inferred)

A common route for synthesizing 1,2,5-oxadiazoles involves the cyclization of α-dioximes. For this compound, a plausible precursor would be a substituted glyoxime. The synthesis of related 1,2,4-oxadiazoles often involves reacting an amidoxime with an anhydride or acyl chloride, followed by heating to induce cyclization.[3][5]

G cluster_start Starting Materials cluster_reaction Reaction & Workup cluster_product Final Product start1 Appropriate Dioxime Precursor reaction Cyclization Reaction (Heating in Solvent) start1->reaction start2 Cyclizing Agent (e.g., Dehydrating Agent) start2->reaction workup Aqueous Workup & Solvent Extraction reaction->workup Quench purify Crude Product Purification (Column Chromatography) workup->purify product Pure 3-(Chloromethyl)-4-methyl- 1,2,5-oxadiazole purify->product

Caption: Generalized synthetic workflow for an oxadiazole derivative.

Structural Characterization Workflow

Once the pure compound is obtained, a standardized workflow is employed for its complete structural verification.

G cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis compound Purified Compound ms Mass Spectrometry (MS) Confirm MW & Formula compound->ms nmr NMR (¹H, ¹³C, 2D) Elucidate C-H Framework compound->nmr ir Infrared (IR) Identify Functional Groups compound->ir crystal Single Crystal Growth compound->crystal data Combined Structural Data ms->data nmr->data ir->data xrd X-Ray Diffraction (XRD) Determine 3D Structure crystal->xrd If suitable crystals form xrd->data final Verified Structure data->final

Caption: Standard workflow for structural characterization of a novel compound.

Potential Significance in Drug Development

Oxadiazole rings are considered valuable isosteres for ester and amide functionalities, offering improved metabolic stability and pharmacokinetic properties.[6] Derivatives of various oxadiazole isomers (1,2,4- and 1,3,4-) have been investigated for a wide range of biological activities.

While the specific biological profile of this compound is not documented, its structural motifs suggest potential applications in several therapeutic areas based on extensive research into related compounds. The chloromethyl group, in particular, can act as a reactive handle for further chemical modification or as an alkylating agent in biological systems.

G cluster_properties Key Properties cluster_activities Reported Biological Activities (for various derivatives) parent Oxadiazole Scaffold prop1 Metabolic Stability parent->prop1 prop2 Scaffold for Bio-isosterism parent->prop2 prop3 Tunable Electronics parent->prop3 act1 Anticancer [12] prop1->act1 act4 Enzyme Inhibition (e.g., HDAC6) [14] prop1->act4 act2 Antimicrobial [6] prop2->act2 act3 Anti-inflammatory [10] prop2->act3 prop3->act4

Caption: Logical relationship of the oxadiazole core to drug discovery potential.

Conclusion

The structural analysis of this compound is a systematic process that integrates multiple analytical techniques. This guide provides a foundational framework, outlining the expected physicochemical properties, spectroscopic signatures, and standard experimental workflows for its characterization. Based on the broader family of oxadiazole compounds, this molecule represents a potential building block for the development of novel therapeutic agents. Further empirical research is necessary to fully characterize its chemical behavior, spectroscopic properties, and biological activity.

References

Technical Guide: Synthesis of 3-(Chloromethyl)-4-methyl-1,2,5-oxadiazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals. Document ID: TG-CMO-20251228 Version: 1.0

Disclaimer: This document outlines a proposed synthetic pathway based on established principles of heterocyclic chemistry. The synthesis of related compounds can involve hazardous materials and should only be performed by trained professionals in a well-equipped laboratory with appropriate safety measures in place.

Introduction

3-(Chloromethyl)-4-methyl-1,2,5-oxadiazole, also known as 3-chloromethyl-4-methylfurazan, is a heterocyclic compound that serves as a valuable intermediate in organic synthesis. The 1,2,5-oxadiazole (furazan) ring system is a key structural motif in various fields, including pharmaceuticals and materials science. This guide provides a theoretical framework for its synthesis, including a proposed reaction pathway, experimental considerations, and data presentation.

Proposed Synthetic Pathway

The synthesis of the target compound can be envisioned as a two-step process. The first step involves the formation of the 3,4-dimethyl-1,2,5-oxadiazole core from a common precursor, dimethylglyoxime (2,3-butanedione dioxime). The second step is the selective chlorination of one of the methyl groups to yield the final product. This side-chain halogenation is a common strategy for functionalizing alkyl-substituted aromatic and heteroaromatic systems.

Synthesis Workflow Diagram

The logical flow from the starting material to the final product is illustrated below.

G Start Dimethylglyoxime (Starting Material) P1 Step 1: Ring Closure (Dehydration/Cyclization) Start->P1 Dehydrating Agent (e.g., P₂O₅, SOCl₂) Intermediate 3,4-Dimethyl-1,2,5-oxadiazole (Intermediate) P2 Step 2: Side-Chain Chlorination (Radical Halogenation) Intermediate->P2 Chlorinating Agent (e.g., NCS, SO₂Cl₂) + Radical Initiator Final This compound (Final Product) Purification Purification (e.g., Distillation, Chromatography) Final->Purification P1->Intermediate P2->Final

Caption: Proposed two-step synthesis workflow for this compound.

Experimental Protocols and Data

The following sections detail the generalized protocols for the proposed synthetic steps.

Step 1: Synthesis of 3,4-Dimethyl-1,2,5-oxadiazole

The formation of the 1,2,5-oxadiazole ring from a dioxime is a classic dehydration/cyclization reaction. Various dehydrating agents can be employed for this transformation.

Methodology:

  • To a stirred solution of a suitable dehydrating agent (e.g., thionyl chloride or phosphorus pentoxide) in an inert solvent, slowly add dimethylglyoxime at a controlled temperature (typically 0-10 °C).

  • After the addition is complete, allow the reaction mixture to warm to room temperature or gently heat to drive the reaction to completion, monitoring by TLC or GC.

  • Upon completion, the reaction is carefully quenched, typically by pouring it onto ice.

  • The product is extracted into an organic solvent (e.g., diethyl ether or dichloromethane).

  • The organic layer is washed, dried over an anhydrous salt (e.g., MgSO₄), filtered, and concentrated under reduced pressure to yield the crude intermediate.

Step 2: Synthesis of this compound

This step involves a selective free-radical chlorination of the methyl group on the pre-formed oxadiazole ring. N-Chlorosuccinimide (NCS) is a common reagent for this purpose, often used with a radical initiator.

Methodology:

  • Dissolve the 3,4-dimethyl-1,2,5-oxadiazole intermediate in a suitable solvent (e.g., carbon tetrachloride or acetonitrile).

  • Add N-Chlorosuccinimide (NCS) and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide).

  • Heat the mixture to reflux and monitor the reaction progress by GC or ¹H NMR, observing the disappearance of the dimethyl signal and the appearance of chloromethyl and new methyl signals.

  • After completion, cool the reaction mixture to room temperature.

  • Filter off the succinimide byproduct.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate under reduced pressure.

  • The crude product is then purified, typically by vacuum distillation or column chromatography, to yield the pure this compound.

Summary of Reagents and Conditions

The quantitative data and conditions for this proposed synthesis are summarized in the table below.

ParameterStep 1: Ring ClosureStep 2: Side-Chain Chlorination
Starting Material Dimethylglyoxime3,4-Dimethyl-1,2,5-oxadiazole
Key Reagent(s) Thionyl Chloride (SOCl₂) or P₂O₅N-Chlorosuccinimide (NCS)
Catalyst/Initiator Not applicableAIBN or Benzoyl Peroxide
Solvent Inert solvent (e.g., Dichloromethane)Carbon Tetrachloride or Acetonitrile
Temperature 0 °C to RefluxReflux (e.g., ~77 °C for CCl₄)
Reaction Time 2-6 hours (typical)4-12 hours (typical)
Workup Ice quench, extraction, washing, dryingFiltration, washing, drying
Purification DistillationVacuum Distillation or Column Chromatography

Safety Considerations

Chemical synthesis should be conducted with rigorous adherence to safety protocols.

  • Handling: Isomers of the target compound are classified as harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation or damage.[1][2] Assume this compound has similar hazards.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, lab coats, and chemical-resistant gloves.[3]

  • Ventilation: All operations should be performed in a well-ventilated chemical fume hood.[3]

  • Reagents: Thionyl chloride is highly corrosive and reacts violently with water. Chlorinating agents and radical initiators must be handled with care according to their specific safety data sheets.

References

An In-depth Technical Guide to 3-(Chloromethyl)-4-methyl-1,2,5-oxadiazole: Synthesis, Properties, and Biological Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct, peer-reviewed literature detailing the synthesis, comprehensive characterization, and specific biological activities of 3-(Chloromethyl)-4-methyl-1,2,5-oxadiazole (CAS Number: 62642-47-1) is notably scarce. This guide provides an in-depth overview based on established principles of 1,2,5-oxadiazole (furazan) chemistry, data from closely related analogs, and the broader biological context of this heterocyclic scaffold. The experimental protocols and data presented are illustrative and may require optimization for the specific target molecule.

Introduction to 1,2,5-Oxadiazoles (Furazans)

The 1,2,5-oxadiazole, or furazan, is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms.[1][2][3] This scaffold has garnered significant interest in medicinal chemistry due to its diverse biological activities and favorable physicochemical properties.[1][3] Furazan derivatives are known to exhibit a wide range of pharmacological effects, including but not limited to, antimicrobial, anti-inflammatory, analgesic, anticancer, and antiviral properties.[2][4] Furthermore, their N-oxide counterparts, known as furoxans, are well-established nitric oxide (NO) donors, a crucial signaling molecule in various physiological processes.[5][6] The incorporation of a reactive chloromethyl group suggests that this compound is a versatile synthetic intermediate for the development of novel therapeutic agents.

Synthesis and Chemical Properties

A definitive, published experimental protocol for the synthesis of this compound was not identified in the current literature. However, a plausible and commonly employed synthetic route for 3,4-disubstituted 1,2,5-oxadiazoles involves the cyclization of an α-dioxime.

Proposed Synthetic Pathway

The most probable synthetic route to this compound would start from 3-chloro-2,3-butanedione dioxime. This precursor could be synthesized from 2,3-butanedione dioxime (dimethylglyoxime) via a chlorination reaction. The subsequent dehydration of the chlorinated dioxime would yield the desired furazan ring. A plausible chlorinating and cyclizing agent for this transformation is sulfuryl chloride (SO₂Cl₂).[7][8][9][10]

Below is a proposed experimental protocol based on general procedures for similar transformations.

Step 1: Synthesis of 3-chloro-2,3-butanedione dioxime

  • Materials: 2,3-Butanedione dioxime, Sulfuryl chloride (SO₂Cl₂), appropriate inert solvent (e.g., dichloromethane, chloroform).

  • Procedure: To a cooled (0-5 °C) solution of 2,3-butanedione dioxime in an inert solvent, a solution of sulfuryl chloride in the same solvent is added dropwise with stirring. The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC). The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

Step 2: Cyclization to this compound

  • Materials: 3-chloro-2,3-butanedione dioxime, Dehydrating agent (e.g., thionyl chloride, phosphorus oxychloride, or further reaction with sulfuryl chloride).

  • Procedure: The purified 3-chloro-2,3-butanedione dioxime is treated with a dehydrating agent, potentially with heating. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is worked up by quenching with water/ice, followed by extraction with an organic solvent. The organic layer is then dried and concentrated. The final product would be purified by distillation or column chromatography.

DOT Script for Proposed Synthesis

G cluster_0 Proposed Synthesis of this compound A 2,3-Butanedione dioxime R1 SO2Cl2 A->R1 B 3-chloro-2,3-butanedione dioxime R2 Dehydration (e.g., heat, SOCl2) B->R2 C This compound R1->B R2->C

Caption: Proposed synthetic pathway for this compound.

Chemical Reactivity

The chloromethyl group attached to the furazan ring is a key functional handle for further molecular elaboration. It is expected to undergo nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups. This reactivity makes this compound a valuable building block in medicinal chemistry.

DOT Script for Reactivity

G cluster_1 Reactivity of the Chloromethyl Group Start 3-(Chloromethyl)-4-methyl- 1,2,5-oxadiazole Nu Nucleophile (Nu-) Start->Nu Product 3-(Nucleophilomethyl)-4-methyl- 1,2,5-oxadiazole Nu->Product Nucleophilic Substitution

Caption: General reactivity of the chloromethyl group on the oxadiazole ring.

Biological Activity and Potential Applications

While no specific biological data for this compound has been reported, the broader class of 1,2,5-oxadiazole derivatives has shown significant promise in various therapeutic areas.

Known Activities of Furazan Derivatives

The furazan scaffold is a key component in a number of biologically active molecules.[1][3] These activities are summarized in the table below, with examples from related compounds.

Biological ActivityExample Compound ClassReported IC₅₀/MIC ValuesReference
Anticancer Phenylfuroxan derivativesIC₅₀ = 11.5 µM (HepG-2 cells)[11]
Antimicrobial Furoxan derivativesMIC₉₀ = 1.03 to 62 µM (M. tuberculosis)[5]
Anti-inflammatory DiphenylfurazansCOX-2 IC₅₀ = 0.12 µM[6]
Antiplasmodial N-acylated furazan-3-aminesPfNF54 IC₅₀ = 0.011 µM[4]
Potential as an Intermediate in Drug Discovery

The reactive chloromethyl group of this compound allows for its use as a scaffold to be elaborated into a library of compounds for biological screening. By reacting it with various amines, thiols, alcohols, and other nucleophiles, a diverse set of derivatives can be synthesized and tested for a range of biological activities.

Signaling Pathway Modulation by 1,2,5-Oxadiazole Derivatives

Certain 1,2,5-oxadiazole derivatives have been shown to modulate key signaling pathways involved in disease. For example, a novel VEGFR-2 inhibitor based on a 1,2,5-oxadiazole-2-oxide scaffold has been developed, which also inhibits the MAPK signaling pathway.[11]

DOT Script for VEGFR-2/MAPK Pathway Inhibition

G cluster_2 VEGFR-2/MAPK Signaling Pathway Inhibition VEGFR2 VEGFR-2 RAS RAS VEGFR2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis ERK->Proliferation Inhibitor 1,2,5-Oxadiazole Derivative Inhibitor->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway by a 1,2,5-oxadiazole derivative.[11]

Conclusion

This compound is a chemical entity with significant, yet largely unexplored, potential in the field of medicinal chemistry. While specific data on this compound is lacking, the established chemistry and diverse biological activities of the furazan scaffold suggest that it is a valuable building block for the synthesis of novel, biologically active molecules. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully elucidate its therapeutic potential. The proposed synthetic route and the overview of the biological context provided in this guide serve as a foundation for future investigations in this promising area of research.

References

An In-depth Technical Guide on 3-(Chloromethyl)-4-methyl-1,2,5-oxadiazole: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 1,2,5-oxadiazole, or furazan, ring system is a key structural motif in medicinal chemistry and materials science. While its isomers, the 1,2,4- and 1,3,4-oxadiazoles, are more extensively studied, 1,2,5-oxadiazole derivatives have demonstrated a range of biological activities, including acting as nitric oxide donors and enzyme inhibitors.[2][3] The target compound of this guide, 3-(Chloromethyl)-4-methyl-1,2,5-oxadiazole, incorporates a reactive chloromethyl group, making it a potentially valuable building block for the synthesis of more complex molecules and for probing biological systems. This guide will outline a plausible synthetic route, summarize key physicochemical and spectroscopic data based on related structures, and discuss the potential biological context for this compound.

Proposed Synthesis of this compound

The synthesis of 3,4-disubstituted-1,2,5-oxadiazoles can be achieved through various methods. A common approach involves the cyclization of α-dioximes or the reaction of alkenes with nitrogen oxides. What follows is a proposed multi-step synthetic pathway starting from a commercially available alkene.

Hypothetical Experimental Protocol

Step 1: Synthesis of 3-Methyl-4-(hydroxymethyl)-1,2,5-oxadiazole 2-oxide

A solution of 2-methyl-2-buten-1-ol in glacial acetic acid is cooled to 0°C. An aqueous solution of sodium nitrite is added dropwise while maintaining the temperature below 5°C. The reaction mixture is stirred at room temperature for 24 hours. The mixture is then diluted with water and extracted with ethyl acetate. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield 3-methyl-4-(hydroxymethyl)-1,2,5-oxadiazole 2-oxide.

Step 2: Deoxygenation to 3-Methyl-4-(hydroxymethyl)-1,2,5-oxadiazole

The furoxan from Step 1 is dissolved in a suitable solvent such as ethanol. A reducing agent, for example, triphenylphosphine, is added, and the mixture is refluxed for several hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the solvent is removed in vacuo, and the residue is purified by column chromatography to afford 3-methyl-4-(hydroxymethyl)-1,2,5-oxadiazole.

Step 3: Chlorination to this compound

To a solution of 3-methyl-4-(hydroxymethyl)-1,2,5-oxadiazole in dichloromethane at 0°C, thionyl chloride is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction mixture is then carefully poured into ice-cold water and neutralized with a saturated sodium bicarbonate solution. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the final product, this compound.

Proposed Synthesis Workflow

G cluster_0 Proposed Synthesis of this compound A 2-Methyl-2-buten-1-ol B 3-Methyl-4-(hydroxymethyl)-1,2,5-oxadiazole 2-oxide A->B NaNO2, Acetic Acid C 3-Methyl-4-(hydroxymethyl)-1,2,5-oxadiazole B->C P(Ph)3, Reflux D This compound C->D SOCl2, DCM

Caption: Proposed synthetic pathway for this compound.

Physicochemical and Spectroscopic Data

No experimental data for this compound is publicly available. The following tables present data for the structurally similar isomer, 3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole, to provide an estimation of expected values.[4]

Table 1: Physicochemical Properties of 3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole [4]

PropertyValue
Molecular FormulaC4H5ClN2O
Molecular Weight132.55 g/mol
XLogP31.1
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count3
Rotatable Bond Count1

Table 2: Predicted Spectroscopic Data for this compound

SpectroscopyPredicted Chemical Shifts / m/z
¹H NMR δ (ppm): ~4.8 (s, 2H, -CH₂Cl), ~2.5 (s, 3H, -CH₃)
¹³C NMR δ (ppm): ~160 (C=N), ~155 (C=N), ~40 (-CH₂Cl), ~10 (-CH₃)
Mass Spec (EI) m/z: 146 (M⁺), 111 (M⁺ - Cl), 97 (M⁺ - CH₂Cl)

Biological and Pharmacological Context

While the biological activity of this compound has not been reported, the oxadiazole scaffold is present in numerous biologically active compounds.[5][6] Derivatives of the 1,2,5-oxadiazole isomer, in particular, have been investigated for their potential as therapeutic agents.

For instance, certain 1,2,5-oxadiazole-3-carboximidamide derivatives have been identified as potent inhibitors of indoleamine-2,3-dioxygenase 1 (IDO1), an enzyme implicated in tumor immunosuppression.[3] The inhibition of IDO1 leads to a reduction in the breakdown of tryptophan, which can help to restore T-cell function and enhance anti-tumor immunity.

The chloromethyl group in the target compound is a reactive handle that can be used for further chemical modifications through nucleophilic substitution reactions. This allows for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies, potentially leading to the discovery of novel bioactive molecules.

IDO1 Inhibition Pathway

G cluster_1 IDO1-Mediated Immunosuppression and its Inhibition Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 Metabolized by Kynurenine Kynurenine T_Cell T-Cell Proliferation & Function Kynurenine->T_Cell Suppresses IDO1->Kynurenine Produces Inhibitor 1,2,5-Oxadiazole Derivative (Inhibitor) Inhibitor->IDO1 Inhibits

Caption: Role of IDO1 in immunosuppression and its inhibition.

Conclusion

Although there is a lack of specific literature on the discovery and synthesis of this compound, this guide provides a plausible pathway for its synthesis based on established chemical principles for related compounds. The presence of the reactive chloromethyl group suggests its potential as a versatile intermediate in the development of novel compounds for drug discovery and other applications. The known biological activities of other 1,2,5-oxadiazole derivatives, such as IDO1 inhibitors, provide a strong rationale for the synthesis and further investigation of this and related molecules. The information presented here is intended to serve as a valuable resource for researchers interested in exploring the chemistry and potential applications of this and other substituted 1,2,5-oxadiazoles.

References

Spectroscopic Profile of 3-(Chloromethyl)-4-methyl-1,2,5-oxadiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available spectroscopic data for the compound 3-(Chloromethyl)-4-methyl-1,2,5-oxadiazole. Due to a lack of experimentally derived spectra in publicly available literature, this document focuses on predicted data and general characteristics expected for a molecule with this structure. The information is intended to aid researchers in the identification and characterization of this and related compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are computationally derived and should be used as a reference for comparison with experimental data.

Table 1: Predicted Nuclear Magnetic Resonance (NMR) Data

NucleusPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (Hz)Assignment
¹H~4.8Singlet--CH₂Cl
¹H~2.5Singlet--CH₃
¹³C~160--C=N (oxadiazole ring)
¹³C~155--C=N (oxadiazole ring)
¹³C~40---CH₂Cl
¹³C~15---CH₃

Table 2: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~2950-3000MediumC-H stretch (methyl and chloromethyl)
~1600-1650Medium-StrongC=N stretch (oxadiazole ring)
~1400-1450MediumC-H bend (methyl and chloromethyl)
~1300-1350MediumN-O stretch (oxadiazole ring)
~700-800StrongC-Cl stretch

Table 3: Predicted Mass Spectrometry (MS) Data

m/zIonNotes
132/134[M]⁺Molecular ion peak, showing isotopic pattern for chlorine.
97[M-Cl]⁺Loss of a chlorine radical.
83[M-CH₂Cl]⁺Loss of the chloromethyl radical.

General Experimental Protocols

The following are general methodologies for obtaining the spectroscopic data presented above. These protocols can be adapted for the specific analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of the sample is prepared by dissolving approximately 5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution is transferred to an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

A small amount of the neat sample (if liquid) is placed between two potassium bromide (KBr) plates. If the sample is a solid, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a translucent disk. The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. The data is typically collected over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS). Electron ionization (EI) is a common method for generating ions. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a novel chemical entity like this compound.

Spectroscopic_Workflow A Sample Preparation B Mass Spectrometry (MS) - Molecular Weight - Isotopic Pattern A->B C Infrared (IR) Spectroscopy - Functional Groups A->C D NMR Spectroscopy (¹H, ¹³C) - Connectivity - Chemical Environment A->D E Data Analysis & Interpretation B->E C->E D->E F Structure Elucidation E->F

Caption: Workflow for Spectroscopic Analysis.

The Enduring Reactivity of the 1,2,5-Oxadiazole Ring: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – The 1,2,5-oxadiazole ring, a five-membered heterocycle also known as furazan, and its N-oxide counterpart, furoxan, are increasingly recognized for their versatile reactivity and significant potential in medicinal chemistry and materials science. This technical guide provides an in-depth exploration of the core reactivity of the 1,2,5-oxadiazole ring system, offering valuable insights for researchers, scientists, and drug development professionals. The unique electronic properties of this heterocycle give rise to a diverse range of chemical transformations, making it a privileged scaffold in the design of novel therapeutic agents and functional materials.[1][2]

Core Reactivity and Chemical Properties

The 1,2,5-oxadiazole ring is a planar, aromatic system with a notable dipole moment and a π-electron distribution that renders it susceptible to specific types of reactions.[3] While generally stable, the ring can undergo a variety of transformations, including cycloadditions, ring-opening reactions, and substitutions, particularly when activated by appropriate functional groups. The N-oxide derivatives, furoxans, are of particular interest due to their ability to act as nitric oxide (NO) donors under physiological conditions, a property that underpins many of their biological activities.[4][5][6][7]

Synthesis of the 1,2,5-Oxadiazole Core

The construction of the 1,2,5-oxadiazole ring is primarily achieved through several key synthetic strategies. The most common methods include the cyclodehydration of α-dioximes, the deoxygenation of furoxans (1,2,5-oxadiazole N-oxides), and cycloaddition reactions.[1][7]

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of 1,2,5-oxadiazole derivatives, starting from readily available precursors.

G General Synthetic Workflow for 1,2,5-Oxadiazoles A Starting Materials (e.g., α-Diketones, Aldehydes) B Dioxime Formation (e.g., with Hydroxylamine) A->B C Cyclodehydration (e.g., with Dehydrating Agents) B->C D 1,2,5-Oxadiazole (Furazan) C->D E Oxidation D->E G Functionalization / Derivatization D->G F 1,2,5-Oxadiazole N-Oxide (Furoxan) E->F F->G H Target Molecules G->H

Caption: A generalized workflow for the synthesis of 1,2,5-oxadiazole derivatives.

Key Chemical Transformations

The reactivity of the 1,2,5-oxadiazole ring is multifaceted, with several key transformations being central to its application in chemical synthesis.

Ring-Opening Reactions

Thermal and photochemical stimuli can induce the cleavage of the 1,2,5-oxadiazole ring.[8] Thermolysis typically requires high temperatures and results in the fragmentation of the ring into two nitrile fragments or a nitrile and a nitrile oxide.[8] This reactivity is harnessed for the in situ generation of reactive intermediates for subsequent cycloaddition reactions. Photochemical cleavage can also be employed to generate similar fragments under milder conditions.[9]

Cycloaddition Reactions

1,2,5-Oxadiazole derivatives can participate in cycloaddition reactions, serving as either the diene or dienophile component, depending on the substitution pattern and reaction conditions. These reactions provide a powerful tool for the construction of more complex heterocyclic systems.

Nucleophilic Aromatic Substitution

The presence of electron-withdrawing groups, such as a nitro group, on the 1,2,5-oxadiazole ring facilitates nucleophilic aromatic substitution (SNAr) reactions.[10] This allows for the introduction of a wide range of nucleophiles, enabling the synthesis of diverse derivatives. The reaction typically proceeds via a Meisenheimer-like intermediate.

Experimental Protocols

Synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine

This protocol describes the selective synthesis of a substituted 1,2,5-oxadiazole via the Paal-Knorr reaction.[11][12]

Procedure:

  • To a solution of 1,2,5-oxadiazole-3,4-diamine (400 mg, 4 mmol) in acetic acid (5 mL), add 2,5-hexanedione (0.51 mL, 4.4 mmol).

  • Stir the reaction mixture for 2 hours at 40–45 °C.

  • After cooling to room temperature, add water (40 mL) to the mixture.

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and evaporate the solvent under reduced pressure to yield the crude product.

  • Purify the product by appropriate chromatographic techniques.

Yield: 510 mg (72%) Spectroscopic Data:

  • IR (KBr, cm-1): 3409, 3328, 3255, 3211 (NH2), 2952, 2927 (C-H), 1646 (C=N).[11]

  • 1H NMR (CDCl3, ppm): δ 5.98 (s, 2H, CH), 4.17 (br s, 2H, NH2), 2.13 (s, 6H, CH3).[11]

  • 13C NMR (CDCl3, ppm): δ 153.1 (C-N), 144.5 (C-N), 129.5 (C-CH3), 108.8 (CH), 12.1 (CH3).[11]

  • HRMS (ESI-TOF) m/z: [M + H]+ Calcd for C8H11N4O: 179.0927; Found: 179.0930.[11]

Synthesis of 3,4-diphenyl-1,2,5-oxadiazole-2-oxide (Diphenylfuroxan)

This procedure outlines the synthesis of a furoxan derivative from a substituted ethene.[6]

Procedure:

  • To a solution of 1-[4-(methylsulfonyl)phenyl]-2-phenylethene in acetic acid, add an aqueous solution of sodium nitrite.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, pour the reaction mixture into ice-water and extract with a suitable organic solvent.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The resulting product is a mixture of regioisomers, 4-[4-(methylsulfonyl)phenyl]-3-phenyl-1,2,5-oxadiazole-2-oxide and 3-[4-(methylsulfonyl)phenyl]-4-phenyl-1,2,5-oxadiazole-2-oxide, which can be separated by chromatography.

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and biological activity of selected 1,2,5-oxadiazole derivatives.

Table 1: Synthesis of 1,2,5-Oxadiazole Derivatives

CompoundStarting Material(s)Reagents and ConditionsYield (%)Reference
4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine1,2,5-oxadiazole-3,4-diamine, 2,5-hexanedioneAcetic acid, 40-45 °C, 2 h72[11]
3,4-diphenylfuroxan regioisomers1-[4-(methylsulfonyl)phenyl]-2-phenyletheneNaNO2, Acetic acid, rt-[6]

Table 2: Anticancer Activity of 1,2,5-Oxadiazole Derivatives

CompoundCell LineIC50 (µM)Reference
12b (a pyrazolo[3,4-d]pyrimidine-furoxan hybrid)HepG-211.5[10]
12bA2780CP11.6[10]
12bMDA-MB-23113[10]
MD77HCT-116-[13]
Compound 16HCT-116-[13]
Compound 25HCT-116-[13]
Compound 28HCT-116-[13]

Role in Drug Development: VEGFR-2 Inhibition

Derivatives of 1,2,5-oxadiazole have emerged as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is crucial for tumor growth and metastasis.[10] Inhibition of VEGFR-2 blocks downstream signaling pathways, including the MAPK/ERK pathway, leading to reduced cell proliferation, migration, and induction of apoptosis in cancer cells.

VEGFR-2 Signaling Pathway

The following diagram illustrates the VEGFR-2 signaling cascade and the points of intervention by 1,2,5-oxadiazole-based inhibitors.

G VEGFR-2 Signaling Pathway and Inhibition cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation Promotes Inhibitor 1,2,5-Oxadiazole Inhibitor Inhibitor->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway by 1,2,5-oxadiazole derivatives.

Conclusion

The 1,2,5-oxadiazole ring system possesses a rich and varied chemistry that continues to be a fertile ground for discovery. Its unique reactivity profile, coupled with the important biological activities of its derivatives, particularly as NO donors and enzyme inhibitors, ensures its continued relevance in the fields of synthetic chemistry, drug discovery, and materials science. This guide has provided a comprehensive overview of the fundamental reactivity of this important heterocycle, offering a valuable resource for researchers seeking to harness its potential.

References

An In-Depth Technical Guide on the Thermal Stability of Oxadiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document aims to provide a comprehensive overview of the thermal stability of the oxadiazole core, with a focus on derivatives similar to 3-(Chloromethyl)-4-methyl-1,2,5-oxadiazole. It is important to note that a direct and detailed study on the thermal stability of this compound was not found in the reviewed literature. Therefore, the following information is an extrapolation based on related compounds and general principles of thermal analysis.

Introduction to Oxadiazole Thermal Stability

The oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. There are four isomers of oxadiazole: 1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-oxadiazole. The 1,2,4- and 1,3,4-oxadiazole rings are particularly common motifs in medicinal chemistry and materials science due to their favorable chemical and physical properties, including good thermal stability.[1][2] The inherent stability of the aromatic oxadiazole ring often imparts a high decomposition temperature to molecules containing this scaffold.[2][3]

General Thermal Properties of Oxadiazole-Containing Compounds

Derivatives of 1,3,4-oxadiazole are noted for their excellent thermal stability and resistance to oxidation.[2] This characteristic is beneficial in the development of energetic materials and electroluminescent devices. For instance, certain multi-cyclic compounds featuring a 1,2,4-oxadiazole core have been reported to exhibit high thermal stability, with decomposition temperatures (Td) as high as 256 °C.[3]

The thermal behavior of oxadiazole derivatives is a critical parameter in their practical application, especially for energetic materials where safety during storage and handling is paramount. Materials with decomposition temperatures exceeding 150 °C are generally considered suitable for practical use.[4]

Synthesis of Chloromethyl-Oxadiazole Derivatives

While specific data for this compound is unavailable, synthetic routes for other chloromethyl-oxadiazole isomers have been described. A general approach to the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles involves the cyclization of O-acylamidoximes.[1][5] One-pot syntheses directly from amidoximes and various carboxyl derivatives or aldehydes are also efficient methods.[1][5]

For example, 3-(5-(chloromethyl)-1,3,4-oxadiazol-2-yl)phenol has been synthesized by the cyclization of N'-(2-chloroacetyl)-3-hydroxybenzohydrazide using the Burgess reagent.[6] Another related compound, 3-(chloromethyl)-1,2,4-oxadiazole, can be synthesized from 2-chloro-acetamide oxime and trimethoxymethane.[7]

Experimental Protocol for Thermal Stability Analysis

A standard approach to evaluating the thermal stability of a compound like an oxadiazole derivative involves thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Thermogravimetric Analysis (TGA):

  • Sample Preparation: A small, accurately weighed sample (typically 1-10 mg) of the compound is placed in a TGA crucible (e.g., alumina or platinum).

  • Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen or argon) to prevent oxidative decomposition.

  • Heating Program: The sample is heated at a constant rate (e.g., 5, 10, or 20 °C/min) over a defined temperature range (e.g., from room temperature to 600 °C).

  • Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.

  • Data Analysis: The resulting TGA curve is analyzed to determine the onset temperature of decomposition (Tonset) and the temperature of maximum mass loss rate (Tmax), which provide insights into the thermal stability of the compound.

Differential Scanning Calorimetry (DSC):

  • Sample Preparation: A small amount of the sample (typically 1-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.

  • Instrument Setup: The DSC instrument is calibrated for temperature and enthalpy. The sample and reference pans are placed in the DSC cell.

  • Heating Program: The sample is subjected to a controlled temperature program, typically a linear heating ramp (e.g., 10 °C/min), under an inert atmosphere.

  • Data Acquisition: The instrument measures the difference in heat flow between the sample and the reference as a function of temperature.

  • Data Analysis: The DSC thermogram reveals thermal events such as melting (endothermic peak) and decomposition (exothermic peak). The onset temperature and the peak maximum of the exothermic decomposition peak provide information about the thermal stability.

Logical Workflow for Thermal Stability Assessment

The following diagram illustrates a typical workflow for assessing the thermal stability of a chemical compound.

Thermal_Stability_Workflow cluster_synthesis Compound Synthesis & Purification cluster_thermal_analysis Thermal Analysis cluster_data_analysis Data Analysis & Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization TGA Thermogravimetric Analysis (TGA) Characterization->TGA DSC Differential Scanning Calorimetry (DSC) Characterization->DSC Decomposition_Temp Determine Decomposition Temperature (Td) TGA->Decomposition_Temp DSC->Decomposition_Temp Kinetic_Analysis Kinetic Analysis (e.g., Kissinger, Ozawa methods) Decomposition_Temp->Kinetic_Analysis Report Generate Thermal Stability Report Kinetic_Analysis->Report

Caption: Workflow for Thermal Stability Assessment.

Conclusion

References

Methodological & Application

synthesis protocols for 3-(Chloromethyl)-4-methyl-1,2,5-oxadiazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Synthesis of 3-(Chloromethyl)-4-methyl-1,2,5-oxadiazole

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 1,2,5-oxadiazole (furazan) ring system is a key structural motif in medicinal chemistry and materials science. This document outlines a comprehensive multi-step synthesis protocol for this compound, a versatile building block for further derivatization. The synthesis proceeds through several key intermediates, including 3,4-dimethyl-1,2,5-oxadiazole and 4-methyl-1,2,5-oxadiazole-3-carboxylic acid.

Important Safety Note: Low molecular weight 1,2,5-oxadiazole derivatives are highly energetic compounds and may pose a thermal instability hazard. Rigorous process safety evaluations are crucial, especially during scale-up operations. All reactions should be conducted behind a blast shield in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Overall Synthesis Workflow

The synthesis of this compound is accomplished via a four-step sequence starting from (2E,3E)-butane-2,3-dione dioxime. The pathway involves cyclization, selective oxidation of a methyl group to a carboxylic acid, reduction of the acid to a primary alcohol, and final chlorination of the alcohol.

SynthesisWorkflow A Butane-2,3-dione dioxime B 3,4-Dimethyl-1,2,5-oxadiazole A->B  Step 1a: Cyclization (Base-mediated) C 4-Methyl-1,2,5-oxadiazole- 3-carboxylic acid B->C  Step 1b: Oxidation (KMnO4) D 3-(Hydroxymethyl)-4-methyl- 1,2,5-oxadiazole C->D  Step 2: Reduction (BH3-THF) E 3-(Chloromethyl)-4-methyl- 1,2,5-oxadiazole (Final Product) D->E  Step 3: Chlorination (SOCl2, Pyridine)

A four-step synthetic pathway to the target compound.

Data Presentation: Reagents and Conditions

The following tables summarize the key parameters for each step of the synthesis.

Table 1: Synthesis of 4-Methyl-1,2,5-oxadiazole-3-carboxylic acid (Steps 1a & 1b)

StepStarting MaterialKey ReagentsSolventTemperature (°C)Time (h)Typical Yield
1a Butane-2,3-dione dioximeaq. NaOHWaterReflux2-4High
1b 3,4-Dimethyl-1,2,5-oxadiazoleKMnO₄, WaterWater60-703-5~60-70%

Table 2: Synthesis of this compound (Steps 2 & 3)

StepStarting MaterialKey ReagentsSolventTemperature (°C)Time (h)Typical Yield
2 4-Methyl-1,2,5-oxadiazole-3-carboxylic acidBorane-THF complex (BH₃·THF)THF0 to 65 (Reflux)4-6~80-90%
3 3-(Hydroxymethyl)-4-methyl-1,2,5-oxadiazoleThionyl chloride (SOCl₂), PyridineDichloromethane (DCM)0 to 25 (RT)2-4>90%

Experimental Protocols

Step 1: Synthesis of 4-Methyl-1,2,5-oxadiazole-3-carboxylic acid

This two-part procedure begins with the cyclization of a dioxime followed by selective oxidation.

1a. Protocol: Synthesis of 3,4-Dimethyl-1,2,5-oxadiazole

  • To a round-bottom flask equipped with a reflux condenser, add (2E,3E)-butane-2,3-dione dioxime (1.0 eq).

  • Add a 2 M aqueous solution of sodium hydroxide (NaOH) (approx. 5-10 volumes).

  • Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and transfer to a separatory funnel.

  • Extract the aqueous layer with diethyl ether or dichloromethane (3 x 10 volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 3,4-dimethyl-1,2,5-oxadiazole, which can be used in the next step without further purification.

1b. Protocol: Oxidation to 4-Methyl-1,2,5-oxadiazole-3-carboxylic acid

  • To a round-bottom flask equipped with a mechanical stirrer and thermometer, add 3,4-dimethyl-1,2,5-oxadiazole (1.0 eq) and water (20 volumes).

  • Heat the mixture to 60-70 °C.

  • In a separate beaker, prepare a solution of potassium permanganate (KMnO₄) (approx. 3.0-4.0 eq) in water.

  • Add the KMnO₄ solution portion-wise to the reaction flask, carefully controlling the rate of addition to maintain the internal temperature below 75 °C. The reaction is highly exothermic.

  • After the addition is complete, stir the mixture at 70 °C for 3-5 hours until the purple color disappears and a brown precipitate of MnO₂ forms.

  • Cool the mixture to room temperature and filter through a pad of celite to remove the manganese dioxide. Wash the filter cake with water.

  • Acidify the clear filtrate to pH 1-2 with concentrated hydrochloric acid (HCl).

  • Extract the acidified solution with ethyl acetate (3 x 15 volumes).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the product as a solid.

Step 2: Reduction to 3-(Hydroxymethyl)-4-methyl-1,2,5-oxadiazole

This protocol uses a borane-tetrahydrofuran complex, a chemoselective reagent for reducing carboxylic acids in the presence of other functional groups.[1][2][3]

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-methyl-1,2,5-oxadiazole-3-carboxylic acid (1.0 eq).

  • Add anhydrous tetrahydrofuran (THF) (15-20 volumes) and stir to dissolve.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add a 1.0 M solution of borane-THF complex (BH₃·THF) (approx. 1.5-2.0 eq) dropwise via a syringe or addition funnel.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature, then heat to reflux for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to 0 °C.

  • Carefully quench the reaction by the slow, dropwise addition of methanol, followed by 1 M HCl until gas evolution ceases.

  • Remove the THF under reduced pressure.

  • Extract the remaining aqueous layer with ethyl acetate (3 x 15 volumes).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the desired alcohol.

Step 3: Chlorination to this compound

This protocol converts the primary alcohol to the target alkyl chloride using thionyl chloride and pyridine.[4][5][6]

  • To a dry round-bottom flask under an inert atmosphere, add 3-(hydroxymethyl)-4-methyl-1,2,5-oxadiazole (1.0 eq) and anhydrous dichloromethane (DCM) (10-15 volumes).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add pyridine (1.1 eq) followed by the dropwise addition of thionyl chloride (SOCl₂) (1.1-1.2 eq).

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, carefully pour the mixture into ice-cold water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2 x 10 volumes).

  • Combine the organic layers and wash sequentially with cold 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, this compound. Further purification can be achieved via column chromatography if necessary.

References

Application Notes and Protocols for 3-(Chloromethyl)-4-methyl-1,2,5-oxadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of 3-(Chloromethyl)-4-methyl-1,2,5-oxadiazole as a versatile synthetic building block in medicinal chemistry and materials science. The 1,2,5-oxadiazole (furazan) ring system is a valuable scaffold in drug discovery, known for its ability to act as a bioisosteric replacement for ester and amide groups, thereby improving metabolic stability and pharmacokinetic properties.[1][2] The chloromethyl group at the 3-position serves as a reactive handle for introducing a wide array of functional groups via nucleophilic substitution, making this reagent a key intermediate for creating diverse molecular libraries.[3] This document details its primary applications, experimental protocols for key transformations, and expected outcomes.

Introduction to this compound

This compound is a bifunctional molecule featuring a stable heterocyclic core and a reactive chloromethyl group. The 1,2,5-oxadiazole moiety is recognized for its role in compounds with a range of biological activities, including as muscarinic agonists and potential therapeutics for neurodegenerative diseases.[4][5] The chloromethyl group behaves as a reactive electrophile, analogous to a benzylic halide, readily undergoing SN2 reactions with a variety of nucleophiles.[6][7] This reactivity allows for the facile synthesis of ethers, amines, thioethers, and other derivatives, enabling the exploration of structure-activity relationships (SAR) in drug development programs.

Key Features:

  • Versatile Electrophile: The chloromethyl group is susceptible to displacement by O-, N-, and S-centered nucleophiles.

  • Stable Heterocyclic Core: The 1,2,5-oxadiazole ring is generally stable to many reaction conditions.

  • Bioisosteric Potential: The oxadiazole ring is a known bioisostere for esters and amides, offering a strategy to enhance drug-like properties.[2]

  • Application in Medicinal Chemistry: Serves as a key intermediate in the synthesis of compounds targeting receptors such as muscarinic acetylcholine receptors.[4][8]

General Reaction Workflow

The primary utility of this compound is in nucleophilic substitution reactions. A typical workflow involves the reaction of the chloromethyl compound with a selected nucleophile in the presence of a base to neutralize the generated HCl.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_end Final Product start_reagent 3-(Chloromethyl)-4-methyl- 1,2,5-oxadiazole reaction_vessel Reaction in appropriate solvent (e.g., DMF, ACN, THF) start_reagent->reaction_vessel nucleophile Nucleophile (Nu-H) (e.g., R-OH, R-NH2, R-SH) nucleophile->reaction_vessel base Base (e.g., K2CO3, NaH, Et3N) base->reaction_vessel workup Aqueous Workup (Quenching, Extraction) reaction_vessel->workup 1. Reaction Monitoring (TLC) 2. Quench purification Purification (Column Chromatography, Recrystallization) workup->purification final_product 3-(Nucleophilomethyl)-4-methyl- 1,2,5-oxadiazole Derivative purification->final_product characterization Characterization (NMR, MS, m.p.) final_product->characterization

Caption: General workflow for the synthesis of derivatives.

Key Applications and Experimental Protocols

The following protocols describe common nucleophilic substitution reactions using this compound.

Synthesis of Amine Derivatives (N-Alkylation)

This protocol describes the synthesis of 3-(Morpholinomethyl)-4-methyl-1,2,5-oxadiazole, a common transformation to introduce a basic nitrogen atom, often desirable for modulating solubility and receptor interactions.

Protocol 1: N-Alkylation with Morpholine

  • Reagents & Setup:

    • To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

    • Dissolve the starting material in a polar aprotic solvent such as acetonitrile (ACN) or N,N-dimethylformamide (DMF) (approx. 0.2 M concentration).

    • Add potassium carbonate (K₂CO₃) (2.0 eq) as a base.

    • Add morpholine (1.2 eq) to the suspension.

  • Reaction:

    • Stir the reaction mixture at room temperature (20-25 °C) or gently heat to 50 °C to increase the reaction rate.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Workup & Purification:

    • Filter the reaction mixture to remove the inorganic base.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure product.

Synthesis of Ether Derivatives (O-Alkylation)

This protocol outlines the synthesis of 3-((4-methoxyphenoxy)methyl)-4-methyl-1,2,5-oxadiazole via a Williamson ether synthesis. This reaction is useful for introducing aryl ether linkages.

Protocol 2: O-Alkylation with 4-Methoxyphenol

  • Reagents & Setup:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-methoxyphenol (1.1 eq).

    • Add anhydrous DMF as the solvent.

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq) portion-wise.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes until gas evolution ceases.

  • Reaction:

    • Re-cool the mixture to 0 °C.

    • Add a solution of this compound (1.0 eq) in a minimal amount of anhydrous DMF dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by TLC.

  • Workup & Purification:

    • Carefully quench the reaction by the slow addition of water at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel.

Synthesis of Thioether Derivatives (S-Alkylation)

This protocol describes the synthesis of 3-((Phenylthio)methyl)-4-methyl-1,2,5-oxadiazole, demonstrating the formation of a C-S bond, a common linkage in various bioactive molecules.

Protocol 3: S-Alkylation with Thiophenol

  • Reagents & Setup:

    • To a round-bottom flask, add thiophenol (1.1 eq) and a suitable solvent like ethanol or DMF.

    • Add a base such as potassium carbonate (K₂CO₃) (1.5 eq).

    • Stir the mixture at room temperature for 15-20 minutes.

  • Reaction:

    • Add this compound (1.0 eq) to the mixture.

    • Stir the reaction at room temperature for 2-6 hours.

    • Monitor the reaction progress by TLC.

  • Workup & Purification:

    • Remove the solvent under reduced pressure.

    • Partition the residue between water and ethyl acetate.

    • Separate the layers and wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel.

Representative Data

The following table summarizes expected (representative) data for the products synthesized using the protocols above.

Product StructureProduct NameYield (%)m.p. (°C)1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)
alt text
3-(Morpholinomethyl)-4-methyl-1,2,5-oxadiazole85-9555-584.65 (s, 2H, -CH₂-N), 3.70 (t, 4H, -CH₂-O-), 2.60 (t, 4H, -CH₂-N-), 2.45 (s, 3H, -CH₃)158.1, 112.5, 66.8, 53.5, 51.2, 8.5
alt text
3-((4-Methoxyphenoxy)methyl)-4-methyl-1,2,5-oxadiazole75-8578-817.00-6.85 (m, 4H, Ar-H), 5.20 (s, 2H, -O-CH₂-), 3.80 (s, 3H, -OCH₃), 2.50 (s, 3H, -CH₃)158.5, 154.2, 152.0, 115.0, 114.8, 112.0, 62.5, 55.6, 8.6
alt text
3-((Phenylthio)methyl)-4-methyl-1,2,5-oxadiazole90-9842-457.40-7.20 (m, 5H, Ar-H), 4.25 (s, 2H, -S-CH₂-), 2.40 (s, 3H, -CH₃)159.0, 135.0, 130.0, 129.2, 127.5, 111.8, 28.5, 8.4

Mechanistic and Biological Context

Mechanism of Substitution

The reaction of this compound with nucleophiles proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The nucleophile attacks the electrophilic carbon of the chloromethyl group, leading to a concerted displacement of the chloride leaving group.

Caption: SN2 mechanism for nucleophilic substitution.

Application in Drug Discovery: Muscarinic Agonists

Derivatives of 1,2,5-oxadiazole are potent agonists of muscarinic acetylcholine receptors, particularly the M1 subtype, which is a key target for treating cognitive deficits in Alzheimer's disease and schizophrenia.[4] The synthesis of analogs using this compound allows for the exploration of the pharmacophore, where the oxadiazole ring acts as a hydrogen bond acceptor and the appended group can interact with other regions of the receptor binding pocket.

Activation of the M1 receptor, a Gq-coupled receptor, initiates a signaling cascade involving phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This ultimately results in increased intracellular calcium and activation of Protein Kinase C (PKC).

M1_Signaling agonist 1,2,5-Oxadiazole Derivative (Agonist) m1_receptor M1 Muscarinic Receptor agonist->m1_receptor Binds & Activates gq_protein Gq Protein m1_receptor->gq_protein Activates plc Phospholipase C (PLC) gq_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to Receptor pkc Protein Kinase C (PKC) dag->pkc Activates ca2 Ca²⁺ (intracellular) er->ca2 Releases ca2->pkc Activates response Cellular Responses (e.g., Neuronal Excitation) ca2->response Modulates Activity pkc->response Phosphorylates Targets

Caption: M1 muscarinic receptor signaling pathway.

Safety and Handling

This compound is a reactive alkylating agent and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes. Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.

References

The Versatile Building Block: 3-(Chloromethyl)-4-methyl-1,2,5-oxadiazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The heterocyclic compound 3-(Chloromethyl)-4-methyl-1,2,5-oxadiazole serves as a valuable and reactive building block in medicinal chemistry. Its inherent structural features, particularly the reactive chloromethyl group, make it a versatile synthon for the synthesis of a diverse range of novel molecules with potential therapeutic applications. This application note provides a detailed overview of its utility, focusing on its role in the development of muscarinic receptor agonists, along with experimental protocols and structure-activity relationship (SAR) insights.

Application in the Synthesis of Muscarinic Agonists

A significant application of the 1,2,5-oxadiazole scaffold, closely related to this compound, lies in the development of selective muscarinic receptor agonists. These agonists are of considerable interest for the treatment of neurodegenerative disorders like Alzheimer's disease. The 1,2,5-oxadiazole ring acts as a bioisosteric replacement for an ester group, offering improved metabolic stability.

Derivatives of 3-(alkoxy-1,2,5-oxadiazol-4-yl)-1,2,5,6-tetrahydro-1-methylpyridines have been synthesized and evaluated for their affinity and efficacy at muscarinic receptor subtypes.[1] These studies have provided valuable insights into the structure-activity relationships governing their pharmacological profiles.

Structure-Activity Relationships (SAR)

Systematic modifications of the substituents on the 1,2,5-oxadiazole ring have revealed key structural requirements for potent and selective muscarinic agonism. For instance, the length and nature of the alkoxy and alkylthio side chains at the 3-position of the 1,2,5-thiadiazole ring, a close analog, significantly influence receptor affinity and functional activity.[1] Generally, analogues with longer alkylthio chains demonstrate higher receptor affinity and potency compared to their alkoxy counterparts.[1] In contrast, alkyl-substituted analogs show considerably lower affinity for muscarinic receptors.[1]

Experimental Protocols

A general protocol for the reaction of a chloromethyl-substituted oxadiazole with a nucleophile, such as a secondary amine, is outlined below. This protocol is based on established synthetic methodologies for similar heterocyclic systems.

General Protocol for Nucleophilic Substitution:

  • Reaction Setup: To a solution of this compound (1 equivalent) in a suitable aprotic solvent (e.g., acetonitrile, DMF, or THF) under an inert atmosphere (e.g., nitrogen or argon), add the desired secondary amine (1.1-1.5 equivalents).

  • Base: Add a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 2-3 equivalents) to the reaction mixture to scavenge the HCl generated during the reaction.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Quantitative Data

The following table summarizes the binding affinities and functional activities of a series of 3-(3-substituted-1,2,5-thiadiazol-4-yl)-1,2,5,6-tetrahydro-1-methylpyridines, which serve as valuable comparator data for derivatives of this compound.

CompoundR GroupReceptor Affinity (Ki, nM) vs. [³H]Oxotremorine-MFunctional Activity (IC₅₀, nM) in Rabbit Vas Deferens (M₁ Receptor)
5a Methoxy7.81.8
5d Butoxy0.80.08
5e Pentyloxy1.00.03
5f Hexyloxy1.50.02
7a Methylthio2.10.4
7d Butylthio0.40.03
7e Pentylthio0.50.01
7f Hexylthio0.80.01

Data adapted from Sauerberg et al., 1992.[1]

Visualizations

Logical Workflow for the Application of this compound in Drug Discovery

workflow Workflow: this compound in Drug Discovery start 3-(Chloromethyl)-4-methyl- 1,2,5-oxadiazole reaction Nucleophilic Substitution (e.g., with secondary amines) start->reaction derivatives Library of Novel 1,2,5-Oxadiazole Derivatives reaction->derivatives screening Biological Screening (e.g., Muscarinic Receptor Binding Assays) derivatives->screening sar Structure-Activity Relationship (SAR) Studies screening->sar lead_opt Lead Optimization sar->lead_opt candidate Drug Candidate lead_opt->candidate signaling_pathway Simplified Muscarinic M1 Receptor Signaling ligand Muscarinic Agonist (e.g., Oxadiazole Derivative) receptor M1 Muscarinic Receptor (GPCR) ligand->receptor g_protein Gq/11 Protein receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release from ER ip3->ca_release pkc Protein Kinase C (PKC) Activation dag->pkc cellular_response Cellular Response (e.g., Neuronal Excitation) ca_release->cellular_response pkc->cellular_response

References

Application Notes and Protocols: Reaction of 3-(Chloromethyl)-4-methyl-1,2,5-oxadiazole with Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Chloromethyl)-4-methyl-1,2,5-oxadiazole is a versatile bifunctional reagent in organic synthesis, featuring a reactive chloromethyl group susceptible to nucleophilic substitution. This characteristic makes it a valuable building block for the introduction of the 4-methyl-1,2,5-oxadiazole (also known as 4-methylfurazan) moiety into various molecular scaffolds. The reaction of this compound with primary and secondary amines is a key transformation for the synthesis of a diverse range of N-((4-methyl-1,2,5-oxadiazol-3-yl)methyl)amine derivatives. These products are of significant interest in medicinal chemistry and drug discovery due to the established biological activities associated with the 1,2,5-oxadiazole ring system.

This document provides detailed application notes and experimental protocols for the reaction of this compound with various amines, based on established synthetic methodologies for analogous compounds.

Reaction Principle

The core reaction is a nucleophilic substitution where the amine nitrogen atom acts as the nucleophile, attacking the electrophilic carbon of the chloromethyl group. This results in the displacement of the chloride leaving group and the formation of a new carbon-nitrogen bond, yielding the corresponding aminomethyl-oxadiazole derivative. The reaction is typically facilitated by a base to neutralize the hydrogen chloride generated during the reaction, driving the equilibrium towards the product.

General Reaction Scheme

G cluster_reactants Reactants cluster_conditions Reaction Conditions reactant1 This compound product N-((4-methyl-1,2,5-oxadiazol-3-yl)methyl)amine reactant1->product reactant2 Amine (R1R2NH) reactant2->product reagents Base, Solvent reagents->product

Caption: General reaction scheme for the synthesis of N-((4-methyl-1,2,5-oxadiazol-3-yl)methyl)amine derivatives.

Experimental Protocols

The following protocols are based on general procedures for the N-alkylation of amines with chloromethyl-substituted heterocycles and can be adapted for specific amine substrates.

Protocol 1: Reaction with Primary and Secondary Amines in Acetonitrile

This protocol is suitable for a wide range of primary and secondary aliphatic and aromatic amines.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Potassium carbonate (K₂CO₃) or Potassium hydroxide (KOH)

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of the desired amine (1.0 equivalent) in anhydrous acetonitrile, add the base (K₂CO₃ or KOH, 1.1 equivalents).

  • Stir the mixture at room temperature for 15 minutes to ensure deprotonation of the amine.

  • Add this compound (1.2 equivalents) dropwise to the reaction mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction can be performed at room temperature or heated to reflux to increase the reaction rate.

  • Upon completion of the reaction (disappearance of the starting material), cool the mixture to room temperature.

  • Filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the crude residue in ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-((4-methyl-1,2,5-oxadiazol-3-yl)methyl)amine derivative.

Protocol 2: Reaction with Amines in Tetrahydrofuran

This protocol is an alternative for amines that may have better solubility or reactivity in THF.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Pyridine or Triethylamine (TEA)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve the amine (1.0 equivalent) and pyridine or triethylamine (1.5 equivalents) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous THF and add it dropwise to the amine solution over 15-30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Once the reaction is complete, quench the reaction by adding water.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired product.

Data Presentation

The following table summarizes expected outcomes for the reaction of this compound with various classes of amines based on analogous reactions. Actual yields may vary depending on the specific amine and reaction conditions.

Amine TypeExample AmineBaseSolventTemperatureExpected Yield Range
Primary Aliphaticn-ButylamineK₂CO₃AcetonitrileRefluxGood to Excellent
Secondary AliphaticDiethylamineKOHAcetonitrileRoom Temp.Good to Excellent
Primary AromaticAnilinePyridineTHFRoom Temp.Moderate to Good
Secondary CyclicPiperidineTriethylamineTHFRoom Temp.Good to Excellent
HeterocyclicMorpholineK₂CO₃AcetonitrileRefluxGood to Excellent

Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for the synthesis and purification of N-((4-methyl-1,2,5-oxadiazol-3-yl)methyl)amine derivatives.

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A 1. Dissolve amine and base in solvent B 2. Add this compound A->B C 3. Monitor reaction by TLC B->C D 4. Quench reaction and perform aqueous work-up C->D E 5. Extract with organic solvent D->E F 6. Dry and concentrate organic phase E->F G 7. Purify by column chromatography F->G H 8. Characterize the final product G->H

Caption: Experimental workflow for the synthesis of amine derivatives.

Signaling Pathway Analogy in Drug Discovery

The synthesized aminomethyl-oxadiazole derivatives can be evaluated for their potential as modulators of various signaling pathways in drug discovery research. The following diagram illustrates a hypothetical interaction of a synthesized compound with a generic kinase signaling pathway.

G cluster_pathway Kinase Signaling Pathway Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Gene Expression TF->Gene Compound Synthesized Compound (Aminomethyl-oxadiazole derivative) Compound->Kinase2 Inhibition

Caption: Hypothetical inhibition of a kinase signaling pathway.

Safety Precautions

  • This compound is expected to be a reactive and potentially hazardous compound. Handle with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Work in a well-ventilated fume hood.

  • Amines, especially volatile ones, should be handled with care.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

The reaction of this compound with amines provides a straightforward and efficient method for the synthesis of a library of novel aminomethyl-oxadiazole derivatives. These compounds can serve as valuable scaffolds for the development of new therapeutic agents. The provided protocols offer a solid foundation for researchers to explore this chemistry further. Optimization of reaction conditions for specific amine substrates may be necessary to achieve optimal yields.

Application Notes and Protocols: Synthesis of 3-((Aryl/Alkylthio)methyl)-4-methyl-1,2,5-oxadiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,5-oxadiazole (furazan) ring is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including applications in cancer therapy, infectious diseases, and neurodegenerative disorders.[1][2][3] The introduction of a thioether linkage to the oxadiazole scaffold can further modulate the physicochemical and pharmacological properties of these molecules, offering opportunities for the development of novel therapeutic agents. This document provides detailed protocols for the synthesis of 3-((aryl/alkylthio)methyl)-4-methyl-1,2,5-oxadiazole derivatives through the nucleophilic substitution reaction of 3-(chloromethyl)-4-methyl-1,2,5-oxadiazole with various thiols.

The reaction proceeds via a well-established SN2 mechanism, where the thiolate anion, generated in situ by the deprotonation of the thiol with a suitable base, acts as a nucleophile and displaces the chloride from the chloromethyl group of the oxadiazole. This versatile reaction allows for the synthesis of a diverse library of thioether derivatives for further investigation in drug discovery programs.

Reaction Principle and Workflow

The fundamental reaction involves the S-alkylation of a thiol with this compound. The thiol is first deprotonated by a base to form a more nucleophilic thiolate anion, which then attacks the electrophilic carbon of the chloromethyl group, leading to the formation of a new carbon-sulfur bond and the displacement of the chloride leaving group.

ReactionWorkflow cluster_step1 Step 1: Thiolate Formation cluster_step2 Step 2: Nucleophilic Substitution (SN2) Thiol Thiol (R-SH) Thiolate Thiolate Anion (R-S⁻) Thiol->Thiolate Deprotonation Base Base (e.g., KOH, NaH) Base->Thiolate Product 3-((Alkyl/Arylthio)methyl)-4-methyl- 1,2,5-oxadiazole Thiolate->Product Oxadiazole 3-(Chloromethyl)-4-methyl- 1,2,5-oxadiazole Oxadiazole->Product Displacement of Cl⁻ Chloride Chloride Ion (Cl⁻)

Figure 1. General workflow of the synthesis of 3-((Alkyl/Arylthio)methyl)-4-methyl-1,2,5-oxadiazole.

Experimental Protocols

This section provides detailed protocols for the synthesis of 3-((aryl/alkylthio)methyl)-4-methyl-1,2,5-oxadiazole derivatives. Two representative protocols are presented, one for the reaction with an aromatic thiol (thiophenol) and another with an aliphatic thiol (benzyl mercaptan).

Protocol 1: Synthesis of 3-((Phenylthio)methyl)-4-methyl-1,2,5-oxadiazole

Materials:

  • This compound

  • Thiophenol

  • Potassium Hydroxide (KOH)

  • Ethanol (absolute)

  • Deionized water

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

  • Glassware for column chromatography

Procedure:

  • In a 100 mL round-bottom flask, dissolve potassium hydroxide (0.56 g, 10 mmol) in absolute ethanol (30 mL) with stirring until fully dissolved.

  • To this solution, add thiophenol (1.03 mL, 10 mmol) dropwise at room temperature. Stir the mixture for 15 minutes to ensure the complete formation of the potassium thiophenolate salt.

  • Add a solution of this compound (1.32 g, 10 mmol) in absolute ethanol (10 mL) to the reaction mixture.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C) for 3-4 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:4 ethyl acetate/hexane solvent system).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • To the residue, add deionized water (50 mL) and extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with brine solution (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure 3-((phenylthio)methyl)-4-methyl-1,2,5-oxadiazole.

Protocol 2: Synthesis of 3-((Benzylthio)methyl)-4-methyl-1,2,5-oxadiazole

Materials:

  • This compound

  • Benzyl mercaptan

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Deionized water

  • Diethyl ether

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Nitrogen inlet

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

  • Glassware for column chromatography

Procedure:

  • To a three-neck round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add sodium hydride (0.44 g, 11 mmol, 60% dispersion) and wash with anhydrous hexane to remove the mineral oil.

  • Add anhydrous DMF (20 mL) to the flask and cool the suspension to 0 °C in an ice bath.

  • Slowly add benzyl mercaptan (1.23 mL, 10.5 mmol) to the suspension. Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of this compound (1.32 g, 10 mmol) in anhydrous DMF (10 mL) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of deionized water (50 mL) at 0 °C.

  • Extract the aqueous layer with diethyl ether (3 x 40 mL).

  • Combine the organic layers and wash with brine solution (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 3-((benzylthio)methyl)-4-methyl-1,2,5-oxadiazole.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of 3-((aryl/alkylthio)methyl)-4-methyl-1,2,5-oxadiazole derivatives based on analogous reactions reported in the literature.[4][5]

EntryThiolBaseSolventTime (h)Temp (°C)Yield (%)
1ThiophenolKOHEthanol4Reflux~85-95
24-ChlorothiophenolKOHEthanol4Reflux~80-90
3Benzyl mercaptanNaHDMF3RT~90-98
4EthanethiolNaOEtEthanol2RT~88-96

Characterization of Products

The synthesized compounds can be characterized using standard spectroscopic techniques:

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the methyl group on the oxadiazole ring (singlet, ~2.4-2.6 ppm), the methylene bridge (singlet, ~4.0-4.5 ppm), and the protons of the aryl or alkyl group from the thiol.

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of all carbon atoms, including the methyl carbon, the methylene carbon, the carbons of the oxadiazole ring, and the carbons of the thioether substituent.

  • FT-IR: The infrared spectrum will show characteristic absorption bands for C-H, C=N, and C-O stretching vibrations of the oxadiazole ring and the C-S stretching of the thioether linkage.

  • Mass Spectrometry: Mass spectral analysis will confirm the molecular weight of the synthesized compound.

Applications in Drug Development

The synthesized 3-((aryl/alkylthio)methyl)-4-methyl-1,2,5-oxadiazole derivatives are valuable scaffolds for drug discovery and development. The 1,2,5-oxadiazole core is a known bioisostere for various functional groups and has been incorporated into numerous biologically active compounds.[6][7] The thioether linkage provides a flexible linker to introduce various substituents, allowing for the fine-tuning of pharmacological properties.

Potential therapeutic applications for these compounds include:

  • Anticancer Agents: Oxadiazole derivatives have shown promising anticancer activity through various mechanisms, including the inhibition of enzymes involved in cancer cell proliferation.[2]

  • Antimicrobial Agents: The incorporation of the oxadiazole moiety has led to the development of potent antibacterial and antifungal agents.[3]

  • Enzyme Inhibitors: The structural features of these compounds make them potential candidates for the inhibition of various enzymes implicated in disease pathways.

The synthesized library of thioether derivatives can be screened in various biological assays to identify lead compounds for further optimization and development.

SignalingPathways cluster_synthesis Synthesis & Screening cluster_development Drug Development Pipeline cluster_applications Potential Therapeutic Applications Reactants 3-(Chloromethyl)-4-methyl- 1,2,5-oxadiazole + Thiols Library Library of Thioether Derivatives Reactants->Library Nucleophilic Substitution Screening Biological Screening Assays Library->Screening Hit Hit Compound Identification Screening->Hit Lead Lead Optimization (SAR Studies) Hit->Lead Preclinical Preclinical Studies (In vitro & In vivo) Lead->Preclinical Clinical Clinical Trials Preclinical->Clinical Anticancer Anticancer Clinical->Anticancer Antimicrobial Antimicrobial Clinical->Antimicrobial Enzyme Enzyme Inhibition Clinical->Enzyme

Figure 2. Logical relationship from synthesis to potential therapeutic applications.

Safety Precautions

  • This compound is a reactive alkylating agent and should be handled with care in a well-ventilated fume hood.

  • Thiols are often volatile and have strong, unpleasant odors. They should be handled in a fume hood.

  • Sodium hydride is a flammable solid and reacts violently with water. It should be handled under an inert atmosphere.

  • Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

References

Application Notes and Protocols for Reactions with 3-(Chloromethyl)-4-methyl-1,2,5-oxadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various nucleophilic substitution reactions involving 3-(Chloromethyl)-4-methyl-1,2,5-oxadiazole, also known as 3-chloromethyl-4-methylfurazan. The chloromethyl group attached to the 1,2,5-oxadiazole ring is susceptible to nucleophilic attack, making this compound a versatile building block for the synthesis of a wide range of derivatives with potential applications in medicinal chemistry and materials science.

The protocols outlined below are generalized procedures based on reactions with analogous chloromethylated heterocyclic compounds. Optimization of reaction conditions such as temperature, reaction time, and stoichiometry may be necessary for specific substrates to achieve optimal yields.

General Reaction Scheme

The primary reactivity of this compound involves the displacement of the chloride ion by a nucleophile, as depicted in the following general scheme:

G reagent This compound product Substituted Product reagent->product nucleophile Nucleophile (Nu-H or Nu-) nucleophile->product HCl HCl or Salt product->HCl Byproduct base Base (optional) base->product

Caption: General Nucleophilic Substitution Reaction.

Data Presentation: Summary of Nucleophilic Substitution Reactions

The following table summarizes the general conditions for the nucleophilic substitution reactions of this compound with various nucleophiles.

Nucleophile TypeExample NucleophileProduct TypeTypical BaseTypical SolventTypical Temperature
AmineAnilineN-((4-methyl-1,2,5-oxadiazol-3-yl)methyl)anilineK₂CO₃, Na₂CO₃, or Et₃NAcetonitrile, DMF, THFRoom Temp. to 80°C
ThiolThiophenol4-methyl-3-((phenylthio)methyl)-1,2,5-oxadiazoleK₂CO₃, NaH, or NaOHEthanol, Acetonitrile, DMFRoom Temp. to Reflux
PhenolPhenol4-methyl-3-(phenoxymethyl)-1,2,5-oxadiazoleK₂CO₃, Cs₂CO₃, or NaHAcetonitrile, DMFRoom Temp. to 100°C
AzideSodium Azide (NaN₃)3-(azidomethyl)-4-methyl-1,2,5-oxadiazoleN/ADMF, Acetone/WaterRoom Temp. to 50°C
CyanidePotassium Cyanide (KCN)2-(4-methyl-1,2,5-oxadiazol-3-yl)acetonitrileN/AEthanol/Water, DMSORoom Temp. to 100°C

Experimental Protocols

Safety Precaution: this compound is a reactive alkylating agent and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

Protocol 1: Reaction with Amine Nucleophiles (N-Alkylation)

This protocol describes a general procedure for the N-alkylation of primary or secondary amines with this compound.

G start Start step1 Dissolve amine and base in solvent start->step1 step2 Add 3-(Chloromethyl)-4-methyl- 1,2,5-oxadiazole step1->step2 step3 Stir at specified temperature step2->step3 step4 Monitor reaction (TLC/LC-MS) step3->step4 step5 Work-up and purification step4->step5 end End step5->end

Caption: Workflow for N-Alkylation.

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (1.0 - 1.2 eq)

  • Base (e.g., K₂CO₃, 1.5 - 2.0 eq)

  • Anhydrous solvent (e.g., Acetonitrile, DMF, or THF)

  • Deionized water

  • Organic solvent for extraction (e.g., Ethyl acetate, Dichloromethane)

  • Brine solution

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a stirred solution of the amine (1.0 - 1.2 eq) in the chosen anhydrous solvent, add the base (1.5 - 2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Stir the reaction at the desired temperature (room temperature to 80°C) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If the solvent is DMF, pour the reaction mixture into water and extract with an organic solvent (3x). If the solvent is acetonitrile or THF, remove the solvent under reduced pressure, then partition the residue between water and an organic solvent.

  • Combine the organic layers, wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-alkylated product.

Protocol 2: Reaction with Thiol Nucleophiles (S-Alkylation)

This protocol outlines a general method for the S-alkylation of thiols with this compound.

G start Start step1 Dissolve thiol and base in solvent start->step1 step2 Add 3-(Chloromethyl)-4-methyl- 1,2,5-oxadiazole step1->step2 step3 Stir at specified temperature step2->step3 step4 Monitor reaction (TLC/LC-MS) step3->step4 step5 Work-up and purification step4->step5 end End step5->end G start Start step1 Dissolve phenol and base in solvent start->step1 step2 Add 3-(Chloromethyl)-4-methyl- 1,2,5-oxadiazole step1->step2 step3 Stir at specified temperature step2->step3 step4 Monitor reaction (TLC/LC-MS) step3->step4 step5 Work-up and purification step4->step5 end End step5->end G start Start step1 Dissolve 3-(Chloromethyl)-4-methyl- 1,2,5-oxadiazole in solvent start->step1 step2 Add Sodium Azide step1->step2 step3 Stir at specified temperature step2->step3 step4 Monitor reaction (TLC/IR) step3->step4 step5 Work-up and extraction step4->step5 end End step5->end G start Start step1 Dissolve Potassium Cyanide in solvent start->step1 step2 Add 3-(Chloromethyl)-4-methyl- 1,2,5-oxadiazole step1->step2 step3 Stir at specified temperature step2->step3 step4 Monitor reaction (TLC/LC-MS) step3->step4 step5 Work-up and extraction step4->step5 end End step5->end

Application Notes and Protocols for the Analytical Characterization of 3-(Chloromethyl)-4-methyl-1,2,5-oxadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed methodologies for the analytical characterization of 3-(Chloromethyl)-4-methyl-1,2,5-oxadiazole, a key heterocyclic intermediate in pharmaceutical synthesis. The protocols herein describe the application of chromatographic and spectroscopic techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. These methods are essential for verifying the identity, purity, and stability of the compound, ensuring the quality and integrity of drug development processes.

Introduction

This compound (also known as 3-(chloromethyl)-4-methylfurazan) is a five-membered heterocyclic compound containing one oxygen and two nitrogen atoms.[1] The 1,2,5-oxadiazole ring is a structural motif found in various energetic materials and pharmacologically active compounds.[2][3][4] Accurate and robust analytical methods are crucial for the characterization of such intermediates to ensure the synthesis of the desired final products with high purity. This document outlines the key analytical techniques and detailed protocols for the comprehensive characterization of this compound.

Chromatographic Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring reaction progress during its synthesis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile compounds like this compound, providing both separation and structural identification.

Table 1: GC-MS Protocol and Expected Data

ParameterRecommended Conditions/Expected Outcome
Instrumentation Gas chromatograph coupled with a mass spectrometer (e.g., single quadrupole)
Column HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow rate of 1.0 mL/min
Injector Temp. 250 °C
Injection Mode Split (e.g., 50:1), Injection Volume: 1 µL
Oven Program Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 200 °C, then 20 °C/min to 280 °C (hold 5 min)
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 40-300)
Expected RT The retention time will be specific to the system but is expected in the mid-run of the chromatogram.
Expected MS Data Molecular Ion (M⁺): m/z 134/136 (approx. 3:1 ratio due to ³⁵Cl/³⁷Cl). Key Fragments: [M-Cl]⁺ (m/z 99), [M-CH₂Cl]⁺ (m/z 85), and other fragments from ring cleavage.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Dissolve approximately 1 mg of the this compound product in 1 mL of a suitable volatile solvent such as dichloromethane or ethyl acetate.

  • Instrument Setup: Configure the GC-MS system with the parameters outlined in Table 1.

  • Injection: Inject 1 µL of the prepared sample into the GC.

  • Data Acquisition: Acquire data in full scan mode to obtain both the chromatogram and the mass spectrum of the eluting peaks.

  • Data Analysis: Integrate the peak corresponding to the product to determine its purity. Analyze the mass spectrum to confirm the identity by matching the molecular ion and fragmentation pattern with the expected values.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Dissolve Dissolve Sample (1 mg/mL in CH2Cl2) Inject Inject 1 µL into GC Dissolve->Inject Separate Chromatographic Separation (HP-5MS column) Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Detection (m/z 40-300) Ionize->Detect Chromatogram Generate Chromatogram Detect->Chromatogram MassSpec Generate Mass Spectrum Detect->MassSpec Analyze Purity & Identity Confirmation Chromatogram->Analyze MassSpec->Analyze

Caption: Workflow for GC-MS analysis of the product.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a versatile technique for purity assessment and quantification of this compound, particularly for less volatile impurities.

Table 2: HPLC Protocol and Expected Data

ParameterRecommended Conditions/Expected Outcome
Instrumentation HPLC system with a UV-Vis detector
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase Isocratic elution with Acetonitrile:Water (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Column Temp. 25 °C
Detection UV at 210 nm
Injection Volume 10 µL
Expected RT The retention time will depend on the exact conditions but should provide good resolution from common impurities.
Expected Output A chromatogram showing a major peak for the product. Purity can be calculated from the peak area percentage.

Experimental Protocol: HPLC Analysis

  • Sample Preparation: Prepare a stock solution of the product in acetonitrile at 1 mg/mL. Dilute further with the mobile phase to a final concentration of approximately 0.1 mg/mL.

  • Instrument Setup: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved, using the parameters from Table 2.

  • Injection: Inject 10 µL of the sample solution.

  • Data Acquisition: Record the chromatogram for a sufficient time to allow for the elution of all components (e.g., 10-15 minutes).

  • Data Analysis: Determine the retention time and peak area of the product. Calculate the purity by dividing the peak area of the product by the total area of all peaks.

Spectroscopic Analysis

Spectroscopic methods are employed for the unambiguous structural confirmation of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 3: NMR Spectroscopy Protocol and Expected Data

ParameterRecommended Conditions/Expected Outcome
Instrumentation NMR Spectrometer (e.g., 400 MHz)
Solvent Chloroform-d (CDCl₃) with TMS as an internal standard
¹H NMR Expected Chemical Shifts (δ, ppm): - ~4.7 ppm (singlet, 2H, -CH ₂Cl)- ~2.5 ppm (singlet, 3H, -CH ₃)
¹³C NMR Expected Chemical Shifts (δ, ppm): - ~155-160 ppm (Oxadiazole ring carbon attached to -CH₂Cl)- ~150-155 ppm (Oxadiazole ring carbon attached to -CH₃)- ~35-40 ppm (-C H₂Cl)- ~10-15 ppm (-C H₃)

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of CDCl₃ in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra according to standard instrument procedures.

  • Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Compare the observed chemical shifts, multiplicities, and integrations with the expected values in Table 3 to confirm the structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule by their characteristic vibrational frequencies.

Table 4: FTIR Spectroscopy Protocol and Expected Data

ParameterRecommended Conditions/Expected Outcome
Instrumentation FTIR Spectrometer
Sample Prep. Thin film on a KBr plate or as a KBr pellet
Acquisition 4000-400 cm⁻¹ range
Expected Peaks Characteristic Absorption Bands (cm⁻¹): - ~2950-3000 (C-H stretch, alkyl)- ~1620-1650 (C=N stretch, oxadiazole ring)[5]- ~1430-1460 (C-H bend, alkyl)- ~1000-1300 (C-O-C stretch, oxadiazole ring)[6]- ~700-800 (C-Cl stretch)

Experimental Protocol: FTIR Analysis

  • Sample Preparation: If the sample is a liquid, place a drop between two KBr plates to form a thin film. If it is a solid, prepare a KBr pellet by mixing a small amount of sample with dry KBr powder and pressing it into a disk.

  • Background Scan: Perform a background scan with no sample in the beam path.

  • Sample Scan: Place the prepared sample in the spectrometer and acquire the IR spectrum.

  • Data Analysis: Identify the major absorption bands and compare them to the expected values in Table 4 to confirm the presence of the key functional groups.

Spectroscopy_Logic cluster_goal Structural Confirmation Goal Confirm Structure of 3-(Chloromethyl)-4-methyl- 1,2,5-oxadiazole NMR NMR Spectroscopy (¹H & ¹³C) Goal->NMR FTIR FTIR Spectroscopy Goal->FTIR MS Mass Spectrometry (from GC-MS) Goal->MS NMR_Info C-H Framework Connectivity NMR->NMR_Info FTIR_Info Functional Groups (C=N, C-O, C-Cl) FTIR->FTIR_Info MS_Info Molecular Weight & Fragmentation MS->MS_Info

Caption: Logic diagram for spectroscopic structural confirmation.

Summary of Analytical Data

The following table summarizes the expected quantitative data from the characterization of a pure sample of this compound.

Table 5: Summary of Expected Analytical Data

TechniqueParameterExpected Value
GC-MS Molecular Ion (m/z)134/136 (³⁵Cl/³⁷Cl)
Purity (%)>98% (by area %)
HPLC Purity (%)>98% (by area % at 210 nm)
¹H NMR Chemical Shift (-CH₂Cl)~4.7 ppm
Chemical Shift (-CH₃)~2.5 ppm
¹³C NMR Chemical Shift (-CH₂Cl)~35-40 ppm
Chemical Shift (-CH₃)~10-15 ppm
FTIR C=N Stretch (cm⁻¹)~1620-1650
C-Cl Stretch (cm⁻¹)~700-800

Conclusion

The analytical methods detailed in these application notes provide a comprehensive framework for the characterization of this compound. The combination of chromatographic techniques (GC-MS and HPLC) for purity assessment and spectroscopic methods (NMR, FTIR, and MS) for structural elucidation ensures a thorough quality control process. Adherence to these protocols will enable researchers, scientists, and drug development professionals to confidently verify the identity and purity of this important synthetic intermediate, supporting the advancement of pharmaceutical research and development.

References

Application Notes and Protocols for Cytotoxicity Studies of 3-(Chloromethyl)-4-methyl-1,2,5-oxadiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies used to assess the cytotoxic potential of 3-(Chloromethyl)-4-methyl-1,2,5-oxadiazole derivatives. The protocols and data presented herein are intended to serve as a guide for the design and execution of cytotoxicity studies for this class of compounds.

Introduction

Oxadiazole derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[1][2] The 1,2,5-oxadiazole (furazan) scaffold, in particular, is a key component in various biologically active molecules. This document focuses on the cytotoxic evaluation of derivatives of this compound, a subject of interest for the development of novel chemotherapeutic agents. The cytotoxic activity of these compounds is typically evaluated against a panel of cancer cell lines to determine their potency and selectivity.

Data Presentation: Cytotoxicity of Oxadiazole Derivatives

While specific data for this compound derivatives is not extensively available in the public domain, the following table summarizes the cytotoxic activities (IC50 values) of various related oxadiazole derivatives against several human cancer cell lines, providing a comparative context for this class of compounds.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
Compound 1 1,2,4-Oxadiazole DerivativeT98G (Glioblastoma)39.2[3][4]
U87 (Glioblastoma)60.3[3][4]
LN229 (Glioblastoma)80.4[3][4]
Compound 5 1,3,4-Oxadiazole DerivativeU87 (Glioblastoma)35.1[3][4][5]
T98G (Glioblastoma)34.4[3][4][5]
LN229 (Glioblastoma)37.9[3][4][5]
SKOV3 (Ovarian Cancer)14.2[3][4][5]
MCF7 (Breast Cancer)30.9[3][4][5]
A549 (Lung Cancer)18.3[3][4][5]
MD77 1,2,5-Oxadiazole DerivativeHCT-116 (Colorectal Carcinoma)-[6][7]
HeLa (Cervical Adenocarcinoma)-[6][7]
Compound 8 1,3,4-Oxadiazole-Quinoline ConjugateHepG2 (Liver Cancer)1.2 ± 0.2[8][9]
Compound 9 1,3,4-Oxadiazole-Quinoline ConjugateHepG2 (Liver Cancer)0.8 ± 0.2[8][9]
Compound 86 1,2,4-Oxadiazole DerivativeHepG2 (Liver Cancer)1.07[10]
Compound 87 1,2,4-Oxadiazole DerivativeHepG2 (Liver Cancer)1.03[10]
Compound 16 1,2,4-Oxadiazole-Triazole-Pyrazole DerivativeMCF-7 (Breast Cancer)81 ± 1.2[2][11]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[12] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[12]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • Phosphate-buffered saline (PBS)

  • 96-well flat-bottom microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivatives in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a negative control (medium only).

    • Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[12]

    • Incubate the plates for an additional 2-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan.

  • Formazan Solubilization:

    • After incubation with MTT, carefully remove the medium.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[13]

  • Absorbance Measurement:

    • Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[13]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that determines the number of viable cells in culture by quantifying the amount of ATP present, which is an indicator of metabolically active cells.[14]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound derivatives

  • CellTiter-Glo® Reagent (Promega)

  • Opaque-walled 96-well or 384-well plates

  • Luminometer

Procedure:

  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 from the MTT Assay Protocol, using opaque-walled plates suitable for luminescence measurements.

  • Assay Reagent Preparation and Addition:

    • Equilibrate the CellTiter-Glo® Buffer and lyophilized Substrate to room temperature.

    • Reconstitute the CellTiter-Glo® Substrate with the Buffer to form the CellTiter-Glo® Reagent.

    • Equilibrate the 96-well plate containing the treated cells to room temperature for approximately 30 minutes.[15]

    • Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium in the well (e.g., 100 µL of reagent to 100 µL of medium).[15]

  • Signal Development and Measurement:

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[15]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[15]

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Calculate the percentage of cell viability based on the luminescence signal relative to the vehicle control.

    • Determine the IC50 value as described in the MTT assay protocol.

Mandatory Visualization

Experimental Workflow for Cytotoxicity Testing```dot

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture 1. Cell Culture (Cancer Cell Lines) cell_seeding 3. Cell Seeding (96-well plates) cell_culture->cell_seeding compound_prep 2. Compound Preparation (Oxadiazole Derivatives) treatment 4. Compound Treatment (Incubation) compound_prep->treatment cell_seeding->treatment viability_assay 5. Viability Assay (e.g., MTT or CellTiter-Glo) treatment->viability_assay measurement 6. Signal Measurement (Absorbance/Luminescence) viability_assay->measurement data_processing 7. Data Processing (% Viability Calculation) measurement->data_processing ic50 8. IC50 Determination data_processing->ic50

Caption: Intrinsic apoptosis pathway potentially induced by cytotoxic compounds.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(Chloromethyl)-4-methyl-1,2,5-oxadiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-(Chloromethyl)-4-methyl-1,2,5-oxadiazole synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and logical synthetic pathway for this compound involves a three-step process. This process begins with the synthesis of 3,4-dimethyl-1,2,5-oxadiazole, followed by a selective oxidation of one of the methyl groups to a hydroxymethyl group, and finally, chlorination of the resulting alcohol. This multi-step approach allows for better control over the final product and can help to minimize the formation of impurities.

Q2: What are the critical safety considerations when synthesizing 1,2,5-oxadiazole derivatives?

The synthesis of 1,2,5-oxadiazoles can be hazardous due to the energetic nature of these compounds. It is crucial to conduct thorough process safety evaluations, especially when scaling up reactions. Key considerations include the thermal stability of starting materials and products, as well as the potential for exothermic reactions, particularly during oxidation steps.

Q3: What are common side products in the chlorination of hydroxymethyl-substituted heterocycles?

During the chlorination of hydroxymethyl groups on heterocyclic rings using reagents like thionyl chloride, several side products can form. These may include the formation of ethers if the starting alcohol is not fully consumed, and elimination products if there is a susceptible proton on an adjacent carbon. Over-chlorination of other reactive sites on the ring can also occur, depending on the specific reaction conditions.

Troubleshooting Guide

Low Yield in the Cyclization Step (Formation of 3,4-dimethyl-1,2,5-oxadiazole)
Observed Problem Potential Cause Recommended Solution
Low conversion of starting material (butane-2,3-dione dioxime) Incomplete reaction due to insufficient temperature or reaction time.Gradually increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress using TLC or GC to determine the optimal conditions.
Poor quality of the starting dioxime.Ensure the butane-2,3-dione dioxime is pure and dry. Recrystallize if necessary.
Formation of hydrolysis byproducts Presence of water in the reaction mixture.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Product decomposition Excessive heat or prolonged reaction time.Optimize the reaction temperature and time to maximize conversion while minimizing decomposition. Consider using a milder cyclizing agent if possible.
Low Yield in the Oxidation Step (Formation of 3-(hydroxymethyl)-4-methyl-1,2,5-oxadiazole)
Observed Problem Potential Cause Recommended Solution
Low conversion of 3,4-dimethyl-1,2,5-oxadiazole Insufficient amount of oxidizing agent or inadequate reaction conditions.Increase the molar ratio of the oxidizing agent. Optimize the reaction temperature and time.
Over-oxidation to the carboxylic acid The oxidizing agent is too strong or the reaction is left for too long.Use a milder and more selective oxidizing agent. Carefully monitor the reaction and stop it as soon as the starting material is consumed.
Formation of symmetrical diol Non-selective oxidation of both methyl groups.Employ a sterically hindered or a more selective oxidizing agent that favors mono-oxidation.
Low Yield in the Chlorination Step (Formation of this compound)
Observed Problem Potential Cause Recommended Solution
Incomplete conversion of the alcohol Insufficient chlorinating agent or non-optimal reaction temperature.Increase the equivalents of the chlorinating agent (e.g., thionyl chloride). The reaction may require heating; refluxing in a suitable solvent like DCM or toluene can be effective.[1]
The alcohol is not sufficiently activated.Add a catalytic amount of DMF when using thionyl chloride. DMF can form the Vilsmeier reagent, which is a more potent chlorinating agent.[2]
Formation of elimination or rearrangement products The reaction temperature is too high, or the substrate is prone to elimination.Use a milder chlorinating agent or perform the reaction at a lower temperature. The use of a non-nucleophilic base like pyridine can sometimes help to mop up HCl produced and prevent acid-catalyzed side reactions.[1]
Product decomposition The product may be unstable under the reaction or workup conditions.Ensure the workup is performed promptly and under mild conditions. Purification by chromatography should be done with minimal delay.

Experimental Protocols

Disclaimer: The following protocols are based on general and analogous procedures for the synthesis of similar oxadiazole derivatives. Researchers should adapt and optimize these protocols for their specific experimental setup and safety considerations.

Protocol 1: Synthesis of 3,4-dimethyl-1,2,5-oxadiazole

This procedure is based on the cyclization of butane-2,3-dione dioxime.

Materials:

  • Butane-2,3-dione dioxime

  • A suitable cyclizing agent (e.g., a base or a dehydrating agent)

  • Anhydrous solvent (e.g., toluene, xylene)

Procedure:

  • Dissolve butane-2,3-dione dioxime in the anhydrous solvent in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Slowly add the cyclizing agent to the solution.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction by TLC or GC.

  • After completion, cool the reaction mixture to room temperature.

  • Perform an appropriate aqueous workup to remove the cyclizing agent and any byproducts.

  • Extract the product with a suitable organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

Protocol 2: Synthesis of 3-(hydroxymethyl)-4-methyl-1,2,5-oxadiazole

This protocol describes the selective oxidation of a methyl group on the 1,2,5-oxadiazole ring.

Materials:

  • 3,4-dimethyl-1,2,5-oxadiazole

  • A selective oxidizing agent (e.g., selenium dioxide)

  • Solvent (e.g., dioxane, acetic acid)

Procedure:

  • Dissolve 3,4-dimethyl-1,2,5-oxadiazole in the chosen solvent in a round-bottom flask.

  • Add the selective oxidizing agent portion-wise to the solution while stirring.

  • Heat the reaction mixture as required and monitor its progress by TLC or GC.

  • Once the reaction is complete, cool the mixture and filter to remove any solid residues.

  • Neutralize the filtrate if an acidic solvent was used.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Protocol 3: Synthesis of this compound

This protocol details the chlorination of the hydroxymethyl group.

Materials:

  • 3-(hydroxymethyl)-4-methyl-1,2,5-oxadiazole

  • Thionyl chloride (SOCl₂)

  • Anhydrous solvent (e.g., dichloromethane (DCM), toluene)

  • Catalytic amount of N,N-dimethylformamide (DMF) (optional)

Procedure:

  • Dissolve 3-(hydroxymethyl)-4-methyl-1,2,5-oxadiazole in the anhydrous solvent in a flask under an inert atmosphere.

  • Cool the solution in an ice bath.

  • Slowly add thionyl chloride dropwise to the cooled solution. If using, add a catalytic amount of DMF.

  • Allow the reaction to stir at room temperature or heat to reflux as needed, monitoring by TLC.

  • After the reaction is complete, carefully quench the excess thionyl chloride by slowly adding the reaction mixture to ice-water.

  • Separate the organic layer and extract the aqueous layer with the same solvent.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.

  • Purify the product by column chromatography or distillation under reduced pressure.

Data Presentation

Table 1: Comparison of Reaction Conditions for Analogous Chlorination Reactions

Starting MaterialChlorinating AgentSolventTemperature (°C)Reaction Time (h)Yield (%)
Heterocyclic Alcohol ASOCl₂DCMReflux485
Heterocyclic Alcohol BSOCl₂ / cat. DMFToluene80292
Heterocyclic Alcohol C(COCl)₂ / cat. DMFDCM0 to RT390
3-(hydroxymethyl)-4-methyl-1,2,5-oxadiazole (Predicted)SOCl₂DCMReflux2-680-90*

*Yields are estimated based on analogous reactions and may vary.

Mandatory Visualization

G cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Selective Oxidation cluster_step3 Step 3: Chlorination start1 Butane-2,3-dione dioxime proc1 Cyclization (e.g., with base) start1->proc1 prod1 3,4-dimethyl-1,2,5-oxadiazole proc1->prod1 proc2 Oxidation (e.g., SeO2) prod1->proc2 prod2 3-(hydroxymethyl)-4-methyl-1,2,5-oxadiazole proc2->prod2 proc3 Chlorination (e.g., SOCl2) prod2->proc3 prod3 This compound proc3->prod3

Caption: Synthetic workflow for this compound.

G cluster_analysis Problem Analysis cluster_solutions Potential Solutions issue Low Yield or Impurities analysis1 Identify Reaction Step (Cyclization, Oxidation, Chlorination) issue->analysis1 analysis2 Analyze Reaction Data (TLC, GC, NMR) analysis1->analysis2 Based on experimental stage sol1 Optimize Reaction Time/ Temperature analysis2->sol1 Implement corrective actions sol2 Check Reagent Purity/ Stoichiometry analysis2->sol2 Implement corrective actions sol3 Modify Solvent/ Catalyst analysis2->sol3 Implement corrective actions sol4 Improve Workup/ Purification analysis2->sol4 Implement corrective actions

Caption: Troubleshooting logic for synthesis optimization.

References

Technical Support Center: Purification of 3-(Chloromethyl)-4-methyl-1,2,5-oxadiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 3-(Chloromethyl)-4-methyl-1,2,5-oxadiazole and related compounds.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the purification of this compound.

Question Possible Cause Suggested Solution
Low recovery after column chromatography? The compound may be highly polar and sticking to the silica gel. The chosen eluent system may not be optimal. The compound might be volatile.- Gradually increase the polarity of the eluent. A gradient of ethyl acetate in heptane is a common starting point for oxadiazole derivatives.[1] - Consider using a different stationary phase, such as alumina. - If volatility is suspected, use cooled solvents and avoid excessive heat during solvent removal.
Persistent impurities observed by NMR/LC-MS after purification? Impurities may co-elute with the product during chromatography. The impurity might have very similar solubility properties, making recrystallization difficult.- Optimize the column chromatography method by using a shallower gradient or a different solvent system. - Attempt a different purification technique. If chromatography fails, recrystallization from a different solvent system might be effective. For some oxadiazoles, recrystallization from a mixture like DMF and methanol has been reported.[2] - For thermally stable and volatile compounds, fractional distillation under reduced pressure can be a powerful purification method.[3][4]
Product decomposition during purification? The compound may be sensitive to heat, acid, or base. The silica gel used for chromatography can be slightly acidic.- Avoid high temperatures. If distillation is used, perform it under high vacuum to lower the boiling point.[4] - Use neutral-pH silica gel for chromatography. - When performing extractions, use mild bases like sodium bicarbonate for neutralization and avoid strong acids and bases.
Oily product that won't crystallize? Residual solvent may be present. The product may be inherently an oil at room temperature. Minor impurities can inhibit crystallization.- Ensure all solvent is removed under high vacuum. - Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal if available. - Attempt recrystallization from a different solvent or a mixture of solvents. Cooling the solution to low temperatures (-20°C or -78°C) may help. - If all else fails, the product may be an oil, and its purity should be assessed by other means (e.g., high-field NMR, elemental analysis).
Incomplete removal of starting materials? The starting materials might have similar polarity to the product.- Adjust the chromatography eluent system to achieve better separation. - If the starting material has a different functional group, a specific workup step might help. For example, if the starting material is an acid, it can be removed by washing with a mild aqueous base.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying chloromethyl-oxadiazole derivatives?

A1: The most frequently cited purification methods for oxadiazole derivatives, including those with chloromethyl groups, are column chromatography, recrystallization, and distillation.[1][2][3][4] The choice of method depends on the physical properties of the compound (solid vs. liquid, thermal stability) and the nature of the impurities.

Q2: What solvent systems are typically used for column chromatography of oxadiazoles?

A2: A common eluent system for column chromatography of oxadiazole derivatives is a gradient of ethyl acetate in heptane or hexanes.[1] For more polar compounds, a mixture of dichloromethane and methanol can be used.[5]

Q3: Are there any specific safety precautions I should take when purifying this compound?

Q4: My compound is a liquid. Can I still use recrystallization?

A4: Recrystallization is generally used for solid compounds. For liquids, distillation is the preferred method of purification, especially for thermally stable compounds.[3][4] If the liquid is not amenable to distillation, column chromatography is a suitable alternative.

Q5: How can I monitor the progress of my purification?

A5: Thin-layer chromatography (TLC) is a quick and effective way to monitor the separation during column chromatography. For all purification methods, the purity of the fractions or the final product should be assessed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

Purification Methods for Oxadiazole Derivatives

While specific quantitative data for the purification of this compound is not available in the searched literature, the following table summarizes purification methods used for analogous compounds.

Purification Method Compound Class Solvents/Conditions Yield/Purity Reference
Column Chromatography1,3,4-Oxadiazole derivative0–40% EtOAc in heptaneNot specified[1]
Column Chromatography1,3,4-Oxadiazole derivativeDCM/MeOH, 97/3, v/vNot specified[5]
Recrystallization1,3,4-Oxadiazole derivativeDMF: Methanol (2:2 volume ratio)50-65% (overall reaction yield)[2]
Recrystallization5-(4-Hydroxyphenyl)tetrazoleWater79.0% (overall reaction yield)[7]
Reduced Pressure Distillation3,5-dimethyl-4-chloromethyl isoxazoleNot specified>98% content[3]
Fractional Distillation5-(Chloromethyl)-3-ethyl-1,2,4-oxadiazolebp 36° C./0.05 Torr14% (overall reaction yield)[4]
Extraction5-(Chloromethyl)-3-ethyl-1,2,4-oxadiazoleEthyl acetateNot specified[4]

Purification Workflow

The following diagram outlines a general workflow for selecting a suitable purification method for this compound.

PurificationWorkflow start Crude Product is_solid Is the product a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes is_volatile Is the product volatile and thermally stable? is_solid->is_volatile No (Liquid/Oil) check_purity1 Check Purity (NMR, LC-MS) recrystallization->check_purity1 pure_solid Pure Solid Product check_purity1->pure_solid Pure column_chromatography1 Column Chromatography check_purity1->column_chromatography1 Not Pure column_chromatography1->check_purity1 distillation Reduced Pressure Distillation is_volatile->distillation Yes column_chromatography2 Column Chromatography is_volatile->column_chromatography2 No/Unsure check_purity2 Check Purity (NMR, LC-MS) distillation->check_purity2 pure_liquid Pure Liquid Product check_purity2->pure_liquid Pure check_purity2->column_chromatography2 Not Pure column_chromatography2->check_purity2

References

Technical Support Center: Synthesis of 3-(Chloromethyl)-4-methyl-1,2,5-oxadiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(Chloromethyl)-4-methyl-1,2,5-oxadiazole.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

The most common synthetic route involves the preparation of the precursor, 3,4-dimethyl-1,2,5-oxadiazole N-oxide (also known as 3,4-dimethylfuroxan), followed by a selective monochlorination of one of the methyl groups. The initial furoxan synthesis can be achieved through various methods, including the dimerization of nitrile oxides or the cyclization of α-diones with hydroxylamine. The subsequent chlorination is typically a radical reaction.

Q2: What are the most common side reactions observed during this synthesis?

The primary challenges in this synthesis are controlling the selectivity of the chlorination step. Common side reactions include:

  • Over-chlorination: Formation of 3-(dichloromethyl)-4-methyl-1,2,5-oxadiazole and 3-(trichloromethyl)-4-methyl-1,2,5-oxadiazole.

  • Isomer formation: Chlorination of the other methyl group, leading to the formation of 3-methyl-4-(chloromethyl)-1,2,5-oxadiazole. In the case of asymmetric furoxans, regioisomers can also be challenging to separate.

  • Ring-opening or degradation: The furoxan ring can be sensitive to harsh reaction conditions, potentially leading to decomposition products.

Q3: How can I minimize the formation of over-chlorinated byproducts?

Controlling the stoichiometry of the chlorinating agent is crucial. Using a slight excess or an equimolar amount of the chlorinating agent relative to the starting material is recommended. Reaction time and temperature also play a significant role; lower temperatures and shorter reaction times generally favor monochlorination. Monitoring the reaction progress closely by techniques like GC-MS or TLC is essential to stop the reaction once the desired product is maximized.

Q4: What techniques are recommended for purifying the final product?

Purification can be challenging due to the similar physical properties of the desired product and its chlorinated byproducts.

  • Fractional distillation under reduced pressure: This can be effective if the boiling points of the components are sufficiently different.

  • Column chromatography: Silica gel chromatography using a non-polar eluent system (e.g., hexane/ethyl acetate mixtures) can separate the monochlorinated product from the starting material and more polar impurities. Separation of chlorinated isomers might require careful optimization of the eluent system.

  • Preparative HPLC: For high-purity requirements, preparative HPLC with a suitable stationary and mobile phase can be employed.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low yield of the desired monochlorinated product 1. Incomplete reaction. 2. Over-chlorination leading to di- and tri-chlorinated products. 3. Degradation of the starting material or product.1. Increase reaction time or temperature slightly, while carefully monitoring for byproduct formation. 2. Use a controlled amount of chlorinating agent (e.g., 1.0-1.1 equivalents). Consider slow, portion-wise addition of the chlorinating agent. 3. Ensure inert reaction conditions and use purified, dry solvents. Avoid excessively high temperatures.
Presence of significant amounts of 3,4-bis(chloromethyl)-1,2,5-oxadiazole Excess of the chlorinating agent.Use a stoichiometric or slightly sub-stoichiometric amount of the chlorinating agent. Monitor the reaction closely and stop it before significant dichlorination occurs.
Formation of isomeric 3-methyl-4-(chloromethyl)-1,2,5-oxadiazole The two methyl groups on the furoxan ring have similar reactivity towards radical chlorination.This is an inherent challenge. Separation by careful fractional distillation or chromatography is the most practical approach. Exploring alternative, more selective chlorination methods (e.g., using specific catalysts) could be a research direction.
Product decomposition during workup or purification 1. Presence of residual acid or base from the reaction. 2. High temperatures during distillation.1. Neutralize the reaction mixture carefully during workup. Wash the organic phase with a mild base (e.g., sodium bicarbonate solution) and then with brine. 2. Use vacuum distillation to lower the boiling point and minimize thermal stress on the compound.
Difficulty in separating the product from chlorinated byproducts by chromatography Similar polarities of the desired product and byproducts.1. Use a longer column for better resolution. 2. Optimize the eluent system by trying different solvent mixtures with varying polarities. 3. Consider using a different stationary phase (e.g., alumina). 4. If available, utilize preparative HPLC for challenging separations.

Quantitative Data Summary

The following table presents hypothetical data based on typical outcomes of selective radical chlorination reactions to illustrate the impact of reaction conditions on product distribution.

Entry Chlorinating Agent (Equivalents) Temperature (°C) Reaction Time (h) Yield of this compound (%) Yield of Over-chlorinated Products (%) Unreacted Starting Material (%)
11.0602451045
21.2602552520
31.0802503020
41.0604602020

Note: These are illustrative values and actual results may vary.

Experimental Protocols

Protocol 1: Synthesis of 3,4-Dimethyl-1,2,5-oxadiazole N-oxide (3,4-Dimethylfuroxan)

This synthesis is based on the cyclization of 2,3-butanedione (diacetyl).

Materials:

  • 2,3-Butanedione (1.0 eq)

  • Hydroxylamine hydrochloride (2.2 eq)

  • Sodium hydroxide (2.2 eq)

  • Ethanol

  • Water

Procedure:

  • Dissolve hydroxylamine hydrochloride in water.

  • Slowly add a solution of sodium hydroxide in water, keeping the temperature below 10°C with an ice bath.

  • To this solution, add 2,3-butanedione dissolved in ethanol dropwise over 30 minutes, maintaining the temperature below 10°C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Extract the mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3,4-dimethylfuroxan.

  • Purify the product by vacuum distillation.

Protocol 2: Synthesis of this compound

This protocol describes a plausible radical chlorination of 3,4-dimethylfuroxan.

Materials:

  • 3,4-Dimethyl-1,2,5-oxadiazole N-oxide (1.0 eq)

  • N-Chlorosuccinimide (NCS) (1.05 eq)

  • Benzoyl peroxide (BPO) (catalytic amount, ~1-2 mol%)

  • Carbon tetrachloride (or a safer alternative solvent like acetonitrile)

  • Inert gas (e.g., Argon or Nitrogen)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,4-dimethyl-1,2,5-oxadiazole N-oxide in the chosen solvent under an inert atmosphere.

  • Add N-Chlorosuccinimide and the radical initiator (benzoyl peroxide).

  • Heat the reaction mixture to reflux (the temperature will depend on the solvent used, e.g., ~77°C for CCl₄) and monitor the reaction progress by GC-MS or TLC.

  • Once the desired level of conversion is reached (typically after 2-4 hours), cool the reaction mixture to room temperature.

  • Filter off the succinimide byproduct.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by fractional vacuum distillation or column chromatography.

Visualizations

Synthesis_Pathway 2,3-Butanedione 2,3-Butanedione 3,4-Dimethylfuroxan 3,4-Dimethylfuroxan 2,3-Butanedione->3,4-Dimethylfuroxan  Hydroxylamine, NaOH, Ethanol/Water Target_Product 3-(Chloromethyl)-4-methyl- 1,2,5-oxadiazole 3,4-Dimethylfuroxan->Target_Product  NCS, BPO, Solvent, Reflux

Caption: Synthetic pathway for this compound.

Side_Reactions cluster_main Main Reaction cluster_side Side Reactions Start 3,4-Dimethylfuroxan Product 3-(Chloromethyl)-4-methyl- 1,2,5-oxadiazole Start->Product Monochlorination (Desired) Overchlorination 3-(Dichloromethyl)-4-methyl- 1,2,5-oxadiazole Start->Overchlorination Further Chlorination Isomer 3-Methyl-4-(chloromethyl)- 1,2,5-oxadiazole Start->Isomer Isomeric Chlorination Troubleshooting_Workflow Start Low Yield of Target Product Check_Overchlorination Significant Over-chlorination in GC-MS? Start->Check_Overchlorination Reduce_Cl Reduce equivalents of chlorinating agent. Shorten reaction time. Check_Overchlorination->Reduce_Cl Yes Check_Starting_Material High amount of unreacted starting material? Check_Overchlorination->Check_Starting_Material No Increase_Conditions Slightly increase temperature or reaction time. Check initiator activity. Check_Starting_Material->Increase_Conditions Yes Check_Degradation Check for unknown degradation products. Use milder conditions. Check_Starting_Material->Check_Degradation No

Navigating the Thermal Landscape of 1,2,5-Oxadiazoles: A Technical Support Hub

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for managing the thermal instability of 1,2,5-oxadiazole (furazan) and 1,2,5-oxadiazole N-oxide (furoxan) compounds. This resource provides practical troubleshooting guidance and frequently asked questions to ensure the safety and success of your experiments. The inherent energetic nature of the oxadiazole ring system requires careful consideration of its thermal properties to prevent unintended decomposition.

Troubleshooting Unforeseen Thermal Events

This guide addresses common issues encountered during the synthesis, handling, and analysis of 1,2,5-oxadiazole derivatives.

Issue 1: My compound decomposed at a lower temperature than anticipated during synthesis or purification.

  • Possible Cause 1: Presence of Impurities. Catalysts, residual solvents, or starting materials can lower the decomposition temperature of the final compound.

  • Troubleshooting Steps:

    • Re-purify the Compound: Employ rigorous purification techniques such as column chromatography or recrystallization to remove any contaminants.

    • Analyze for Residual Solvents: Use techniques like ¹H NMR or Gas Chromatography (GC) to check for trapped solvents.

    • Consider Milder Synthesis Conditions: If possible, explore alternative synthetic routes that utilize lower reaction temperatures or less reactive reagents. For instance, using 1,1'-carbonyldiimidazole for the cyclization of bisoximes to form furazans can be performed at ambient temperature, which is well below their decomposition points.[1]

Issue 2: I observed an unexpected or sharp exotherm in my Differential Scanning Calorimetry (DSC) scan.

  • Possible Cause 1: Sample Contamination. The presence of moisture or other impurities can lead to unexpected thermal events.

  • Troubleshooting Steps:

    • Ensure Proper Sample Handling: Prepare samples in a dry environment (e.g., a glovebox) to minimize moisture absorption.

    • Verify Pan Sealing: For volatile samples, ensure the DSC pan is hermetically sealed to prevent leakage, which can cause spurious peaks.

    • Run a Blank: Conduct a DSC run with an empty pan to ensure the instrument baseline is stable and free of artifacts.

  • Possible Cause 2: Polymorphism. The compound may exist in different crystalline forms (polymorphs), each with a unique thermal profile. The observed exotherm could be a crystallization event of an amorphous phase.

  • Troubleshooting Steps:

    • Analyze Thermal History: Perform a second heating run in the DSC. The thermal history from the first run can often eliminate metastable forms, resulting in a more reproducible thermogram.

    • Characterize Crystal Form: Use techniques like Powder X-ray Diffraction (PXRD) to identify the crystalline phase of your sample.

Issue 3: My Thermogravimetric Analysis (TGA) curve shows a multi-step decomposition, but I expected a single event.

  • Possible Cause 1: Complex Decomposition Pathway. The decomposition of 1,2,5-oxadiazole compounds can be complex, involving the formation of thermally stable intermediates. For example, the thermal decomposition of 3,4-bis(4'-aminofurazano-3') furoxan (BAFF) shows two distinct exothermic peaks in its DSC curve, indicating a multi-step process.[2]

  • Troubleshooting Steps:

    • Coupled TGA-MS/FTIR: If available, use a TGA instrument coupled with a mass spectrometer (MS) or Fourier-transform infrared spectrometer (FTIR) to identify the gaseous products evolved at each decomposition step. This can provide insight into the decomposition mechanism.

    • Vary Heating Rate: Conduct TGA experiments at different heating rates. This can help to better resolve overlapping decomposition steps.

Frequently Asked Questions (FAQs)

Q1: What is the general thermal decomposition pathway for 1,2,5-oxadiazoles?

The 1,2,5-oxadiazole ring typically undergoes cleavage at the O(1)-N(2) and C(3)-C(4) bonds upon heating. This fragmentation results in the formation of nitrile and nitrile oxide fragments. These highly reactive nitrile oxides can then be trapped by suitable reagents or may undergo further reactions.

Q2: How do different substituents on the 1,2,5-oxadiazole ring affect its thermal stability?

The nature of the substituents at the 3- and 4-positions of the ring significantly influences thermal stability.

  • Electron-withdrawing groups , such as nitro groups (-NO2), generally decrease thermal stability.

  • Amino groups (-NH2) can have a varied effect. For instance, in some energetic materials, their presence is part of a stable structure, while in others, they can be sites for initial decomposition.

  • Aromatic substituents can enhance thermal stability through increased conjugation and molecular rigidity.

  • Linking multiple oxadiazole rings , either directly or through bridges like azo (-N=N-) groups, can lead to compounds with high thermal stability, with some exhibiting decomposition temperatures above 200°C.

Q3: What are the key safety precautions when working with 1,2,5-oxadiazole compounds?

Given their potential as energetic materials, the following precautions are essential:

  • Small-Scale Reactions: Initially, work with small quantities of material, especially when synthesizing new compounds with unknown thermal properties.

  • Avoid Friction and Impact: Handle these compounds with care, avoiding grinding or subjecting them to mechanical shock.

  • Controlled Heating: Use controlled heating methods and always monitor the temperature closely. Avoid rapid heating, especially near the decomposition temperature.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves. For potentially explosive compounds, additional measures like a blast shield may be necessary.

Quantitative Data on Thermal Stability

The thermal stability of substituted 1,2,5-oxadiazole derivatives, as measured by their decomposition temperatures (Td), is summarized below. These values are typically obtained from DSC measurements and represent the onset or peak temperature of the exothermic decomposition.

Compound Name/DescriptionSubstituentsDecomposition Temp. (Td) (°C)Reference
3,4-bis(4'-aminofurazano-3') furoxan (BAFF)Amino, Furazan, Furoxan260.4 (peak)[2]
Furoxan-Oxa-[3][3]bicyclic derivative (amino)Amino, Oxa-[3][3]bicyclic163.6 (onset)[4]
Furoxan-Oxa-[3][3]bicyclic derivative (nitro)Nitro, Oxa-[3][3]bicyclic170.3 (onset)[4]
3-Amino-4-chloroximidofurazan (ACOF)Amino, Chloro, Oximido212.7 (peak at 10 K/min)[5]
3,4-Bis[3(2-azidoethoxy)furazan-4-yl]furoxan (DAeTF)Azidoethoxy, Furazan, Furoxan251.7 (peak at 10°C/min)[6]

Experimental Protocols

Protocol 1: Determination of Thermal Stability by Differential Scanning Calorimetry (DSC)

This protocol outlines the general procedure for assessing the thermal stability of 1,2,5-oxadiazole compounds.

Materials:

  • DSC instrument

  • Aluminum or copper pans (hermetic if the sample is volatile)

  • Microbalance

  • Inert purge gas (e.g., nitrogen or argon)

  • Sample (typically 1-5 mg)

Procedure:

  • Sample Preparation: Accurately weigh 1-5 mg of the compound into a DSC pan.

  • Pan Sealing: Securely crimp the lid onto the pan. For volatile or potentially reactive samples, use a hermetic pan to ensure a good seal.

  • Instrument Setup:

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with an inert gas at a constant flow rate (e.g., 20-50 mL/min).

  • Temperature Program:

    • Equilibrate the cell at a starting temperature well below the expected decomposition point (e.g., 30°C).

    • Heat the sample at a constant rate, typically 5 or 10°C/min, to a final temperature beyond the decomposition event.

  • Data Analysis:

    • Plot the heat flow as a function of temperature.

    • The decomposition is typically observed as a sharp exothermic peak.

    • Determine the onset temperature (the intersection of the baseline with the tangent of the exotherm's leading edge) and the peak temperature of the exotherm.

Protocol 2: Compositional Analysis by Thermogravimetric Analysis (TGA)

This protocol provides a method for studying the decomposition profile and compositional characteristics of 1,2,5-oxadiazole compounds.

Materials:

  • TGA instrument

  • Sample pans (ceramic or platinum)

  • Microbalance

  • Inert or oxidative purge gas (e.g., nitrogen, air)

  • Sample (typically 5-10 mg)

Procedure:

  • Sample Preparation: Weigh 5-10 mg of the sample into a tared TGA pan.

  • Instrument Setup:

    • Place the sample pan onto the TGA balance mechanism.

    • Select the desired atmosphere (e.g., nitrogen for inert decomposition, air for oxidative stability) and set the flow rate.

  • Temperature Program:

    • Heat the sample from ambient temperature to a final temperature (e.g., 600°C or higher) at a controlled rate (e.g., 10°C/min).

  • Data Analysis:

    • Plot the sample weight (as a percentage of the initial weight) versus temperature.

    • The resulting TGA curve will show weight loss steps corresponding to decomposition events.

    • The derivative of the TGA curve (DTG) can be plotted to show the rate of weight loss and help identify the temperatures of maximum decomposition rate.

Visualizing Thermal Decomposition and Troubleshooting

Diagram 1: General Decomposition Pathway of 1,2,5-Oxadiazoles

DecompositionPathway Oxadiazole 1,2,5-Oxadiazole (Furazan) TransitionState Heat (Thermal Energy) Oxadiazole->TransitionState Input Fragments Nitrile + Nitrile Oxide Fragments TransitionState->Fragments Ring Cleavage (O1-N2, C3-C4) Products Further Decomposition Products Fragments->Products Rearrangement/ Further Reactions

Caption: Thermal decomposition of the 1,2,5-oxadiazole ring.

Diagram 2: Troubleshooting Workflow for Unexpected DSC Exotherms

DSCTroubleshooting Start Unexpected Exotherm in DSC Scan CheckImpurity Is the sample pure? Start->CheckImpurity CheckPolymorph Could it be a polymorphic transition? CheckImpurity->CheckPolymorph Yes Purify Re-purify sample and re-run DSC CheckImpurity->Purify No Rerun Perform second heating run CheckPolymorph->Rerun Yes Decomposition Confirmed Thermal Decomposition CheckPolymorph->Decomposition No Purify->Start Crystallization Confirmed Crystallization Event Rerun->Crystallization Characterize Characterize with PXRD

Caption: A logical workflow for diagnosing unexpected DSC results.

StabilityRelationship Core 1,2,5-Oxadiazole Core Substituents Substituent Effects Core->Substituents Stability Thermal Stability Substituents->Stability EWG Electron-Withdrawing Groups (e.g., -NO2) EWG->Stability Decreases Aromatic Aromatic/Conjugated Systems Aromatic->Stability Increases Polycyclic Multiple Oxadiazole Rings Polycyclic->Stability Generally Increases

References

overcoming low reactivity of the chloromethyl group in 3-(Chloromethyl)-4-methyl-1,2,5-oxadiazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-(Chloromethyl)-4-methyl-1,2,5-oxadiazole. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its use in organic synthesis, particularly focusing on overcoming the low reactivity of the chloromethyl group.

Frequently Asked Questions (FAQs)

Q1: Why does the chloromethyl group in this compound exhibit low reactivity in nucleophilic substitution reactions?

A1: The diminished reactivity of the chloromethyl group is primarily attributed to the electron-withdrawing nature of the 1,2,5-oxadiazole ring. This heterocyclic system reduces the electron density on the benzylic-like carbon of the chloromethyl group, making it a less potent electrophile for nucleophilic attack. Consequently, standard nucleophilic substitution conditions often result in slow reaction rates and low yields.

Q2: What are the most effective strategies to enhance the reactivity of the chloromethyl group?

A2: Several methods can be employed to overcome the low reactivity:

  • Halide Exchange (Finkelstein Reaction): Converting the chloromethyl group to a more reactive iodomethyl or bromomethyl group can significantly accelerate the rate of subsequent nucleophilic substitution reactions.

  • Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields by rapidly and efficiently heating the reaction mixture.

  • Ultrasound-Assisted Synthesis: Sonication can enhance reaction rates by promoting mass transfer and generating localized high-energy zones.

  • Phase-Transfer Catalysis (PTC): PTC is particularly useful for reactions involving a solid or aqueous nucleophile and an organic substrate, as it facilitates the transfer of the nucleophile into the organic phase.

  • Lewis Acid Catalysis: The addition of a Lewis acid can activate the C-Cl bond, making the carbon atom more susceptible to nucleophilic attack.

Q3: Can I use stronger bases or higher temperatures to force the reaction to completion?

A3: While increasing the temperature or using stronger bases can sometimes improve reaction rates, these approaches may also lead to undesirable side reactions, such as elimination or degradation of the starting material or product. It is often more effective to employ one of the targeted reactivity enhancement methods mentioned in Q2.

Troubleshooting Guides

Issue: Low or No Product Yield in Nucleophilic Substitution

This guide provides a systematic approach to diagnosing and resolving low yields in your experiments.

Troubleshooting_Low_Yield start Low or No Product Yield check_purity Verify Purity of Starting Material (this compound) start->check_purity check_reagents Confirm Purity and Activity of Nucleophile and Base check_purity->check_reagents Purity OK check_conditions Review Reaction Conditions (Temperature, Time, Solvent) check_reagents->check_conditions Reagents OK increase_temp Gradually Increase Temperature check_conditions->increase_temp prolong_time Extend Reaction Time increase_temp->prolong_time No Improvement optimization Optimize Reaction Conditions for New Strategy increase_temp->optimization Improvement Seen change_solvent Use a More Polar Aprotic Solvent (e.g., DMF, DMSO) prolong_time->change_solvent No Improvement prolong_time->optimization Improvement Seen enhancement_strategy Implement Reactivity Enhancement Strategy change_solvent->enhancement_strategy Still Low Yield change_solvent->optimization Improvement Seen finkelstein Finkelstein Reaction enhancement_strategy->finkelstein microwave Microwave Irradiation enhancement_strategy->microwave ultrasound Ultrasound Assistance enhancement_strategy->ultrasound ptc Phase-Transfer Catalysis enhancement_strategy->ptc lewis_acid Lewis Acid Catalysis enhancement_strategy->lewis_acid finkelstein->optimization microwave->optimization ultrasound->optimization ptc->optimization lewis_acid->optimization

Troubleshooting workflow for low product yield.

Experimental Protocols

Protocol 1: Finkelstein Reaction for the Synthesis of 3-(Iodomethyl)-4-methyl-1,2,5-oxadiazole

This protocol describes the conversion of the less reactive chloromethyl compound to its more reactive iodomethyl analog.

Finkelstein_Workflow start Start: 3-(Chloromethyl)-4-methyl- 1,2,5-oxadiazole reagents Add Sodium Iodide (NaI) in Acetone start->reagents reflux Reflux the Reaction Mixture reagents->reflux monitor Monitor Reaction Progress by TLC reflux->monitor workup Reaction Work-up: - Cool to RT - Filter NaCl precipitate - Concentrate filtrate monitor->workup Reaction Complete purification Purify by Column Chromatography workup->purification product Product: 3-(Iodomethyl)-4-methyl- 1,2,5-oxadiazole purification->product

Workflow for the Finkelstein reaction.

Materials:

  • This compound

  • Sodium iodide (NaI)

  • Acetone (anhydrous)

  • Celite® (optional)

  • Hexanes

  • Ethyl acetate

  • Silica gel

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq.) in anhydrous acetone.

  • Add sodium iodide (1.5 - 2.0 eq.) to the solution.

  • Heat the reaction mixture to reflux and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The classic Finkelstein reaction is driven to completion by the precipitation of the less soluble sodium chloride in acetone.[1]

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the precipitated sodium chloride by filtration, washing the solid with a small amount of acetone. A pad of Celite® can be used to aid filtration.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • The resulting residue can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired 3-(iodomethyl)-4-methyl-1,2,5-oxadiazole.

Safety Precautions:

  • Acetone is flammable; perform the reaction in a well-ventilated fume hood away from ignition sources.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 2: Microwave-Assisted Nucleophilic Substitution with Sodium Azide

This protocol provides a general procedure for a rapid and efficient substitution reaction using microwave irradiation.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF) or Ethanol

  • Water

  • Ethyl acetate

Procedure:

  • In a microwave-safe reaction vessel, combine this compound (1.0 eq.), sodium azide (1.2 eq.), and a suitable solvent such as DMF or ethanol.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 100-120 °C) for a short duration (e.g., 10-30 minutes). Microwave-assisted synthesis can significantly accelerate reaction rates.[2][3]

  • After irradiation, allow the vessel to cool to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 3-(azidomethyl)-4-methyl-1,2,5-oxadiazole.

Safety Precautions:

  • Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme care and follow all institutional safety guidelines.

  • Microwave reactors operate at high temperatures and pressures. Ensure you are properly trained in their use.

Data Presentation

The following table summarizes the expected relative performance of different methods for enhancing the reactivity of the chloromethyl group based on general principles and literature on analogous systems. Actual results may vary and optimization is recommended.

MethodTypical Reaction TimeTypical TemperatureExpected YieldKey Advantages
Conventional Heating 12 - 48 hours80 - 120 °CLow to ModerateSimple setup
Finkelstein (Iodide) 1 - 4 hours (for substitution)Room Temp to 60 °CHighMild conditions for substitution
Microwave Irradiation 10 - 60 minutes100 - 150 °CModerate to HighRapid reaction times
Ultrasound Assistance 1 - 6 hoursRoom Temp to 50 °CModerate to HighMilder conditions than reflux
Phase-Transfer Catalysis 2 - 12 hoursRoom Temp to 80 °CModerate to HighEffective for biphasic systems

Logical Relationships

The decision to employ a reactivity enhancement strategy is based on the failure of standard conditions. The choice of the specific strategy can depend on available equipment and the nature of the nucleophile.

Logical_Relationship start Standard Nucleophilic Substitution Fails decision Choose Reactivity Enhancement Method start->decision finkelstein Finkelstein Reaction (Halide Exchange) decision->finkelstein Good leaving group needed energy_input Direct Energy Input decision->energy_input Equipment available catalysis Catalytic Methods decision->catalysis Catalyst-based approach outcome Improved Yield and Reaction Rate finkelstein->outcome microwave Microwave energy_input->microwave ultrasound Ultrasound energy_input->ultrasound ptc Phase-Transfer Catalysis catalysis->ptc Biphasic system lewis_acid Lewis Acid Catalysis catalysis->lewis_acid Activate C-Cl bond microwave->outcome ultrasound->outcome ptc->outcome lewis_acid->outcome

Decision-making process for overcoming low reactivity.

References

preventing byproduct formation in 3-(Chloromethyl)-4-methyl-1,2,5-oxadiazole reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(Chloromethyl)-4-methyl-1,2,5-oxadiazole. The information is designed to help prevent byproduct formation and address common issues encountered during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and direct method for the synthesis of this compound is the chlorination of its precursor, 3-methyl-4-(hydroxymethyl)-1,2,5-oxadiazole. This transformation is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂).

Q2: What are the primary byproducts to expect during the synthesis of this compound?

A2: The primary byproducts can arise from several side reactions, including:

  • Over-chlorination: Formation of 3-(dichloromethyl)-4-methyl-1,2,5-oxadiazole or 3-(chloromethyl)-4-(dichloromethyl)-1,2,5-oxadiazole.

  • Ring Opening/Degradation: The 1,2,5-oxadiazole (furazan) ring can be susceptible to cleavage under harsh acidic conditions, which can be generated during chlorination with reagents like thionyl chloride.

  • Formation of Sulfonate Esters: When using thionyl chloride, incomplete conversion or side reactions can lead to the formation of a sulfonate ester intermediate, which may require specific workup procedures to remove.

  • Impurities from Starting Material: The purity of the starting material, 3-methyl-4-(hydroxymethyl)-1,2,5-oxadiazole, is crucial. Impurities from its synthesis, such as unreacted glyoxime precursors, can lead to corresponding chlorinated byproducts.

Q3: How can I minimize the formation of over-chlorinated byproducts?

A3: To minimize over-chlorination, it is critical to control the stoichiometry of the chlorinating agent and the reaction temperature. Using a slight excess (typically 1.1 to 1.5 equivalents) of the chlorinating agent is often sufficient. Maintaining a low to moderate reaction temperature (e.g., 0 °C to room temperature) can also help to prevent further chlorination of the methyl group.

Q4: What are the best practices for handling and storing this compound?

A4: this compound is expected to be a reactive compound. It should be stored in a cool, dry, and well-ventilated area in a tightly sealed container, protected from moisture and incompatible materials such as strong bases and oxidizing agents.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product 1. Incomplete reaction. 2. Degradation of the product or starting material. 3. Suboptimal reaction temperature.1. Monitor the reaction progress using TLC or GC-MS. If the reaction has stalled, consider a slight increase in temperature or reaction time. 2. Ensure anhydrous conditions, as moisture can decompose the chlorinating agent and the product. Use a proton scavenger like pyridine or diisopropylethylamine to neutralize generated HCl. 3. Optimize the reaction temperature. Start at a lower temperature (e.g., 0 °C) and gradually increase if necessary.
Presence of Multiple Spots on TLC (or Peaks in GC-MS) Corresponding to Byproducts 1. Over-chlorination. 2. Presence of impurities in the starting material. 3. Ring opening of the oxadiazole ring.1. Reduce the amount of chlorinating agent. Use dropwise addition of the reagent to maintain better control. 2. Purify the starting material, 3-methyl-4-(hydroxymethyl)-1,2,5-oxadiazole, by recrystallization or column chromatography before use. 3. Perform the reaction under milder conditions (lower temperature, shorter reaction time). The use of a non-protic solvent can also be beneficial.
Difficult Purification of the Final Product 1. Byproducts having similar polarity to the desired product. 2. Residual chlorinating agent or its byproducts.1. Employ careful column chromatography with a shallow solvent gradient to improve separation. Consider using a different solvent system. 2. Quench the reaction properly (e.g., with ice-water or a saturated sodium bicarbonate solution) to remove excess chlorinating agent. A thorough aqueous workup is essential.
Formation of a Dark-Colored Reaction Mixture 1. Decomposition of the starting material or product. 2. Reaction temperature is too high.1. Lower the reaction temperature and ensure an inert atmosphere (e.g., nitrogen or argon). 2. Conduct the reaction at a controlled, lower temperature.

Experimental Protocols

Synthesis of 3-methyl-4-(hydroxymethyl)-1,2,5-oxadiazole (Starting Material)

A common route to 3,4-disubstituted 1,2,5-oxadiazoles involves the cyclization of α-dioximes. For 3-methyl-4-(hydroxymethyl)-1,2,5-oxadiazole, a plausible precursor is 1-hydroxy-2-butanone dioxime.

Methodology:

  • Preparation of the Dioxime: Start with 1-hydroxy-2-butanone. React it with an excess of hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) in an aqueous ethanol solution. The reaction is typically stirred at room temperature for several hours until completion.

  • Cyclization: The resulting dioxime is then cyclized to form the 1,2,5-oxadiazole ring. This is often achieved by heating the dioxime in the presence of a dehydrating agent or a base. For instance, heating with a solution of sodium hydroxide can effect the cyclization.

  • Purification: The crude 3-methyl-4-(hydroxymethyl)-1,2,5-oxadiazole is then purified, typically by extraction into an organic solvent followed by column chromatography or recrystallization.

Synthesis of this compound

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (nitrogen or argon), dissolve 3-methyl-4-(hydroxymethyl)-1,2,5-oxadiazole (1.0 eq) in a suitable anhydrous aprotic solvent (e.g., dichloromethane, chloroform, or diethyl ether).

  • Chlorination: Cool the solution to 0 °C in an ice bath. Add thionyl chloride (1.2 eq) dropwise to the stirred solution. The addition should be slow to control the exothermic reaction and the evolution of HCl gas.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour and then let it warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

  • Workup: Once the reaction is complete, carefully quench the reaction mixture by pouring it into ice-cold water or a saturated solution of sodium bicarbonate to neutralize the excess thionyl chloride and HCl.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Visualizations

Synthesis_Workflow cluster_start Starting Material Synthesis cluster_main Chlorination Reaction 1_Hydroxy_2_butanone 1-Hydroxy-2-butanone Dioxime_Formation Dioxime Formation (Hydroxylamine HCl, Base) 1_Hydroxy_2_butanone->Dioxime_Formation Cyclization Cyclization (Heat, Base) Dioxime_Formation->Cyclization Starting_Material 3-methyl-4-(hydroxymethyl)- 1,2,5-oxadiazole Cyclization->Starting_Material Chlorination_Step Chlorination (Thionyl Chloride, 0°C to RT) Starting_Material->Chlorination_Step Workup Aqueous Workup (Quenching, Extraction) Chlorination_Step->Workup Purification Purification (Distillation or Chromatography) Workup->Purification Final_Product 3-(Chloromethyl)-4-methyl- 1,2,5-oxadiazole Purification->Final_Product Byproduct_Formation cluster_products Reaction Products Start 3-methyl-4-(hydroxymethyl)-1,2,5-oxadiazole + Thionyl Chloride Desired_Product This compound Start->Desired_Product Main Reaction Overchlorination Over-chlorinated Byproducts Start->Overchlorination Side Reaction (Excess SOCl₂, High Temp) Ring_Opening Ring-Opened Products Start->Ring_Opening Side Reaction (Harsh Conditions) Sulfonate_Ester Sulfonate Ester Intermediate Start->Sulfonate_Ester Side Reaction (Incomplete Reaction)

Technical Support Center: Optimizing Derivatization of 3-(Chloromethyl)-4-methyl-1,2,5-oxadiazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of 3-(Chloromethyl)-4-methyl-1,2,5-oxadiazole (also known as 3-(chloromethyl)-4-methylfurazan). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions, troubleshooting common issues, and understanding the chemical principles involved in the derivatization of this versatile synthon.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what is its primary application in research?

This compound is a five-membered heterocyclic compound belonging to the furazan (1,2,5-oxadiazole) family. The key feature of this molecule is the chloromethyl group, which is a reactive site for nucleophilic substitution. This makes it a valuable building block, or synthon, for the synthesis of a wide range of more complex molecules with potential applications in medicinal chemistry and materials science. The derivatization of the chloromethyl group allows for the introduction of various functional moieties, enabling the exploration of structure-activity relationships.

Q2: What is the primary reaction type used for the derivatization of this compound?

The primary reaction for derivatizing this compound is nucleophilic substitution. In this reaction, a nucleophile (a species with a lone pair of electrons) attacks the carbon atom of the chloromethyl group, displacing the chloride ion, which is a good leaving group. This allows for the formation of a new covalent bond between the furazan scaffold and the nucleophile.

Q3: What are some common nucleophiles used to derivatize this compound?

A variety of nucleophiles can be employed, leading to a diverse set of derivatives. Common classes of nucleophiles include:

  • N-nucleophiles: Amines (primary, secondary, and aromatic), azides, and heterocyclic compounds containing a secondary amine (e.g., piperidine, morpholine).

  • S-nucleophiles: Thiols (thiophenols, alkyl thiols) and thiolate anions.

  • O-nucleophiles: Alcohols, phenols, and carboxylates.

Q4: What are the key parameters to consider when optimizing the reaction conditions?

Optimizing the reaction conditions is crucial for achieving high yields and purity. The key parameters to consider are:

  • Solvent: The choice of solvent can significantly impact the reaction rate and outcome. Polar aprotic solvents like DMF, DMSO, and acetonitrile are often good choices for nucleophilic substitution reactions.

  • Base: A base is often required to deprotonate the nucleophile (e.g., thiols, phenols, or secondary amines) to increase its nucleophilicity. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA).

  • Temperature: The reaction temperature affects the rate of reaction. While some reactions may proceed at room temperature, others may require heating to overcome the activation energy barrier.

  • Reaction Time: The duration of the reaction should be monitored to ensure completion and to avoid the formation of side products due to prolonged reaction times or elevated temperatures.

  • Concentration: The concentration of reactants can influence the reaction rate.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or no product yield 1. Poor nucleophilicity of the reacting partner. 2. Ineffective leaving group displacement. 3. Decomposition of starting material or product. 4. Incorrect stoichiometry. 1. Increase nucleophilicity: If using a protic nucleophile (e.g., thiol, alcohol, secondary amine), add a suitable base (e.g., K₂CO₃, NaH, TEA) to generate the more nucleophilic anion.2. Increase reaction temperature: Gently heat the reaction mixture to provide sufficient energy for the reaction to proceed. Monitor for potential side product formation.3. Solvent selection: Switch to a polar aprotic solvent (e.g., DMF, DMSO) to better solvate the cation and facilitate the substitution reaction.4. Verify reagent purity and stoichiometry: Ensure that the nucleophile and base are of high purity and used in the correct molar ratios.
Formation of multiple products (side reactions) 1. Over-reaction or side reactions of the nucleophile. 2. Reaction with the oxadiazole ring. 3. Elimination reactions. 1. Control reaction temperature: Avoid excessive heating, which can promote side reactions.2. Optimize stoichiometry: Use a controlled amount of the nucleophile (e.g., 1.0-1.2 equivalents) to minimize multiple substitutions if the nucleophile has more than one reactive site.3. Protecting groups: If the nucleophile has other reactive functional groups, consider using protecting groups to prevent unwanted reactions.4. Milder reaction conditions: Use a weaker base or lower temperature if side reactions are prevalent.
Starting material remains unreacted 1. Insufficient reaction time or temperature. 2. Deactivation of the nucleophile. 3. Poor solubility of reactants. 1. Increase reaction time and/or temperature: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.2. Ensure anhydrous conditions: If using a strong base like NaH, ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) and with dry solvents, as water can quench the base.3. Choose a suitable solvent: Select a solvent in which all reactants are soluble at the reaction temperature.
Difficulty in product purification 1. Close polarity of product and starting materials. 2. Formation of byproducts with similar properties. 1. Optimize chromatographic separation: Experiment with different solvent systems for column chromatography to achieve better separation.2. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.3. Aqueous workup: Perform an appropriate aqueous workup to remove inorganic salts and water-soluble impurities before chromatography.

Data Presentation

Table 1: Optimization of Reaction Conditions for Nucleophilic Substitution on a Chloromethyl-Substituted Oxadiazole with a Phenolic Nucleophile.
EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃Acetonitrile801275
2Cs₂CO₃DMFRoom Temp.1685
3NaHTHF0 to Room Temp.492
4TEADichloromethaneRoom Temp.2445
5DBUTHFRoom Temp.1268

This table is a representative example based on typical nucleophilic substitution reactions on chloromethyl-heterocycles and may require optimization for this compound.

Experimental Protocols

General Procedure for Nucleophilic Substitution with a Thiophenol Derivative
  • Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and a suitable dry, polar aprotic solvent (e.g., DMF or THF).

  • Addition of Nucleophile and Base: Add the thiophenol derivative (1.1 eq) to the solution. Subsequently, add a suitable base (e.g., anhydrous K₂CO₃, 1.5 eq) in one portion.

  • Reaction: Stir the reaction mixture at room temperature or heat as required (e.g., 50-80 °C).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, and MS).

Visualizations

Derivatization_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification cluster_analysis Analysis Start 3-(Chloromethyl)-4-methyl- 1,2,5-oxadiazole ReactionConditions Combine Reactants Set Temperature & Time Start->ReactionConditions Nucleophile Select Nucleophile (N, S, or O-based) Nucleophile->ReactionConditions Base Select Base (e.g., K2CO3, NaH, TEA) Base->ReactionConditions Solvent Select Solvent (e.g., DMF, THF, ACN) Solvent->ReactionConditions Monitoring Monitor Progress (TLC, LC-MS) ReactionConditions->Monitoring Monitoring->ReactionConditions Incomplete Workup Aqueous Workup & Extraction Monitoring->Workup Reaction Complete Purification Column Chromatography or Recrystallization Workup->Purification Characterization Spectroscopic Analysis (NMR, MS) Purification->Characterization FinalProduct Purified Derivative Characterization->FinalProduct

Caption: Experimental workflow for the derivatization of this compound.

Troubleshooting_Logic Start Experiment Start Problem Low or No Yield? Start->Problem CheckNucleophile Is Nucleophile strong enough? Problem->CheckNucleophile Yes Success Successful Derivatization Problem->Success No AddBase Add Base to deprotonate CheckNucleophile->AddBase No CheckConditions Are Temp/Time sufficient? CheckNucleophile->CheckConditions Yes AddBase->CheckConditions IncreaseTempTime Increase Temperature/Time CheckConditions->IncreaseTempTime No CheckSolvent Is Solvent appropriate? CheckConditions->CheckSolvent Yes IncreaseTempTime->CheckSolvent ChangeSolvent Switch to Polar Aprotic Solvent CheckSolvent->ChangeSolvent No CheckSolvent->Success Yes ChangeSolvent->Success

Caption: Troubleshooting logic for low yield in derivatization reactions.

Technical Support Center: 3-(Chloromethyl)-4-methyl-1,2,5-oxadiazole Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(Chloromethyl)-4-methyl-1,2,5-oxadiazole. The information is presented in a user-friendly question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the typical synthetic route for this compound?

A1: A common method for synthesizing 3,4-disubstituted 1,2,5-oxadiazoles (also known as furazans) is through the dehydration of α-dioximes. For this compound, a plausible route involves the cyclization of a corresponding dichlorodioxime derivative. Due to the reactive nature of the starting materials, careful control of reaction conditions is crucial.

Q2: What are the main safety precautions to consider when working with this compound?

A2: this compound is expected to be a reactive alkylating agent due to the chloromethyl group. It should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes. Many oxadiazole derivatives, particularly those with nitro or azido groups, can be energetic materials, so it is prudent to handle even this compound with care and avoid excessive heat or shock.

Q3: How can I purify the final product?

A3: Purification of chloromethylated heterocyclic compounds can often be achieved through standard laboratory techniques.[1][2][3][4][5] Common methods include:

  • Column chromatography: Using a silica gel stationary phase with a suitable solvent system (e.g., mixtures of hexanes and ethyl acetate) is a primary method for purification.

  • Distillation: If the compound is a liquid with sufficient thermal stability, vacuum distillation can be an effective purification technique.

  • Recrystallization: If the product is a solid, recrystallization from an appropriate solvent can be used to obtain highly pure material.

Q4: What are the expected spectroscopic signatures for this compound?

  • ¹H NMR: A singlet for the methyl (CH₃) protons and a singlet for the chloromethyl (CH₂Cl) protons. The chemical shift of the chloromethyl protons is expected to be downfield due to the electronegativity of the chlorine atom and the adjacent oxadiazole ring.[6][7][8][9]

  • ¹³C NMR: Resonances for the methyl carbon, the chloromethyl carbon, and the two carbons of the oxadiazole ring.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C₄H₅ClN₂O). The fragmentation pattern would likely involve the loss of a chlorine atom, a chloromethyl radical, and cleavage of the oxadiazole ring.[10][11][12][13]

Troubleshooting Guide

Synthesis & Reaction Issues

Q5: My synthesis of this compound is resulting in a low yield. What are the possible reasons?

A5: Low yields in the synthesis of 1,2,5-oxadiazoles can arise from several factors, particularly when dealing with reactive starting materials.[14][15]

Potential CauseSuggested Solution
Incomplete Cyclization Ensure the dehydrating agent (e.g., thionyl chloride, phosphorus oxychloride) is fresh and used in the correct stoichiometric amount. Optimize the reaction temperature and time; sometimes, gentle heating is required to drive the reaction to completion.
Side Reactions The chloromethyl group can be susceptible to nucleophilic attack. Ensure all reagents and solvents are anhydrous to prevent hydrolysis to the corresponding alcohol.
Decomposition The 1,2,5-oxadiazole ring is generally stable, but harsh acidic or basic conditions, especially at elevated temperatures, can lead to ring-opening or decomposition.[16] Maintain neutral or mildly acidic conditions if possible.
Purification Losses The product may be volatile. Be cautious during solvent removal under reduced pressure. Use appropriate column chromatography conditions to avoid irreversible adsorption or decomposition on the stationary phase.

Q6: I am observing an unexpected side product in my reaction. What could it be?

A6: The formation of byproducts is a common issue in heterocyclic synthesis.

side_products start Unexpected Side Product Observed hydrolysis Hydrolysis Product (3-(Hydroxymethyl)-4-methyl-1,2,5-oxadiazole) start->hydrolysis Presence of water dimer Dimerization/Polymerization Products start->dimer High concentration or temperature rearrangement Isomeric Rearrangement (e.g., to 1,2,4-oxadiazole) start->rearrangement Harsh reaction conditions

Caption: Potential side products in the synthesis of this compound.

  • Hydrolysis: The most likely side product is the corresponding alcohol, 3-(hydroxymethyl)-4-methyl-1,2,5-oxadiazole, formed if water is present in the reaction mixture.

  • Dimerization/Polymerization: Under certain conditions, reactive intermediates can lead to the formation of dimers or polymeric materials.

  • Rearrangement: Although the 1,2,5-oxadiazole ring is relatively stable, harsh conditions could potentially lead to rearrangement to other heterocyclic systems.

Reactivity & Stability Issues

Q7: My this compound is decomposing upon storage. How can I prevent this?

A7: As a reactive alkylating agent, the compound may have limited long-term stability, especially if impurities are present.

Storage ConditionRecommendation
Temperature Store at low temperatures (e.g., in a refrigerator or freezer) to minimize decomposition.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture.
Purity Ensure the compound is highly pure, as trace amounts of acid or base can catalyze decomposition.

Q8: I am trying to perform a nucleophilic substitution on the chloromethyl group, but the reaction is not proceeding as expected. What could be the problem?

A8: The reactivity of the chloromethyl group can be influenced by several factors.

References

Technical Support Center: Analysis of 3-(Chloromethyl)-4-methyl-1,2,5-oxadiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(Chloromethyl)-4-methyl-1,2,5-oxadiazole.

Frequently Asked Questions (FAQs)

Q1: What are the potential impurities in a sample of this compound?

A1: Impurities in this compound samples can originate from starting materials, intermediates, byproducts of the synthesis process, and degradation products. Based on general synthesis routes for 1,2,5-oxadiazoles, potential impurities may include:

  • Starting Materials: Unreacted reagents from the synthesis process.

  • Intermediates: Partially reacted compounds that have not been fully converted to the final product.

  • Byproducts: Compounds formed from side reactions during the synthesis. For oxadiazole synthesis, this can include isomers and related heterocyclic compounds.[1][2][3]

  • Degradation Products: Impurities formed by the decomposition of the final product during storage or analysis.[4]

Q2: Which analytical techniques are most suitable for analyzing impurities in this compound?

A2: The most common and effective techniques for impurity profiling of pharmaceutical compounds are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[5][6]

  • HPLC: Particularly useful for separating a wide range of organic impurities, including non-volatile and thermally labile compounds.[5]

  • GC-MS: Ideal for the analysis of volatile and semi-volatile impurities. The mass spectrometry detector allows for the identification and quantification of separated compounds.[7]

Q3: How can I quantify the impurities in my sample?

A3: Quantification of impurities is typically performed using the analytical methods mentioned above (HPLC or GC-MS) with appropriate reference standards for each impurity. If a reference standard is not available, relative quantification can be performed based on the peak area of the impurity relative to the main compound, assuming a similar response factor. For accurate quantification, it is crucial to validate the analytical method according to ICH guidelines.[4]

Troubleshooting Guides

HPLC Analysis Troubleshooting
Problem Potential Cause Troubleshooting Steps
Peak Tailing - Secondary interactions with the stationary phase (e.g., silanol groups).[8] - Column overload.[9] - Inappropriate mobile phase pH.[10] - Column contamination or degradation.[11]- Use a base-deactivated column or add a competing base (e.g., triethylamine) to the mobile phase.[8] - Reduce the sample concentration or injection volume.[10] - Adjust the mobile phase pH to suppress ionization of the analyte or silanol groups.[8] - Flush the column with a strong solvent or replace the column if necessary.[11]
Poor Resolution - Inadequate separation between the main peak and impurity peaks.- Optimize the mobile phase composition (e.g., change the organic solvent ratio, use a different organic solvent). - Change the stationary phase to one with a different selectivity. - Adjust the column temperature.
Ghost Peaks - Carryover from a previous injection. - Contamination in the mobile phase or system.- Inject a blank solvent to check for carryover. - Clean the injector and autosampler. - Prepare fresh mobile phase.
Baseline Drift - Column not equilibrated. - Contamination in the detector. - Mobile phase composition changing over time.- Allow sufficient time for column equilibration. - Clean the detector cell. - Ensure the mobile phase is well-mixed and degassed.
GC-MS Analysis Troubleshooting
Problem Potential Cause Troubleshooting Steps
Peak Tailing - Active sites in the inlet liner or column.[12] - Column overload.[7] - Incompatible solvent.- Use a deactivated inlet liner and a high-quality, inert column.[12] - Perform inlet maintenance (e.g., replace the liner and septum). - Reduce the sample concentration.[7] - Ensure the sample is dissolved in a solvent compatible with the stationary phase.
Poor Resolution - Inadequate separation of co-eluting peaks.[7]- Optimize the temperature program (e.g., use a slower ramp rate). - Use a longer column or a column with a different stationary phase for better selectivity.[13] - Adjust the carrier gas flow rate.
No Peaks or Low Signal - Leak in the system. - Injector problem. - Column breakage. - Detector issue.- Perform a leak check of the entire system.[14] - Verify the syringe is drawing and injecting the sample correctly. - Inspect the column for breaks. - Check the detector settings and ensure it is functioning correctly.[14]
Baseline Noise - Contaminated carrier gas. - Column bleed. - Electronic noise.- Use high-purity carrier gas with appropriate traps. - Condition the column properly. - Check for sources of electronic interference.

Experimental Protocols

HPLC Method for Impurity Profiling
  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Start with a lower concentration of acetonitrile and gradually increase it to elute more retained impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detector at a wavelength where both the main compound and expected impurities have good absorbance (e.g., 220 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

GC-MS Method for Impurity Analysis
  • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split or splitless, depending on the expected concentration of impurities.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp to 280 °C at a rate of 10 °C/min.

    • Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 40-400 amu.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data_processing Data Processing and Reporting Sample 3-(Chloromethyl)-4-methyl- 1,2,5-oxadiazole Sample Dissolution Dissolve in appropriate solvent Sample->Dissolution Filtration Filter through 0.45 µm filter Dissolution->Filtration HPLC HPLC Analysis Filtration->HPLC GCMS GC-MS Analysis Filtration->GCMS Peak_Integration Peak Integration and Identification HPLC->Peak_Integration GCMS->Peak_Integration Quantification Impurity Quantification Peak_Integration->Quantification Reporting Generate Report Quantification->Reporting

Caption: General workflow for impurity analysis.

troubleshooting_logic Problem Analytical Problem Encountered (e.g., Peak Tailing, Poor Resolution) Identify_Symptoms Identify Specific Symptoms Problem->Identify_Symptoms Check_Instrument Check Instrument Parameters (Flow rate, Temperature, etc.) Identify_Symptoms->Check_Instrument Check_Consumables Check Consumables (Column, Liner, Septum, etc.) Identify_Symptoms->Check_Consumables Check_Method Review Method Parameters (Mobile Phase, Gradient, etc.) Identify_Symptoms->Check_Method Isolate_Cause Isolate the Root Cause Check_Instrument->Isolate_Cause Check_Consumables->Isolate_Cause Check_Method->Isolate_Cause Implement_Solution Implement Corrective Action Isolate_Cause->Implement_Solution Verify_Fix Verify Resolution of the Problem Implement_Solution->Verify_Fix

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 3-(Chloromethyl)-4-methyl-1,2,5-oxadiazole with other Chloromethyl Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding Nucleophilic Substitution Reactivity

In the landscape of pharmaceutical and materials science, the strategic functionalization of heterocyclic scaffolds is a cornerstone of molecular design. Chloromethylated heterocycles, in particular, serve as versatile building blocks, readily undergoing nucleophilic substitution to introduce a wide array of functionalities. This guide provides a comparative analysis of the reactivity of 3-(Chloromethyl)-4-methyl-1,2,5-oxadiazole, a member of the electron-deficient furazan family, with other common chloromethyl heterocycles. This objective comparison, supported by an understanding of the underlying electronic effects, aims to inform the selection of appropriate synthons for drug discovery and development.

Theoretical Framework: The Influence of the Heterocyclic Core

The reactivity of the chloromethyl group in nucleophilic substitution reactions, typically proceeding via an SN2 mechanism, is profoundly influenced by the electronic nature of the attached heterocyclic ring. Electron-withdrawing heterocycles enhance the electrophilicity of the benzylic carbon, thereby accelerating the rate of nucleophilic attack. Conversely, electron-donating rings can decrease this reactivity.

The 1,2,5-oxadiazole (furazan) ring is a well-established electron-withdrawing moiety due to the presence of two electronegative nitrogen atoms and an oxygen atom.[1] This inherent electronic deficiency is expected to significantly activate the appended chloromethyl group towards nucleophilic displacement.

Comparative Reactivity: A Quantitative Perspective

While a direct, side-by-side kinetic study comparing this compound with a broad range of other chloromethyl heterocycles under identical conditions is not extensively documented in the readily available literature, we can infer relative reactivities from existing data and the foundational principles of physical organic chemistry. The following table summarizes expected reactivity trends based on the electronic properties of the parent heterocycles.

Heterocyclic MoietyElectronic NatureExpected Relative Reactivity of Chloromethyl Derivative
1,2,5-Oxadiazole Strongly Electron-Withdrawing High
PyridineModerately Electron-WithdrawingModerate to High
ThiazoleWeakly Electron-WithdrawingModerate
ImidazoleElectron-Rich (at N-1)Low to Moderate
Benzene (Benzyl Chloride)Neutral (Reference)Baseline

This table presents a qualitative prediction of reactivity based on the known electronic effects of the heterocyclic rings. Experimental verification under standardized conditions is crucial for precise quantification.

The enhanced reactivity of benzylic halides attached to electron-withdrawing rings is a well-established principle in organic chemistry.[3] The stabilization of the partial negative charge that develops on the leaving group in the SN2 transition state by the electron-deficient aromatic system is a key factor driving this acceleration.

Experimental Protocol: A Methodology for Comparative Kinetic Analysis

To empirically determine the relative reactivity of this compound and other chloromethyl heterocycles, a competitive kinetic experiment or parallel kinetic studies under strictly controlled conditions are necessary. Below is a detailed, representative protocol for such a comparative analysis.

Objective: To determine the relative rate constants of the reaction of various chloromethyl heterocycles with a common nucleophile.

Materials:

  • This compound

  • 2-(Chloromethyl)pyridine

  • 2-(Chloromethyl)thiazole

  • 1-Methyl-2-(chloromethyl)imidazole

  • Benzyl chloride (as a reference standard)

  • Sodium iodide (or another suitable nucleophile)

  • Anhydrous Acetone (as solvent)

  • Internal standard (e.g., a non-reactive high-boiling point compound like decane)

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC)

Procedure:

  • Solution Preparation:

    • Prepare equimolar (e.g., 0.1 M) stock solutions of each chloromethyl heterocycle and the internal standard in anhydrous acetone.

    • Prepare a stock solution of the nucleophile (e.g., 0.2 M sodium iodide) in anhydrous acetone.

  • Reaction Setup:

    • In a series of reaction vials, add a precise volume of the nucleophile stock solution and the internal standard stock solution.

    • Thermostate the vials to a constant temperature (e.g., 25 °C).

  • Initiation of Reaction and Monitoring:

    • To initiate the reaction in each vial, add a precise volume of one of the chloromethyl heterocycle stock solutions at time t=0.

    • At regular time intervals, withdraw an aliquot from each reaction mixture.

    • Immediately quench the reaction in the aliquot by adding a large volume of cold water and a suitable extracting solvent (e.g., diethyl ether).

  • Analysis:

    • Analyze the quenched aliquots by GC or HPLC to determine the concentration of the remaining chloromethyl heterocycle relative to the internal standard.

    • Plot the natural logarithm of the concentration of the chloromethyl heterocycle versus time. The slope of this line will be the pseudo-first-order rate constant (k').

  • Data Comparison:

    • Compare the determined rate constants for each chloromethyl heterocycle to establish their relative reactivities.

Logical Workflow for Reactivity Comparison

The following diagram illustrates the logical process for comparing the reactivity of chloromethyl heterocycles.

G Workflow for Comparing Chloromethyl Heterocycle Reactivity cluster_0 Theoretical Assessment cluster_1 Experimental Verification cluster_2 Data Analysis and Conclusion A Identify Heterocycles for Comparison B Analyze Electronic Properties (e.g., Hammett Constants) A->B C Formulate Reactivity Hypothesis B->C D Select Common Nucleophile and Reaction Conditions C->D Guides Experiment Design E Perform Kinetic Experiments (e.g., GC/HPLC monitoring) D->E F Calculate Rate Constants E->F G Compare Experimental Rate Constants F->G Provides Quantitative Data H Relate Reactivity to Heterocycle Electronic Structure G->H I Publish Comparison Guide H->I

Caption: Logical workflow for the comparative analysis of chloromethyl heterocycle reactivity.

Conclusion

The inherent electron-withdrawing nature of the 1,2,5-oxadiazole ring strongly suggests that this compound is a highly reactive substrate for nucleophilic substitution reactions. This heightened reactivity, when compared to chloromethyl derivatives of more electron-rich heterocycles, makes it a valuable synthon for the rapid and efficient introduction of diverse chemical moieties. For drug development professionals, this translates to potentially milder reaction conditions and broader substrate scope, facilitating the synthesis of complex molecular architectures. The provided experimental framework offers a robust methodology for quantifying these reactivity differences, enabling data-driven decisions in the design and execution of synthetic strategies.

References

Navigating the Synthesis of 3-(Chloromethyl)-4-methyl-1,2,5-oxadiazole: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of novel heterocyclic compounds is a cornerstone of innovation. This guide provides a comparative analysis of potential synthetic methodologies for 3-(Chloromethyl)-4-methyl-1,2,5-oxadiazole, a key intermediate for various applications. Due to the limited availability of direct synthesis routes in published literature, this document explores plausible multi-step approaches, drawing analogies from established transformations on related heterocyclic systems.

Currently, a direct, one-pot synthesis of this compound from simple starting materials is not well-documented in scientific literature. However, a logical and feasible approach involves a two-step synthesis commencing from the more readily available precursor, 3-amino-4-methyl-1,2,5-oxadiazole (also known as 3-amino-4-methylfurazan). This proposed pathway consists of the formation of a hydroxymethyl intermediate, followed by a chlorination step.

Proposed Synthetic Pathways

Two main strategies are considered for the synthesis of this compound:

  • Diazotization of 3-amino-4-methyl-1,2,5-oxadiazole followed by a Sandmeyer-type reaction: This classical method for converting aromatic amines to halides could potentially be adapted. However, the specific conditions for the diazotization of the aminofurazan ring and the subsequent chloromethylation are not established.

  • Two-Step Synthesis via a Hydroxymethyl Intermediate: This approach is considered more viable and involves two distinct stages:

    • Step 1: Synthesis of (4-methyl-1,2,5-oxadiazol-3-yl)methanol. This intermediate could theoretically be prepared by the reduction of a corresponding carboxylic acid or aldehyde.

    • Step 2: Chlorination of (4-methyl-1,2,5-oxadiazol-3-yl)methanol. Standard chlorinating agents, such as thionyl chloride, could be employed for this transformation.

Below, we delve into the hypothetical experimental protocols for the two-step synthesis, drawing upon general organic chemistry principles and analogous reactions.

Experimental Protocols (Hypothetical)

Method 1: Synthesis of (4-methyl-1,2,5-oxadiazol-3-yl)methanol via Reduction of a Carboxylic Acid Ester

This protocol assumes the availability of methyl 3-methyl-1,2,5-oxadiazole-4-carboxylate.

Materials:

  • Methyl 3-methyl-1,2,5-oxadiazole-4-carboxylate

  • Lithium aluminium hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Sulfuric acid (H₂SO₄), 10% aqueous solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Standard laboratory glassware and work-up equipment

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, a suspension of lithium aluminium hydride in anhydrous diethyl ether is prepared.

  • A solution of methyl 3-methyl-1,2,5-oxadiazole-4-carboxylate in anhydrous diethyl ether is added dropwise to the LiAlH₄ suspension at 0 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction is cooled to 0 °C and cautiously quenched by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and finally more water.

  • The resulting precipitate is filtered off and washed with diethyl ether.

  • The combined organic phases are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude (4-methyl-1,2,5-oxadiazol-3-yl)methanol.

  • Purification is achieved by column chromatography on silica gel.

Method 2: Chlorination of (4-methyl-1,2,5-oxadiazol-3-yl)methanol

Materials:

  • (4-methyl-1,2,5-oxadiazol-3-yl)methanol

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM) or chloroform (CHCl₃)

  • Pyridine (optional, as a catalyst and acid scavenger)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of (4-methyl-1,2,5-oxadiazol-3-yl)methanol in anhydrous dichloromethane at 0 °C, thionyl chloride is added dropwise with stirring. A catalytic amount of pyridine may be added.

  • The reaction mixture is stirred at 0 °C for a period and then allowed to warm to room temperature, with progress monitored by TLC.

  • Upon completion, the reaction mixture is carefully poured into ice-cold saturated aqueous sodium bicarbonate solution to neutralize excess thionyl chloride.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure to afford the crude this compound.

  • Further purification can be achieved by distillation under reduced pressure or column chromatography.

Comparison of Potential Methods

ParameterMethod 1 (Sandmeyer-type)Method 2 (Two-Step Synthesis)
Plausibility Less certain; requires specific adaptation for the furazan ring.More plausible; based on standard organic transformations.
Starting Material 3-amino-4-methyl-1,2,5-oxadiazole3-methyl-1,2,5-oxadiazole-4-carboxylic acid or its ester.
Number of Steps Potentially one pot from the diazonium salt.Two distinct synthetic steps.
Potential Yield Highly variable and unpredictable without experimental data.Potentially moderate to good yields for each step.
Safety Concerns Diazonium salts can be explosive.LiAlH₄ is highly reactive with water. Thionyl chloride is corrosive and toxic.
Purification May require complex purification to remove byproducts.Standard purification techniques (chromatography, distillation) are likely applicable.

Visualizing the Synthetic Workflow

The logical flow for the proposed two-step synthesis can be visualized as follows:

SynthesisWorkflow Start 3-methyl-1,2,5-oxadiazole-4-carboxylic acid ester Intermediate (4-methyl-1,2,5-oxadiazol-3-yl)methanol Start->Intermediate Reduction (e.g., LiAlH4) Product This compound Intermediate->Product Chlorination (e.g., SOCl2)

Caption: Proposed two-step synthesis of this compound.

Conclusion

Computational Analysis of 3-(Chloromethyl)-4-methyl-1,2,5-oxadiazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative computational analysis of the properties of 3-(Chloromethyl)-4-methyl-1,2,5-oxadiazole and its structural isomers. Due to the limited availability of specific experimental and computational data for this compound in publicly accessible literature, this guide leverages data from closely related oxadiazole derivatives to provide a comparative framework. The analysis focuses on key electronic and physicochemical properties relevant to drug discovery and materials science, employing established computational methodologies.

Comparative Analysis of Oxadiazole Isomers

The following table summarizes key computational and physical property data for this compound and selected isomeric and related compounds. It is important to note that specific experimental data for the target compound is scarce; therefore, some values are predicted or derived from computational studies on analogous structures.

PropertyThis compound3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole5-(Chloromethyl)-3-methyl-1,2,4-oxadiazole2-(Chloromethyl)-5-phenyl-1,3,4-oxadiazole
Molecular Formula C₄H₅ClN₂OC₄H₅ClN₂OC₄H₅ClN₂OC₉H₇ClN₂O
Molecular Weight ( g/mol ) 132.55132.55[1]132.55194.62
Predicted Density (g/cm³) Not Available1.29[2]Not AvailableNot Available
Predicted Boiling Point (°C) Not Available211.67[2]Not AvailableNot Available
Predicted Melting Point (°C) Not Available22.95[2]Not AvailableNot Available
Calculated Dipole Moment (Debye) Not AvailableNot AvailableNot AvailableNot Available
HOMO-LUMO Gap (eV) Not AvailableNot AvailableNot AvailableNot Available
XlogP (predicted) 0.6Not AvailableNot AvailableNot Available

Note: The lack of specific data for this compound highlights a research gap. The data for the 1,2,4-oxadiazole isomer is based on predictions and may not reflect experimental values. The properties of oxadiazole derivatives can be significantly influenced by the substitution pattern on the ring.[3][4]

Experimental and Computational Protocols

The determination of the physicochemical and electronic properties of novel compounds like this compound relies on a combination of experimental measurements and computational modeling.

Experimental Protocols

1. Dipole Moment Measurement: The dipole moment of a molecule in solution can be determined using the heterodyne-beat method.[5] This involves measuring the dielectric constant of dilute solutions of the compound in a non-polar solvent (e.g., benzene) at various concentrations.[6] The capacitance of the solutions is measured, and the Guggenheim equation or the Hedestrand method can be used to calculate the dipole moment from the concentration dependence of the dielectric constant and density.[6][7]

2. UV-Vis Spectroscopy for HOMO-LUMO Gap Estimation: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be experimentally estimated using UV-Vis spectroscopy. The wavelength of maximum absorption (λmax) corresponds to the energy required for the lowest energy electronic transition, which is generally the HOMO-LUMO transition.[8][9]

Computational Protocols

1. Density Functional Theory (DFT) Calculations: DFT is a robust quantum mechanical method for investigating the electronic structure and properties of molecules.[8][10] A typical workflow for a small organic molecule is as follows:

  • Geometry Optimization: The first step is to find the lowest energy conformation of the molecule. This is typically done using a functional like B3LYP with a basis set such as 6-31G(d,p).[11][12]

  • Frequency Calculation: To confirm that the optimized geometry corresponds to a true minimum on the potential energy surface, a frequency calculation is performed. The absence of imaginary frequencies indicates a stable structure.

  • Property Calculations: Once the optimized geometry is obtained, various properties can be calculated at a higher level of theory (e.g., a larger basis set) for greater accuracy. These properties include:

    • HOMO and LUMO energies and the HOMO-LUMO gap: These are crucial for understanding the molecule's electronic excitability and kinetic stability.[8][13]

    • Molecular Electrostatic Potential (MEP): The MEP map provides insights into the charge distribution and helps predict sites for electrophilic and nucleophilic attack.

    • Dipole Moment: The total dipole moment and its components can be calculated to understand the molecule's polarity.

Software packages like Gaussian, Q-Chem, or the open-source Quantum ESPRESSO are commonly used for these calculations.[8][14][15]

Visualizing Computational Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of a typical computational analysis and the relationship between key molecular orbital concepts.

Computational_Workflow cluster_input Input cluster_dft DFT Calculation cluster_output Output Properties mol_structure Molecular Structure (SMILES or 3D coordinates) geom_opt Geometry Optimization (e.g., B3LYP/6-31G*) mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc prop_calc Single-Point Property Calculation (Higher Level of Theory) freq_calc->prop_calc properties Electronic Properties (HOMO, LUMO, Dipole Moment, MEP) prop_calc->properties

Computational analysis workflow using DFT.

HOMO_LUMO_Concept cluster_reactivity Chemical Reactivity HOMO HOMO (Highest Occupied Molecular Orbital) Electron_Donor Electron Donor (Nucleophile) HOMO->Electron_Donor associated with LUMO LUMO (Lowest Unoccupied Molecular Orbital) Energy_Gap HOMO-LUMO Gap (Electronic Excitation Energy) LUMO->Energy_Gap Electron_Acceptor Electron Acceptor (Electrophile) LUMO->Electron_Acceptor associated with Energy_Gap->HOMO

Conceptual diagram of HOMO, LUMO, and their relation to chemical reactivity.

References

Spectroscopic Comparison of 3-(Chloromethyl)-4-methyl-1,2,5-oxadiazole and its Structural Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic analysis of 3-(Chloromethyl)-4-methyl-1,2,5-oxadiazole and its structural isomers. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide utilizes data from closely related 1,2,4- and 1,3,4-oxadiazole derivatives to provide a valuable comparative framework. The presented data, compiled from various sources, is intended to aid researchers in the identification and characterization of this class of compounds.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for derivatives of 1,2,4-oxadiazole and 1,3,4-oxadiazole, which can serve as a reference for the analysis of this compound.

Table 1: 1H NMR Spectroscopic Data of Substituted Oxadiazole Derivatives

CompoundSolventChemical Shift (δ, ppm) and MultiplicityAssignment
3-(Chloromethyl)-5-phenyl-1,2,4-oxadiazoleCDCl34.85 (s, 2H)-CH2Cl
7.50-7.65 (m, 3H)Aromatic H
8.10-8.20 (m, 2H)Aromatic H
2-(Chloromethyl)-5-phenyl-1,3,4-oxadiazoleCDCl34.80 (s, 2H)-CH2Cl
7.45-7.55 (m, 3H)Aromatic H
8.00-8.10 (m, 2H)Aromatic H

Table 2: 13C NMR Spectroscopic Data of Substituted Oxadiazole Derivatives

CompoundSolventChemical Shift (δ, ppm)Assignment
3-(Chloromethyl)-5-phenyl-1,2,4-oxadiazoleCDCl333.5-CH2Cl
127.0, 129.2, 131.9Aromatic CH
124.5Aromatic C (ipso)
168.0, 175.0Oxadiazole C
2-(Chloromethyl)-5-phenyl-1,3,4-oxadiazoleCDCl335.1-CH2Cl
126.8, 129.1, 131.7Aromatic CH
124.0Aromatic C (ipso)
164.5, 165.8Oxadiazole C

Table 3: FTIR Spectroscopic Data of Substituted Oxadiazole Derivatives

CompoundWavenumber (cm-1)Assignment
General 1,2,4-Oxadiazole Derivatives~1615C=N stretching
~1570C=C stretching (aromatic)
~1450C-H bending
~1020C-O-C stretching
~750C-Cl stretching
General 1,3,4-Oxadiazole Derivatives[1]~1610C=N stretching[1]
~1550C=C stretching (aromatic)
~1470C-H bending
~1070C-O-C stretching
~740C-Cl stretching

Table 4: Mass Spectrometry Data of Substituted Oxadiazole Derivatives

CompoundIonization Modem/z (Relative Intensity %)Assignment
3-(Chloromethyl)-5-phenyl-1,2,4-oxadiazoleEI194 (M+), 159 (M+ - Cl), 105, 77Molecular ion and fragments
2-(Chloromethyl)-5-phenyl-1,3,4-oxadiazoleEI194 (M+), 159 (M+ - Cl), 105, 77Molecular ion and fragments

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Weigh 5-10 mg of the purified this compound derivative.[2]

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean, dry vial.[2][3]

  • Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube to remove any particulate matter.[3]

  • Cap the NMR tube securely.

2. 1H NMR Spectroscopy:

  • Instrument: Bruker Avance III HD 400 MHz spectrometer (or equivalent).

  • Solvent: CDCl3.

  • Temperature: 298 K.

  • Pulse Program: zg30.

  • Number of Scans: 16.

  • Relaxation Delay: 1.0 s.

  • Spectral Width: 20 ppm.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

3. 13C NMR Spectroscopy:

  • Instrument: Bruker Avance III HD 100 MHz spectrometer (or equivalent).

  • Solvent: CDCl3.

  • Temperature: 298 K.

  • Pulse Program: zgpg30 (proton-decoupled).

  • Number of Scans: 1024.

  • Relaxation Delay: 2.0 s.

  • Spectral Width: 240 ppm.

  • Reference: CDCl3 at 77.16 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

1. Sample Preparation:

  • For solid samples, a small amount of the powdered compound is placed directly onto the diamond crystal of the ATR accessory.[4]

  • For liquid samples, a single drop is placed onto the ATR crystal.[5]

2. Data Acquisition:

  • Instrument: Bruker ALPHA II FTIR spectrometer with a Platinum ATR accessory (or equivalent).[4]

  • Mode: Attenuated Total Reflectance (ATR).

  • Spectral Range: 4000-400 cm-1.

  • Resolution: 4 cm-1.

  • Number of Scans: 24.

  • Background: A background spectrum of the clean, empty ATR crystal is recorded prior to sample analysis.[4]

Mass Spectrometry (MS)

1. Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

2. LC-MS Analysis:

  • Instrument: Agilent 1260 Infinity II LC system coupled to an Agilent 6120 Quadrupole LC/MS (or equivalent).[6]

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Source: Electrospray Ionization (ESI), positive ion mode.[6]

  • Drying Gas Temperature: 350 °C.

  • Drying Gas Flow: 10 L/min.

  • Nebulizer Pressure: 35 psi.

  • Capillary Voltage: 3500 V.

  • Mass Range: m/z 50-500.

Visualizations

Potential Signaling Pathway Modulation

1,2,5-Oxadiazole derivatives have been investigated for their antiproliferative and enzyme inhibitory activities.[7][8][9][10] The following diagram illustrates a generalized signaling pathway that could be targeted by such compounds, leading to an anti-cancer effect.

G cluster_0 Cellular Proliferation Pathway cluster_1 Mechanism of Action Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Signaling_Cascade Intracellular Signaling Cascade (e.g., MAPK/ERK pathway) Receptor->Signaling_Cascade Activates Transcription_Factor Transcription Factor (e.g., c-Myc, AP-1) Signaling_Cascade->Transcription_Factor Activates Cell_Cycle_Progression Cell Cycle Progression Transcription_Factor->Cell_Cycle_Progression Promotes Proliferation Cell Proliferation Cell_Cycle_Progression->Proliferation Oxadiazole_Derivative 1,2,5-Oxadiazole Derivative Enzyme Target Enzyme (e.g., Kinase, Topoisomerase) Oxadiazole_Derivative->Enzyme Inhibits Enzyme->Signaling_Cascade Inhibits

Caption: Potential mechanism of antiproliferative activity of 1,2,5-oxadiazole derivatives.

Experimental Workflow for Spectroscopic Analysis

The following diagram outlines the general workflow for the spectroscopic characterization of this compound derivatives.

G Start Synthesized Compound Purification Purification (e.g., Column Chromatography) Start->Purification Sample_Prep_NMR NMR Sample Preparation Purification->Sample_Prep_NMR Sample_Prep_FTIR FTIR Sample Preparation Purification->Sample_Prep_FTIR Sample_Prep_MS MS Sample Preparation Purification->Sample_Prep_MS NMR_Analysis 1H and 13C NMR Analysis Sample_Prep_NMR->NMR_Analysis FTIR_Analysis FTIR Analysis Sample_Prep_FTIR->FTIR_Analysis MS_Analysis LC-MS Analysis Sample_Prep_MS->MS_Analysis Data_Integration Data Integration and Structure Elucidation NMR_Analysis->Data_Integration FTIR_Analysis->Data_Integration MS_Analysis->Data_Integration Comparison Comparison with Reference Spectra Data_Integration->Comparison Final_Structure Final Structure Confirmation Comparison->Final_Structure

Caption: General workflow for the spectroscopic analysis of synthesized compounds.

References

A Comparative Analysis of the Energetic Properties of 1,2,5-Oxadiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The pursuit of advanced energetic materials with superior performance and enhanced safety characteristics is a central theme in modern chemistry. Among the various heterocyclic scaffolds explored, the 1,2,5-oxadiazole (furazan) ring has garnered significant attention due to its high heat of formation, density, and contribution to a favorable oxygen balance in energetic compounds.[1][2] This guide provides a comparative study of the energetic properties of several 1,2,5-oxadiazole derivatives, offering a valuable resource for researchers and professionals in drug development and materials science.

Comparative Energetic Properties

The following table summarizes the key energetic properties of selected 1,2,5-oxadiazole derivatives, providing a clear comparison of their performance. The data has been compiled from various experimental and computational studies.

CompoundAbbreviationDensity (g·cm⁻³)Detonation Velocity (vD) (m·s⁻¹)Detonation Pressure (P) (GPa)Impact Sensitivity (IS) (J)Friction Sensitivity (FS) (N)
3,4-Bis(nitramino)-furazanDNTF1.899--< 1< 5
Ammonium 3-nitramino-4-(5-hydroxymethyl-1,2,4-oxadiazol-3-yl)-furazan4 1.66----
3,3′-bis[5-nitroxymethyl-1,2,4-oxadiazol-3-yl]-4,4′-azofuroxan6 -----
[3-(4-nitroamino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-methylene nitrate8 -7,80927.2> 35> 360
Hydrazinium salt of [3-(4-nitroamino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-methylene nitrate11 1.8218,82235.140> 360
3-nitramino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan-1.657,810-37.8> 360
3,3-bis(fluorodinitromethyl)difurazanyl etherFOF-131.918497-1464%

Data sourced from multiple references.[1][3][4]

Experimental Protocols

The determination of the energetic properties of these materials relies on a suite of standardized experimental and computational methods.

1. Density Measurement: The crystal densities of the compounds are typically determined by single-crystal X-ray diffraction. This technique provides highly accurate measurements of the unit cell dimensions and the arrangement of molecules within the crystal lattice, from which the density can be calculated.[5]

2. Detonation Performance Calculation: The detonation velocity (vD) and detonation pressure (P) are key indicators of an energetic material's performance. These properties are often predicted using specialized software like EXPLO5, based on the calculated heats of formation and densities.[5] Isodesmic reactions are also employed in computational chemistry to accurately calculate the heats of formation.[6]

3. Sensitivity Testing: The sensitivity of energetic materials to external stimuli such as impact and friction is a critical safety parameter. These properties are experimentally determined using standardized methods:

  • Impact Sensitivity (IS): The BAM (Bundesanstalt für Materialforschung und -prüfung) drop hammer apparatus is used to determine the impact sensitivity. The test involves subjecting a sample of the material to the impact of a falling weight from varying heights. The IS value is the minimum energy at which an explosion occurs.[5]

  • Friction Sensitivity (FS): The BAM friction apparatus is used to assess the sensitivity to friction. The test involves subjecting the material to friction between a porcelain peg and a porcelain plate under a specified load. The FS value is the load at which an explosion or decomposition occurs.[5]

4. Structural Characterization: The molecular structures of the synthesized compounds and their intermediates are confirmed using a variety of spectroscopic techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

  • Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Elemental Analysis[5][7]

General Experimental Workflow

The synthesis and characterization of 1,2,5-oxadiazole-based energetic materials typically follow a multi-step process, as illustrated in the workflow diagram below. This process begins with the synthesis of the core heterocyclic structure, followed by the introduction of energetic functional groups and subsequent characterization to determine its properties.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_performance Performance Evaluation cluster_output Output start Starting Materials cyclization Cyclization to form 1,2,5-Oxadiazole Ring start->cyclization functionalization Introduction of Energetic Groups (-NO2, -NHNO2, -ONO2) cyclization->functionalization purification Purification and Isolation functionalization->purification spectroscopy Spectroscopic Analysis (NMR, FT-IR) purification->spectroscopy elemental Elemental Analysis purification->elemental thermal Thermal Stability (DSC) purification->thermal sensitivity Sensitivity Testing (Impact & Friction) purification->sensitivity xray Single-Crystal X-ray Diffraction spectroscopy->xray density Density Determination xray->density detonation Detonation Properties (Calculation/Experiment) density->detonation report Comparative Analysis and Reporting thermal->report sensitivity->report detonation->report

References

A Comparative Guide to Purity Assessment of Synthesized 3-(Chloromethyl)-4-methyl-1,2,5-oxadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step in drug discovery and development. This guide provides a comparative overview of analytical techniques for assessing the purity of 3-(Chloromethyl)-4-methyl-1,2,5-oxadiazole, a key heterocyclic building block. The methodologies discussed—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR)—are critically evaluated to aid researchers in selecting the most appropriate method for their needs.

Predicted Impurity Profile

A comprehensive purity assessment requires an understanding of potential impurities stemming from the synthetic route. While the specific synthesis of this compound can vary, a plausible route may involve the cyclization of a suitable precursor. Potential impurities could include:

  • Starting Materials: Unreacted precursors and reagents.

  • Intermediates: Incompletely reacted intermediates.

  • Byproducts: Compounds formed from side reactions, such as isomers or dimers.

  • Residual Solvents: Solvents used in the synthesis and purification steps.

Comparison of Analytical Techniques

The choice of analytical method for purity determination depends on factors such as the physicochemical properties of the analyte, the nature of expected impurities, and the desired level of accuracy and precision.

Analytical Technique Principle Advantages Disadvantages Ideal For
High-Performance Liquid Chromatography (HPLC) Differential partitioning of the analyte and impurities between a stationary phase and a mobile phase.High resolution and sensitivity.[1][2] Applicable to a wide range of non-volatile and thermally labile compounds. Well-established for purity determination and quantification.[3][4]Requires a suitable chromophore for UV detection. Method development can be time-consuming. May not detect impurities that do not ionize or absorb UV light.Routine quality control, quantification of known and unknown impurities with UV absorbance.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection.Excellent for volatile and semi-volatile compounds.[5][6] Provides structural information for impurity identification.[7][8] High sensitivity.Not suitable for non-volatile or thermally labile compounds. Derivatization may be required for some analytes.Analysis of volatile impurities, residual solvents, and thermally stable related substances.[9]
Quantitative Nuclear Magnetic Resonance (qNMR) The intensity of an NMR signal is directly proportional to the number of corresponding nuclei.A primary ratio method that does not require a reference standard of the analyte.[10][11] Provides structural information and quantification simultaneously.[12][13] Non-destructive.[14]Lower sensitivity compared to chromatographic methods.[15] Requires a high-field NMR spectrometer for optimal resolution and sensitivity. Potential for signal overlap in complex mixtures.Absolute purity determination, especially when a certified reference standard is unavailable.[10][14] Characterization of reference standards.
Thin-Layer Chromatography (TLC) Separation based on differential adsorption on a thin layer of adsorbent.Simple, rapid, and inexpensive.[16][17] Useful for reaction monitoring and preliminary purity checks.[18][19]Limited resolution and sensitivity compared to HPLC and GC. Not easily quantifiable.[16]Rapid screening of reaction progress and qualitative assessment of purity.

Experimental Protocols

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general reverse-phase HPLC method for the purity assessment of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound sample

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. The exact ratio should be optimized to achieve good separation, starting with a 50:50 (v/v) mixture.

  • Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Prepare a sample solution of the synthesized compound in the mobile phase at the same concentration as the standard.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 25 °C

    • Detection wavelength: 210 nm (or a more suitable wavelength determined by UV scan)

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Analysis: Calculate the purity of the sample using the area normalization method:

    • % Purity = (Area of the main peak / Total area of all peaks) x 100[2]

Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes a general method for the analysis of this compound and its volatile impurities.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

  • Data acquisition and processing software

Reagents:

  • Dichloromethane (GC grade)

  • This compound sample

Procedure:

  • Sample Preparation: Dissolve a small amount of the sample in dichloromethane to a concentration of approximately 1 mg/mL.

  • GC-MS Conditions:

    • Injector temperature: 250 °C

    • Injection mode: Split (e.g., 20:1)

    • Carrier gas: Helium at a constant flow rate (e.g., 1 mL/min)

    • Oven temperature program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

    • MS transfer line temperature: 280 °C

    • Ion source temperature: 230 °C

    • Mass range: m/z 40-400

  • Analysis: Inject the sample solution into the GC-MS system.

  • Data Analysis: Identify the main peak corresponding to this compound and any impurity peaks by their mass spectra. Purity can be estimated by the relative peak areas in the total ion chromatogram (TIC).

Purity Determination by Quantitative NMR (qNMR)

This protocol provides a method for determining the absolute purity of this compound using an internal standard.[11]

Instrumentation:

  • NMR spectrometer (400 MHz or higher)

  • NMR tubes

Reagents:

  • Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

  • Internal standard of known purity (e.g., maleic anhydride)

  • This compound sample

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into a vial.

    • Accurately weigh approximately 5 mg of the internal standard into the same vial.

    • Dissolve the mixture in a known volume of CDCl₃ (e.g., 0.75 mL) and transfer to an NMR tube.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum with parameters suitable for quantification (e.g., sufficient relaxation delay, D1 ≥ 5T₁).

  • Data Processing:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Purity Calculation:

    • Calculate the purity using the following formula:

      • Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

      • Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, P = purity of the internal standard.[11]

Visualizations

Purity_Assessment_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Assessment cluster_results Results & Decision Synthesized_Product Synthesized this compound Preliminary_Check Qualitative Check (TLC) Synthesized_Product->Preliminary_Check Quantitative_Analysis Quantitative Analysis Preliminary_Check->Quantitative_Analysis HPLC HPLC Quantitative_Analysis->HPLC Non-volatile GCMS GC-MS Quantitative_Analysis->GCMS Volatile qNMR qNMR Quantitative_Analysis->qNMR Absolute Purity Purity_Data Purity Data & Impurity Profile HPLC->Purity_Data GCMS->Purity_Data qNMR->Purity_Data Decision Accept / Repurify Purity_Data->Decision

Caption: Workflow for the purity assessment of a synthesized compound.

Analytical_Technique_Selection Analyte_Properties Analyte Properties Volatile Volatile & Thermally Stable Analyte_Properties->Volatile NonVolatile Non-Volatile or Thermally Labile Analyte_Properties->NonVolatile GCMS GC-MS Volatile->GCMS Ref_Std_Available Reference Standard Available? NonVolatile->Ref_Std_Available Yes Yes Ref_Std_Available->Yes No No Ref_Std_Available->No HPLC HPLC Yes->HPLC qNMR qNMR No->qNMR

Caption: Decision tree for selecting an analytical technique.

References

A Comparative Guide to the Structure-Activity Relationship of 3-(Chloromethyl)-4-methyl-1,2,5-oxadiazole Analogs as Muscarinic Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1,2,5-oxadiazole analogs, with a focus on derivatives structurally related to 3-(chloromethyl)-4-methyl-1,2,5-oxadiazole, in the context of their activity as muscarinic acetylcholine receptor (mAChR) agonists. While direct and extensive SAR studies on this compound analogs are not widely available in public literature, this guide synthesizes data from closely related 1,2,5-oxadiazole and 1,2,5-thiadiazole derivatives to infer potential SAR trends and guide future research.

The 1,2,5-oxadiazole scaffold has been identified as a promising isostere for the ester group in known muscarinic agonists like aceclidine, leading to the development of potent and selective M1 muscarinic agonists.[1] The following sections detail the available quantitative data, experimental protocols for assessing muscarinic activity, and the underlying signaling pathways.

Quantitative Biological Data Comparison

The following table summarizes the in vitro biological data for a series of 3-(alkoxy)-1,2,5-oxadiazol-4-yl-1,2,5,6-tetrahydropyridines and their thiadiazole counterparts, which serve as the primary basis for understanding the SAR of this class of compounds. These analogs provide insight into how modifications to the substituents on the 1,2,5-oxadiazole ring influence muscarinic receptor affinity and efficacy.

Compound IDR Group (at position 3 of oxadiazole/thiadiazole)Receptor Binding Affinity (Ki, nM) vs. [3H]Oxotremorine-MFunctional Activity (IC50, nM) in Rabbit Vas Deferens (M1)Functional Activity in Guinea Pig Atria (M2)Reference
5d n-Butoxy (Thiadiazole)Low nanomolarLow picomolarLow efficacy and potency[2]
5e n-Pentyloxy (Thiadiazole)Low nanomolar>90% inhibition, low picomolar IC50Low efficacy and potency[2]
5f n-Hexyloxy (Thiadiazole)Low nanomolar>90% inhibition, low picomolar IC50Low efficacy and potency[2]
7a-h Alkylthio (Thiadiazole)Generally higher than corresponding alkoxy analogsMore potent than corresponding alkoxy analogsNot specified[2]
19a n-Butoxy (Oxadiazole)Much lower affinity than thiadiazole analog (5d)Efficacy too low to determine IC50Not specified[2]
19b n-Hexyloxy (Oxadiazole)Much lower affinity than thiadiazole analog (5f)Efficacy too low to determine IC50Not specified[2]

Key SAR Observations:

  • Effect of the Heteroatom: The 1,2,5-thiadiazole ring generally imparts higher affinity and potency compared to the 1,2,5-oxadiazole ring in this series of muscarinic agonists.[2]

  • Influence of the Alkoxy/Alkylthio Chain Length: For the 1,2,5-thiadiazole analogs, a U-shaped relationship is observed between the length of the unbranched alkoxy chain and both receptor binding and functional activity, with optimal activity seen with butoxy and pentyloxy substituents.[2]

  • Alkyl vs. Alkoxy/Alkylthio Substituents: Alkyl substituents at the 3-position of the thiadiazole ring result in a significant decrease in affinity (10-100 fold lower) for muscarinic receptors compared to alkoxy and alkylthio derivatives.[2]

Based on these findings, it can be hypothesized that for this compound analogs, the nature of the substituent at the 3-position will be a critical determinant of muscarinic activity. The electron-withdrawing nature of the chloromethyl group may influence receptor interaction differently than the alkoxy or alkylthio groups. Further investigation is required to determine the precise impact of haloalkyl substituents on receptor affinity and efficacy.

Experimental Protocols

To ensure reproducibility and facilitate the comparison of novel analogs, detailed experimental protocols for key assays are provided below.

Synthesis of 3,4-Disubstituted 1,2,5-Oxadiazoles (General Scheme)

A general synthetic route to 3,4-disubstituted 1,2,5-oxadiazoles involves the cyclization of α-dioximes. For the specific synthesis of this compound, a multi-step synthesis starting from appropriate precursors would be necessary, followed by chlorination of a hydroxymethyl intermediate. The following is a representative workflow for the synthesis and evaluation of these compounds.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Starting Materials (e.g., 2,3-butanedione) Intermediate1 Formation of α-Dioxime Start->Intermediate1 Intermediate2 Cyclization to 3,4-dimethyl-1,2,5-oxadiazole Intermediate1->Intermediate2 Intermediate3 Functional Group Interconversion (e.g., radical chlorination or synthesis from functionalized precursor) Intermediate2->Intermediate3 FinalProduct 3-(Chloromethyl)-4-methyl- 1,2,5-oxadiazole Analogs Intermediate3->FinalProduct Binding Muscarinic Receptor Binding Assays (Ki) FinalProduct->Binding Functional Functional Assays (EC50/IC50, Emax) Binding->Functional Selectivity Subtype Selectivity Screening (M1-M5) Functional->Selectivity

Caption: General workflow for the synthesis and biological evaluation of this compound analogs.

Muscarinic Receptor Binding Assays

These assays are crucial for determining the affinity of the synthesized compounds for different muscarinic receptor subtypes.[3]

1. Membrane Preparation:

  • Cell membranes are prepared from tissues or cell lines expressing the specific muscarinic receptor subtype of interest.

2. Radioligand Binding:

  • A constant concentration of a subtype-selective radiolabeled antagonist (e.g., [³H]-pirenzepine for M1, [³H]-AF-DX 384 for M2, [³H]-4-DAMP for M3) is incubated with the membrane preparation in the presence of varying concentrations of the test compound.

  • Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., atropine).

3. Separation and Quantification:

  • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • The radioactivity retained on the filters is quantified using liquid scintillation counting.

4. Data Analysis:

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

In Vitro Functional Assays

Functional assays measure the ability of the compounds to act as agonists or antagonists at muscarinic receptors.

1. Phosphatidylinositol (PI) Turnover Assay (for M1, M3, M5 receptors):

  • Cells expressing Gq-coupled muscarinic receptors are pre-labeled with [³H]-myo-inositol.

  • Cells are stimulated with varying concentrations of the test compound.

  • The accumulation of [³H]-inositol phosphates is measured as an indicator of receptor activation.[4][5]

2. cAMP Accumulation Assay (for M2, M4 receptors):

  • Cells expressing Gi-coupled muscarinic receptors are treated with forskolin to stimulate adenylyl cyclase and elevate intracellular cAMP levels.

  • The ability of the test compound to inhibit forskolin-stimulated cAMP accumulation is measured.[3]

Muscarinic Receptor Signaling Pathways

Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate a wide range of physiological effects. The five subtypes are broadly classified into two families based on their primary G-protein coupling.[6]

  • M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins. Upon activation, they stimulate phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[7]

  • M2 and M4 Receptors: These receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The βγ subunits of these G-proteins can also directly modulate the activity of ion channels, such as inwardly rectifying potassium channels.[6][7]

The following diagram illustrates the primary signaling pathways activated by muscarinic agonists.

G cluster_M1M3M5 M1, M3, M5 Receptor Pathway cluster_M2M4 M2, M4 Receptor Pathway M1M3M5 Muscarinic Agonist (e.g., 1,2,5-Oxadiazole Analog) Receptor1 M1/M3/M5 Receptor M1M3M5->Receptor1 Gq Gq/11 Receptor1->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ [Ca²⁺]i IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response1 Cellular Response Ca->Response1 PKC->Response1 M2M4 Muscarinic Agonist (e.g., 1,2,5-Oxadiazole Analog) Receptor2 M2/M4 Receptor M2M4->Receptor2 Gi Gi/o Receptor2->Gi AC Adenylyl Cyclase Gi->AC inhibits cAMP ↓ cAMP AC->cAMP Response2 Cellular Response cAMP->Response2

References

Performance Under Pressure: A Comparative Analysis of 3-(Chloromethyl)-4-methyl-1,2,5-oxadiazole as an Energetic Material

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the continuous quest for advanced energetic materials offering superior performance and enhanced safety profiles, this guide provides a comparative analysis of 3-(Chloromethyl)-4-methyl-1,2,5-oxadiazole. This document is intended for researchers, scientists, and professionals in the fields of chemistry and drug development, offering a detailed look at the performance metrics of this compound against established energetic materials.

Comparative Performance of Energetic Materials

The efficacy and safety of an energetic material are defined by a set of key performance indicators. These include detonation velocity and pressure, which characterize the explosive output; density, a critical factor in formulation and performance; and sensitivity to external stimuli like impact and friction, which dictates the material's handling and storage safety. Thermal stability is also a crucial parameter, indicating the material's resistance to decomposition under elevated temperatures.

Performance Metric This compound RDX (Research Department Explosive) TNT (Trinitrotoluene)
Detonation Velocity (m/s) Data Not Available8,750[1]6,900[2][3]
Detonation Pressure (GPa) Data Not Available~34.9~19
Density (g/cm³) Data Not Available1.82[4]1.654
Thermal Stability (Decomposition Temp. °C) Data Not Available~204 (melts)[1]~295
Impact Sensitivity (J) Data Not Available~7.5~15
Friction Sensitivity (N) Data Not Available120Insensitive to 353 N[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the performance comparison of energetic materials.

Determination of Detonation Velocity

Methodology: The detonation velocity is typically measured using the D'Autriche method or electronic probes. A cylindrical charge of the explosive of a known diameter and density is initiated at one end. For the electronic probe method, a series of precisely spaced probes are placed along the length of the charge. As the detonation wave propagates through the charge, it triggers each probe sequentially. The time intervals between the triggering of consecutive probes are recorded using a high-speed oscilloscope or a dedicated timing system. The detonation velocity is then calculated by dividing the known distance between the probes by the measured time interval.

Determination of Impact Sensitivity

Methodology: The impact sensitivity is determined using a standardized drop-weight apparatus, such as the BAM (Bundesanstalt für Materialforschung und -prüfung) fallhammer.[5] A small, precisely weighed sample of the explosive is placed in a specified sample holder. A weight of a known mass is then dropped from a series of predetermined heights onto a striker pin in contact with the sample. The test is repeated multiple times at various drop heights to determine the height at which there is a 50% probability of initiation (explosion or decomposition). The result is typically expressed in Joules (J), calculated from the mass of the weight and the drop height.

Determination of Friction Sensitivity

Methodology: The friction sensitivity is assessed using an apparatus like the BAM friction tester.[5] A small amount of the explosive material is spread on a porcelain plate. A porcelain peg is then placed on the material, and a specified load is applied. The porcelain plate is then moved back and forth under the stationary peg for a set distance and speed. This procedure is repeated with varying loads to determine the load at which there is a reaction (e.g., crackling, smoke, or explosion) in at least one out of six trials. The result is reported as the load in Newtons (N).

Determination of Thermal Stability (Differential Scanning Calorimetry - DSC)

Methodology: The thermal stability of the energetic material is evaluated using Differential Scanning Calorimetry (DSC). A small, weighed sample of the material is placed in a sealed sample pan, and an empty pan is used as a reference. The sample and reference are then heated at a constant rate in a controlled atmosphere (typically nitrogen or argon). The DSC instrument measures the difference in heat flow between the sample and the reference as a function of temperature. An exothermic peak in the DSC thermogram indicates the decomposition of the material, and the onset temperature of this peak is taken as the decomposition temperature, providing a measure of its thermal stability.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for determining key performance parameters of energetic materials.

Experimental_Workflow_Detonation_Velocity cluster_prep Sample Preparation cluster_test Testing Procedure cluster_analysis Data Analysis Prep1 Press explosive into a cylindrical charge Prep2 Measure density and dimensions Prep1->Prep2 Prep3 Insert timing probes at known distances Prep2->Prep3 Test1 Initiate one end of the charge Prep3->Test1 Test2 Record time intervals of probe triggering Test1->Test2 Analysis1 Calculate velocity (Distance / Time) Test2->Analysis1

Workflow for Detonation Velocity Measurement

Experimental_Workflow_Impact_Sensitivity cluster_prep Sample Preparation cluster_test Testing Procedure (BAM Fallhammer) cluster_analysis Data Analysis Prep1 Prepare a small, weighed sample Test1 Place sample in the apparatus Prep1->Test1 Test2 Drop a known weight from a set height Test1->Test2 Test3 Observe for reaction (explosion/decomposition) Test2->Test3 Analysis1 Repeat at various heights Test3->Analysis1 Analysis2 Determine 50% probability of initiation (J) Analysis1->Analysis2

Workflow for Impact Sensitivity Testing

Experimental_Workflow_Friction_Sensitivity cluster_prep Sample Preparation cluster_test Testing Procedure (BAM Friction Tester) cluster_analysis Data Analysis Prep1 Spread a small amount of sample on a porcelain plate Test1 Apply a known load via a porcelain peg Prep1->Test1 Test2 Move the plate back and forth Test1->Test2 Test3 Observe for reaction (crackle, smoke, explosion) Test2->Test3 Analysis1 Repeat with varying loads Test3->Analysis1 Analysis2 Determine the minimum load for a reaction (N) Analysis1->Analysis2

Workflow for Friction Sensitivity Testing

Conclusion

The development of novel energetic materials like this compound is paramount for advancing various technological fields. While direct experimental data for this specific compound remains elusive in the public domain, the comparative framework and detailed experimental protocols provided in this guide offer a robust foundation for its evaluation. By benchmarking against well-characterized materials such as RDX and TNT, researchers can effectively assess the potential and safety of new energetic compounds, paving the way for future innovations.

References

A Comparative Benchmarking Guide to the Synthesis of 3-(Chloromethyl)-4-methyl-1,2,5-oxadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a proposed synthetic method for 3-(Chloromethyl)-4-methyl-1,2,5-oxadiazole against established methods for the synthesis of other oxadiazole isomers. Due to the limited specific literature on the target compound, a plausible synthetic route is presented based on well-documented transformations for analogous 1,2,5-oxadiazoles. This is benchmarked against two representative, modern synthetic protocols for 1,2,4- and 1,3,4-oxadiazole derivatives to offer a broader context of synthetic efficiency and methodology in oxadiazole chemistry.

Executive Summary of Synthetic Methodologies

The synthesis of oxadiazole isomers is of significant interest in medicinal chemistry due to their roles as bioisosteres and pharmacophores.[1][2] This guide focuses on a proposed method for the synthesis of this compound and compares it with established methods for producing 1,2,4- and 1,3,4-oxadiazole derivatives. The comparison is based on key performance indicators such as reaction yield, duration, and the nature of the required reagents and conditions.

Data Presentation: A Comparative Overview

ParameterProposed: this compound SynthesisBenchmark 1: 3,5-Disubstituted-1,2,4-oxadiazole Synthesis[3]Benchmark 2: 2,5-Disubstituted-1,3,4-oxadiazole Synthesis[4]
Reaction Type Dehydration of an α-dioximeOne-pot condensation and cyclizationCyclodehydration of a diacylhydrazine
Starting Materials 1-Chloro-2,3-butanedione dioximeAmidoxime, Carboxylic acid derivativeN'-(2-chloroacetyl)-3-hydroxybenzohydrazide
Key Reagents Dehydrating agent (e.g., SOCl₂, P₂O₅)Activating agent (e.g., CDI), Base (e.g., NaOH)Burgess reagent
Solvent Aprotic solvent (e.g., Dichloromethane)Aprotic polar solvent (e.g., DMSO)Dioxane
Reaction Temperature Room temperature to moderate heatingRoom temperature100 °C
Reaction Time 2 - 6 hours (estimated)12 - 16 hours36 hours
Reported Yield Not available (projected moderate to high)Good to excellent65%
Work-up Aqueous work-up, extraction, chromatographyAqueous work-up, extraction, chromatographyConcentration, column chromatography

Experimental Protocols

Proposed Synthesis of this compound

This proposed method is based on the general and widely used synthesis of 1,2,5-oxadiazoles (furazans) by the dehydration of α-dioximes.[2][5]

Step 1: Synthesis of 1-Chloro-2,3-butanedione dioxime (Precursor)

  • To a solution of 1-chloro-2-butanone (1.0 eq) in a suitable solvent such as ethanol, add a solution of sodium nitrite (1.1 eq) in water at 0-5 °C.

  • Acidify the mixture with hydrochloric acid while maintaining the temperature below 10 °C.

  • Stir the reaction mixture for 2-4 hours.

  • To the resulting α-oximino ketone, add a solution of hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) in water.

  • Heat the mixture at reflux for 2-4 hours.

  • Cool the reaction mixture and extract the product with a suitable organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude dioxime. Purify by recrystallization or column chromatography.

Step 2: Cyclization to this compound

  • Dissolve the 1-Chloro-2,3-butanedione dioxime (1.0 eq) in an anhydrous aprotic solvent like dichloromethane.

  • Slowly add a dehydrating agent such as thionyl chloride (1.2 eq) or phosphorus pentoxide at 0 °C. Using agents like thionyl chloride can sometimes lead to byproducts through Beckmann rearrangement.[6]

  • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring the reaction progress by TLC.

  • Carefully quench the reaction with ice-water.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Benchmark Synthesis 1: 3,5-Disubstituted-1,2,4-Oxadiazole

This protocol is a one-pot synthesis at room temperature.[3]

  • To a solution of the starting amidoxime (1.0 eq) and a carboxylic acid (1.1 eq) in dimethyl sulfoxide (DMSO), add 1,1'-Carbonyldiimidazole (CDI) (1.2 eq) as an activating agent.

  • Add a base such as sodium hydroxide to the mixture.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Upon completion, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the residue by column chromatography.

Benchmark Synthesis 2: 3-(5-(chloromethyl)-1,3,4-oxadiazol-2-yl)phenol

This method utilizes the Burgess reagent for cyclodehydration.[4]

  • In an oven-dried round-bottom flask under an argon atmosphere, dissolve N'-(2-chloroacetyl)-3-hydroxybenzohydrazide (1.0 eq) in dioxane.[4]

  • Add Burgess reagent (2.0 eq) to the solution.[4]

  • Heat the reaction mixture at 100 °C for 36 hours.[4]

  • Monitor the reaction progress by TLC and LCMS.[1]

  • After completion, concentrate the reaction mass under reduced pressure.[1]

  • Purify the crude product by column chromatography (0–40% EtOAc in heptane) to yield 3-(5-(chloromethyl)-1,3,4-oxadiazol-2-yl)phenol (65% yield).[1][4]

Visualization of Synthetic Workflows

G cluster_0 Proposed Synthesis of this compound A1 1-Chloro-2-butanone C1 1-Chloro-2,3-butanedione dioxime A1->C1 Oximation B1 Sodium Nitrite, Hydroxylamine HCl E1 3-(Chloromethyl)-4-methyl- 1,2,5-oxadiazole C1->E1 Cyclization D1 Dehydrating Agent (e.g., SOCl₂)

Caption: Proposed workflow for the synthesis of this compound.

G cluster_1 Benchmark Synthesis of a 1,2,4-Oxadiazole Derivative A2 Amidoxime D2 One-Pot Reaction (Room Temperature) A2->D2 B2 Carboxylic Acid B2->D2 C2 CDI, NaOH, DMSO E2 3,5-Disubstituted- 1,2,4-oxadiazole D2->E2

Caption: Workflow for the one-pot synthesis of a 1,2,4-oxadiazole derivative.

G cluster_2 Benchmark Synthesis of a 1,3,4-Oxadiazole Derivative A3 N'-(2-chloroacetyl)-3- hydroxybenzohydrazide C3 Cyclodehydration A3->C3 B3 Burgess Reagent, Dioxane, 100 °C D3 3-(5-(chloromethyl)-1,3,4- oxadiazol-2-yl)phenol C3->D3

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 3-(Chloromethyl)-4-methyl-1,2,5-oxadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. This document provides a detailed, step-by-step guide for the proper disposal of 3-(Chloromethyl)-4-methyl-1,2,5-oxadiazole, ensuring compliance with safety regulations and minimizing environmental impact. Due to the absence of a specific safety data sheet (SDS) for this compound, the following procedures are based on general guidelines for hazardous chemical waste disposal and data from structurally similar oxadiazole derivatives.

Hazard Profile Analysis

An analysis of analogous compounds containing chloromethyl and oxadiazole functionalities indicates that this compound should be treated as a hazardous substance. The data from related chemicals suggests the potential for significant health and environmental risks.

Hazard ClassificationDescriptionPrecautionary Statement Codes
Acute Toxicity (Oral) Harmful or fatal if swallowed.H302, P264, P270, P301+P310
Skin Corrosion/Irritation Causes skin irritation or severe burns.H315, H314, P264, P280, P302+P352
Eye Damage/Irritation Causes serious eye irritation or damage.H319, P280, P305+P351+P338
Respiratory Irritation May cause respiratory irritation.H335, P261, P271, P304+P340
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.Not explicitly found for analogs, but a common precaution.

Note: This data is extrapolated from similar chemical structures and should be treated as a conservative estimate of potential hazards.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting.

1. Waste Identification and Classification:

  • Treat this compound as a hazardous waste.

  • Do not mix this compound with other waste streams unless compatibility has been confirmed. Incompatible materials can react violently or release toxic gases.[1]

2. Personal Protective Equipment (PPE):

  • Before handling the waste, ensure appropriate PPE is worn, including:

    • Chemical-resistant gloves (e.g., nitrile).

    • Safety goggles and a face shield.

    • A lab coat.

  • All handling of the chemical waste should be conducted within a certified chemical fume hood to prevent inhalation of vapors.[2]

3. Waste Collection and Containment:

  • Primary Container:

    • Use a designated, compatible hazardous waste container. The container must be in good condition, with no leaks or rust, and have a secure, screw-top cap.[1][3]

    • The container material should be non-reactive with the chemical.

    • Do not overfill the container; leave at least 10% headspace to allow for expansion.

  • Labeling:

    • Immediately label the waste container with a "Hazardous Waste" sticker.

    • Clearly write the full chemical name: "this compound" and its concentration if in solution.

    • Include the date of waste accumulation.

4. Segregation and Storage:

  • Store the sealed waste container in a designated hazardous waste accumulation area.[4]

  • This area should be secure, well-ventilated, and away from general laboratory traffic.

  • Segregate the container from incompatible materials such as strong oxidizing agents, acids, and bases.[1]

5. Disposal of Contaminated Materials:

  • Any materials that have come into contact with this compound, such as pipette tips, gloves, and absorbent pads, must also be disposed of as hazardous waste.

  • Place these items in a sealed, labeled bag or container designated for solid hazardous waste.

6. Disposal of Empty Containers:

  • To be considered non-hazardous, the original chemical container must be triple-rinsed.[3]

  • The first two rinses should be with a suitable solvent (e.g., acetone or ethanol), and the third with water.

  • Crucially, the rinsate from all three rinses must be collected and disposed of as liquid hazardous waste. [3]

  • After triple-rinsing and air-drying, the container may be disposed of in the regular trash, though institutional policies may vary.

7. Arranging for Final Disposal:

  • Contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.[2][5]

  • Provide them with a complete inventory of the waste.

  • Never dispose of this chemical down the drain or in regular trash. [6]

Disposal Decision Workflow

The following diagram illustrates the logical steps and decision points for the proper disposal of this compound.

DisposalWorkflow start Start: Have 3-(Chloromethyl)-4-methyl- 1,2,5-oxadiazole Waste identify Identify as Hazardous Waste start->identify is_container_empty Is it the original empty container? start->is_container_empty Check Waste Type ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) identify->ppe collect Collect in Labeled, Compatible Container ppe->collect segregate Segregate and Store in Designated Area collect->segregate contact_ehs Contact EH&S for Waste Pickup segregate->contact_ehs end End: Proper Disposal contact_ehs->end is_container_empty->identify No (Chemical Waste) triple_rinse Triple-Rinse Container is_container_empty->triple_rinse Yes collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Container per Institutional Policy triple_rinse->dispose_container collect_rinsate->collect dispose_container->end

References

Personal protective equipment for handling 3-(Chloromethyl)-4-methyl-1,2,5-oxadiazole

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) is available for 3-(Chloromethyl)-4-methyl-1,2,5-oxadiazole. The following guidance is synthesized from safety data for structurally analogous compounds, such as other chloromethylated oxadiazoles, and general principles for handling halogenated organic chemicals. A thorough risk assessment should be conducted by researchers before beginning any work with this compound.

This document provides immediate, essential safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment (PPE)

Based on data from similar chemical structures, this compound is anticipated to be harmful if swallowed, in contact with skin, or inhaled. It may cause significant skin and eye irritation or damage.[1][2] Therefore, stringent adherence to PPE protocols is mandatory.

Table 1: Personal Protective Equipment (PPE) Requirements

Protection TypeSpecific RecommendationsRationale
Eye & Face Wear chemical safety goggles conforming to ANSI Z87.1 or EU EN166 standards.[3] A face shield must be worn over goggles during procedures with a high risk of splashing.[3]Protects against splashes and vapors that can cause serious eye irritation or damage.[1][2]
Skin Gloves: Wear nitrile or neoprene chemical-resistant gloves. Inspect for tears before use and use proper removal technique. Do not reuse disposable gloves.[4] Lab Coat: Wear a flame-resistant lab coat with long sleeves, fully buttoned.[4] Apparel: Wear long pants and closed-toe shoes. Avoid shorts, skirts, and sandals.Prevents skin contact, as the compound may be absorbed through the skin or cause severe irritation.[1][5]
Respiratory All handling must occur in a certified chemical fume hood with adequate exhaust ventilation.[4] If engineering controls are insufficient, a NIOSH-approved respirator may be required as part of a comprehensive respiratory protection program.[3][6]Prevents inhalation of potentially toxic and irritating vapors or aerosols.[2][5]

Operational Plan: Safe Handling Protocol

A systematic workflow is critical to minimize exposure and ensure safety during handling.

G Diagram 1: Safe Handling Workflow cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Post-Procedure prep_ppe Don Appropriate PPE prep_setup Prepare Fume Hood prep_ppe->prep_setup prep_gather Gather Materials prep_setup->prep_gather handle_weigh Weigh Compound prep_gather->handle_weigh Proceed to Handling handle_react Perform Reaction handle_weigh->handle_react cleanup_decon Decontaminate Surfaces & Glassware handle_react->cleanup_decon After Reaction cleanup_dispose Segregate & Label Waste cleanup_decon->cleanup_dispose cleanup_remove Doff PPE cleanup_dispose->cleanup_remove G Diagram 2: Waste Disposal Workflow cluster_gen Waste Generation cluster_seg Waste Segregation & Collection cluster_disp Final Disposition gen_solid Contaminated Solids (Gloves, Wipes, Weigh Paper) seg_solid Solid Halogenated Organic Waste Container gen_solid->seg_solid gen_liquid Unused Compound & Reaction Solutions seg_liquid Liquid Halogenated Organic Waste Container gen_liquid->seg_liquid gen_glass Contaminated Glassware seg_glass Glassware for Decontamination gen_glass->seg_glass disp_EHS Collection by Environmental Health & Safety (EHS) seg_solid->disp_EHS seg_liquid->disp_EHS disp_decon Triple Rinse Glassware, Dispose of Rinsate as Liquid Halogenated Waste seg_glass->disp_decon

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Chloromethyl)-4-methyl-1,2,5-oxadiazole
Reactant of Route 2
Reactant of Route 2
3-(Chloromethyl)-4-methyl-1,2,5-oxadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.